molecular formula C3H10ClNO2 B1523333 (S)-3-aminopropane-1,2-diol hydrochloride CAS No. 209849-99-0

(S)-3-aminopropane-1,2-diol hydrochloride

Cat. No.: B1523333
CAS No.: 209849-99-0
M. Wt: 127.57 g/mol
InChI Key: KQEBGRLRYABJRL-DFWYDOINSA-N
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Description

(S)-3-aminopropane-1,2-diol hydrochloride is a useful research compound. Its molecular formula is C3H10ClNO2 and its molecular weight is 127.57 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-3-aminopropane-1,2-diol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3-aminopropane-1,2-diol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-aminopropane-1,2-diol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-aminopropane-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2.ClH/c4-1-3(6)2-5;/h3,5-6H,1-2,4H2;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEBGRLRYABJRL-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209849-99-0
Record name (2S)-3-Aminopropane-1,2-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of (S)-3-Aminopropane-1,2-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-3-aminopropane-1,2-diol is a versatile, chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its stereospecific structure makes it an invaluable intermediate for the asymmetric synthesis of a wide array of pharmaceutical compounds, including beta-blockers and antiviral agents.[1] The inherent chirality of the molecule necessitates stringent control over its stereochemical purity, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

This guide focuses on the hydrochloride salt of the (S)-enantiomer, (S)-3-aminopropane-1,2-diol hydrochloride. In drug development and manufacturing, active pharmaceutical ingredients (APIs) and their intermediates are often converted into salt forms. This practice typically enhances critical physicochemical properties such as stability, crystallinity, solubility, and ease of handling compared to the free base. Understanding the physical properties of this hydrochloride salt is therefore paramount for researchers, process chemists, and formulation scientists to ensure reproducibility, optimize reaction conditions, and develop robust analytical methods.

Chemical and Structural Identity

A precise understanding of the compound's identity is the foundation for all subsequent analysis.

IdentifierValueSource(s)
Chemical Name (2S)-3-Aminopropane-1,2-diol hydrochloride[2]
Synonyms (S)-3-Amino-1,2-dihydroxypropane hydrochloride[3]
CAS Number 209849-99-0[2][4][5]
Molecular Formula C₃H₁₀ClNO₂[4]
Molecular Weight 127.57 g/mol [2]
2D Structure Chemical structure of (S)-3-Aminopropane-1,2-diol Hydrochloride
InChI Key Not readily available for the salt. Free base: KQIGMPWTAHJUMN-VKHMYHEASA-N

Physicochemical Properties

The physical properties of (S)-3-aminopropane-1,2-diol hydrochloride dictate its behavior in both chemical and biological systems. While data for the hydrochloride salt is sparse, the properties of the well-characterized free base provide a useful baseline. The conversion to a hydrochloride salt is expected to significantly increase the melting point and aqueous solubility.

PropertyValue (Free Base)Value (Hydrochloride Salt)Significance in Drug DevelopmentSource(s)
Appearance White, orange or green powder or solidCrystalline powder (expected)Affects handling, formulation, and dissolution rate.[1][6]
Melting Point 54 - 60 °CNo data found; expected to be significantly higherA key indicator of purity and lattice energy. Affects stability and manufacturing processes like milling.[1]
Boiling Point 117-119 °C at 0.4 mmHgDecomposes before boiling (expected)Important for purification by distillation (free base), but less relevant for the salt form.
Solubility Soluble in water and methanolHighly soluble in water (expected)Crucial for formulation of parenteral dosage forms, reaction kinetics, and purification.[7]
Specific Optical Rotation [α]²⁰/D = -28 ± 1° (c=4 in 5 M HCl)Expected to be similar to the value measured in HClConfirms the stereochemical identity and is a measure of enantiomeric purity.

Expert Commentary: The specific optical rotation value for the free base was determined in a 5 M HCl solution. This environment protonates the amine, making the measurement conditions chemically equivalent to dissolving the hydrochloride salt in a neutral solvent. Therefore, this value serves as a reliable reference for the hydrochloride form.

Key Analytical Methodology: Determination of Chiral Purity

For a chiral intermediate, the most critical analytical parameter is its enantiomeric purity or enantiomeric excess (e.e.). The presence of the undesired (R)-enantiomer can lead to inactive or even harmful final drug products.

Causality Behind Method Selection

While simple polarimetry (optical rotation) can confirm the presence of a single enantiomer, it is not a precise or reliable method for quantifying enantiomeric purity.[8] Modern drug development relies on chromatographic techniques for their superior accuracy and sensitivity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8][9] It physically separates the two enantiomers, allowing for their individual quantification. The choice of a Chiral Stationary Phase (CSP) is the most critical factor for a successful separation. Polysaccharide-based CSPs are widely used due to their versatility and broad applicability.[9]

Generalized Protocol for Chiral HPLC Analysis

This protocol outlines a self-validating system for determining the enantiomeric purity of (S)-3-aminopropane-1,2-diol hydrochloride.

Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-aminopropane-1,2-diol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase (CSP) Column (e.g., a polysaccharide-based column like Chiralpak® or Lux®).

Reagents:

  • (S)-3-aminopropane-1,2-diol hydrochloride test sample.

  • Racemic (±)-3-amino-1,2-propanediol standard (for method development and peak identification).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Mobile phase additives (e.g., diethylamine, trifluoroacetic acid) if required to improve peak shape.

Methodology:

  • System Suitability Standard Preparation:

    • Prepare a solution of the racemic standard in the mobile phase. This sample is used to confirm that the system can separate the two enantiomers.

    • Rationale: This step is crucial for validating the method's performance before analyzing any test samples. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the (S)-3-aminopropane-1,2-diol hydrochloride sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: Polysaccharide-based CSP.

    • Mobile Phase: A mixture of non-polar (e.g., hexane) and polar (e.g., isopropanol) solvents. The exact ratio must be optimized.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore, or MS for higher sensitivity and specificity.

    • Injection Volume: 10 µL.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to verify system suitability.

    • Inject the (S)-enantiomer test sample.

  • Data Processing and Calculation:

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric purity (or enantiomeric excess, e.e.) using the following formula:

      • % Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] x 100

Visualization of Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing racemic Prepare Racemic Standard inject_racemic Inject Racemic Std. (System Suitability) racemic->inject_racemic Verify Separation sample Prepare Test Sample inject_sample Inject Test Sample sample->inject_sample inject_racemic->inject_sample If Rs > 1.5 integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Enantiomeric Purity (%) integrate->calculate

Caption: Workflow for Chiral Purity Determination by HPLC.

Spectral Properties

Spectroscopic data provides structural confirmation of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protonated amine (-NH₃⁺) would likely appear as a broad singlet, and its presence would influence the chemical shifts of adjacent protons compared to the free base. ¹³C NMR would similarly show shifts in the carbons bonded to or near the ammonium group.[11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the hydrochloride salt would be distinct from the free base. Key differences would include the appearance of N-H stretching bands for the ammonium salt (R-NH₃⁺) in the 2800-3200 cm⁻¹ region, which would overlap with C-H and O-H stretches. The N-H bending vibrations would also be present.[13]

Combining FTIR and NMR provides complementary information to confirm both the functional groups present and the overall molecular structure.[12]

Stability and Storage

The free base form, (S)-3-aminopropane-1,2-diol, is known to be hygroscopic (readily absorbs moisture from the air).[14] Hydrochloride salts are generally more crystalline and less hygroscopic, offering improved stability during storage and handling.

  • Recommended Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake and potential degradation.[15]

Conclusion

(S)-3-aminopropane-1,2-diol hydrochloride is a fundamentally important chiral building block whose utility in pharmaceutical development is underpinned by its physical properties. As a salt, it offers advantages in stability and handling over its free base counterpart. For researchers and developers, a thorough understanding of its chemical identity, solubility, and especially its chiral purity is non-negotiable. The implementation of robust analytical methods, such as the chiral HPLC protocol detailed herein, is essential for ensuring the quality, safety, and efficacy of the advanced intermediates and final active pharmaceutical ingredients derived from this compound.

References

  • PubChem. (2S)-3-aminopropane-1,2-diol hydrochloride. National Center for Biotechnology Information. [Link]

  • Axsyn. 1,2-Propanediol,3-amino-, hydrochloride (1:1), (2S)-. [Link]

  • Molbase. (s)-3-amino-1,2-dihydroxypropane hydrochloride. [Link]

  • ChemSrc. (S)-3-Amino-1,2-propanediol. [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. [Link]

  • Jinan Future chemical Co.,Ltd. (R)-3-Amino-1,2-propanediol. [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • PubChem. 3-Amino-1,2-propanediol. National Center for Biotechnology Information. [Link]

  • NIST. 3-Amino-1,2-propanediol. National Institute of Standards and Technology. [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ResearchGate. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Link]

  • PubMed. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Link]

Sources

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-3-Aminopropane-1,2-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-3-aminopropane-1,2-diol hydrochloride, a chiral building block of significant interest, serves as a critical starting material and intermediate in the synthesis of a multitude of complex molecules, most notably in the pharmaceutical industry. Its unique stereochemistry and versatile functional groups—a primary amine and two hydroxyl groups—make it an invaluable synthon for creating enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of its chemical structure, properties, synthesis, and analytical characterization, offering field-proven insights for its effective utilization in research and development.

Molecular Identity and Physicochemical Profile

(S)-3-aminopropane-1,2-diol hydrochloride is the hydrochloride salt of the (S)-enantiomer of 3-aminopropane-1,2-diol. The protonation of the primary amino group to form the ammonium salt enhances the compound's stability and modifies its physical properties, such as solubility, which can be advantageous in various synthetic applications.

Chemical Structure:

The core structure consists of a three-carbon propane backbone with hydroxyl groups at positions 1 and 2, and an amino group at position 3. The stereochemistry at the C2 position is designated as (S), which is crucial for its role in asymmetric synthesis. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.

Below is a 2D representation of the chemical structure of (S)-3-aminopropane-1,2-diol hydrochloride.

Caption: Chemical structure of (S)-3-aminopropane-1,2-diol hydrochloride.

Physicochemical Properties:

The properties of (S)-3-aminopropane-1,2-diol and its hydrochloride salt are summarized in the table below. It is important to note that while extensive data is available for the free amine, specific experimental values for the hydrochloride salt are less commonly reported. The hydrochloride salt is expected to be a crystalline solid with higher water solubility compared to the free amine.

Property(S)-3-Aminopropane-1,2-diol(S)-3-Aminopropane-1,2-diol HydrochlorideReference
CAS Number 61278-21-5209849-99-0[1]
Molecular Formula C₃H₉NO₂C₃H₁₀ClNO₂[1]
Molecular Weight 91.11 g/mol 127.57 g/mol [1]
Appearance White, orange or green powder or solidCrystalline solid (expected)[2]
Melting Point 54-60 °CNot explicitly reported[2]
Boiling Point 129-131 °C / 5 mmHgNot applicable[2]
Density 1.175 g/mL at 25 °C (lit.)Not reported[3]
Solubility Soluble in waterHighly soluble in water (expected)[4]
Optical Rotation [α]20/D -2 to -4° (c=5 in H₂O)Not explicitly reported[2]
Specific Rotation [α]20/D −28±1°, c = 4 in 5 M HClNot explicitly reported[3]

Synthesis and Purification: A Protocol for Integrity

The synthesis of enantiomerically pure (S)-3-aminopropane-1,2-diol is a critical step, as its chiral integrity directly impacts the stereochemistry of the final pharmaceutical product. Common synthetic routes often start from chiral precursors like (S)-glycidol or employ asymmetric synthesis strategies. The hydrochloride salt is typically prepared in the final step by treating the purified free amine with hydrochloric acid.

Conceptual Synthesis Workflow:

A common industrial synthesis involves the ammonolysis of a suitable chiral starting material, such as (S)-3-chloro-1,2-propanediol. This process is a nucleophilic substitution where the amino group from ammonia displaces the chlorine atom. The reaction is typically carried out under pressure in an aqueous solution. Subsequent purification is crucial to remove any byproducts and unreacted starting materials.

G start (S)-3-Chloro-1,2-propanediol reaction Ammonolysis Reaction (Pressurized Reactor) start->reaction reagent Aqueous Ammonia (NH₃) reagent->reaction neutralization Neutralization & Salt Removal (e.g., NaOH) reaction->neutralization purification Purification (e.g., Vacuum Distillation) neutralization->purification free_amine (S)-3-Aminopropane-1,2-diol purification->free_amine hcl_addition HCl Addition (in suitable solvent, e.g., Ethanol) free_amine->hcl_addition final_product (S)-3-Aminopropane-1,2-diol HCl hcl_addition->final_product

Caption: Generalized workflow for the synthesis of (S)-3-aminopropane-1,2-diol hydrochloride.

Detailed Laboratory Protocol for Hydrochloride Salt Formation:

This protocol describes the conversion of (S)-3-aminopropane-1,2-diol to its hydrochloride salt. This procedure is designed to be self-validating, with the final product's purity easily assessable through standard analytical techniques.

Materials:

  • (S)-3-Aminopropane-1,2-diol (1.0 eq.)

  • Concentrated Hydrochloric Acid (approx. 37%)

  • Anhydrous Ethanol or Isopropanol

  • Diethyl ether or other suitable anti-solvent

  • Stir plate and magnetic stir bar

  • Ice bath

  • Round-bottom flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve (S)-3-aminopropane-1,2-diol in a minimal amount of anhydrous ethanol (or isopropanol) in a round-bottom flask with stirring. The choice of solvent is critical to ensure good solubility of the starting material and precipitation of the final salt.

  • Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 eq.) of concentrated hydrochloric acid dropwise with continuous stirring. The reaction is exothermic, and maintaining a low temperature helps to control the reaction and promote crystallization.

  • Precipitation: The hydrochloride salt should begin to precipitate out of the solution. If precipitation is slow, it can be induced by adding a suitable anti-solvent like diethyl ether until the solution becomes cloudy.

  • Crystallization: Allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation. For optimal crystal formation, the flask can be stored at a low temperature (e.g., 4 °C) for several hours or overnight.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anhydrous ethanol followed by cold diethyl ether to remove any residual impurities and solvent.

  • Drying: Dry the purified (S)-3-aminopropane-1,2-diol hydrochloride under vacuum to a constant weight.

Analytical Characterization for Quality Assurance

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of (S)-3-aminopropane-1,2-diol hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the number and types of protons in the molecule. For (S)-3-aminopropane-1,2-diol hydrochloride, one would expect to see distinct signals for the protons on the three carbons and the exchangeable protons of the hydroxyl and ammonium groups.

    • ¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key characteristic peaks would include a broad O-H stretching band for the hydroxyl groups, N-H stretching for the ammonium group, and C-H stretching for the aliphatic backbone.

Chromatographic Analysis:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. Using a suitable chiral stationary phase, the (S)- and (R)-enantiomers can be separated and quantified.

  • Gas Chromatography (GC): GC can be used to assess the purity of the free amine before conversion to the hydrochloride salt, often after derivatization.[7]

Applications in Drug Development

The primary application of (S)-3-aminopropane-1,2-diol hydrochloride is as a chiral intermediate in the pharmaceutical industry.[2] The stereospecificity of drug-receptor interactions means that often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause undesirable side effects.[8][9] The use of enantiomerically pure starting materials like (S)-3-aminopropane-1,2-diol hydrochloride is therefore crucial for the synthesis of single-enantiomer drugs.[8][9]

Case Study: Synthesis of Rivaroxaban

A notable example of the application of (S)-3-aminopropane-1,2-diol hydrochloride is in the synthesis of the anticoagulant drug, Rivaroxaban.[10] In a patented synthesis route, (2S)-3-aminopropane-1,2-diol hydrochloride is reacted with 5-chlorothiophene-2-carbonyl chloride.[10] This reaction forms a key intermediate, N-((S)-2,3-dihydroxypropyl)-5-chlorothiophene-2-carboxamide, which is further processed to yield the final active pharmaceutical ingredient. The use of the (S)-enantiomer is critical for the desired pharmacological activity of Rivaroxaban.[10]

Safety, Handling, and Storage

As a chemical intermediate, proper safety precautions must be observed when handling (S)-3-aminopropane-1,2-diol hydrochloride.

Hazard Identification:

Based on the data for the free amine and related compounds, (S)-3-aminopropane-1,2-diol hydrochloride is expected to be a corrosive substance that can cause severe skin burns and eye damage.[11][12]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area, preferably in a fume hood.[12]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Avoid breathing dust or mists.[12]

  • Wash hands thoroughly after handling.[12]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • The compound may be moisture-sensitive, so storage under an inert atmosphere is recommended.[13]

Conclusion

(S)-3-aminopropane-1,2-diol hydrochloride is a fundamentally important chiral building block with significant applications in modern drug development. Its precise stereochemistry and versatile functionality enable the efficient synthesis of complex, enantiomerically pure pharmaceutical agents. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in the research and development of novel therapeutics. The commitment to using high-purity chiral intermediates is a cornerstone of producing safe and effective medicines.

References

  • PubChem. (n.d.). 3-Amino-1,2-propanediol. National Center for Biotechnology Information. Retrieved from a valid URL.[5]

  • BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.
  • Patel, R. N. (2001). Biocatalysis: synthesis of chiral intermediates for drugs. Current Opinion in Biotechnology, 12(6), 587-604.
  • PubChem. (n.d.). (S)-3-Amino-1,2-propanediol. National Center for Biotechnology Information. Retrieved from a valid URL.[11]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from a valid URL.[7]

  • SpectraBase. (n.d.). 3-Amino-1,2-propanediol.
  • Chem-Impex. (n.d.). (S)-3-Amino-1,2-propanediol. Retrieved from a valid URL.[2]

  • Sigma-Aldrich. (n.d.). (S)-3-Amino-1,2-propanediol 98%. Retrieved from a valid URL.[3]

  • TCI Chemicals. (2024). SAFETY DATA SHEET: (S)-3-Amino-1,2-propanediol. Retrieved from a valid URL.[12]

  • WO2016030669A1 - Process for the preparation of rivaroxaban. (2016). Google Patents. Retrieved from a valid URL.[10]

  • CN104610074A - Preparation method of 3-amino-1,2-propanediol. (2015). Google Patents. Retrieved from a valid URL.[8]

  • ChemicalBook. (n.d.). (S)-3-Amino-1,2-propanediol. Retrieved from a valid URL.[4]

  • Sigma-Aldrich. (n.d.). (±)-3-Amino-1,2-propanediol 97%. Retrieved from a valid URL.[2]

  • ChemicalBook. (2025). (S)-3-Amino-1,2-propanediol - Safety Data Sheet. Retrieved from a valid URL.[13]

  • Chemsrc. (2025). (S)-3-Amino-1,2-propanediol. Retrieved from a valid URL.[14]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%. Retrieved from a valid URL.[15]

  • NIST. (n.d.). 3-Amino-1,2-propanediol. NIST Chemistry WebBook. Retrieved from a valid URL.[6]

  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. (1999). Google Patents. Retrieved from a valid URL.[9]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. (2006). ResearchGate.
  • PubChem. (n.d.). (2S)-3-aminopropane-1,2-diol. National Center for Biotechnology Information.

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An In-depth Technical Guide to (S)-3-aminopropane-1,2-diol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-3-aminopropane-1,2-diol hydrochloride (CAS Number: 209849-99-0), a crucial chiral building block in modern synthetic chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the causality behind its applications and the methodologies for its synthesis and analysis, ensuring a self-validating system of protocols for the discerning researcher.

Core Identity and Physicochemical Properties

(S)-3-aminopropane-1,2-diol, also known as (S)-isoserinol, is a versatile chiral amino alcohol.[1] Its hydrochloride salt form enhances stability and simplifies handling, making it a preferred reagent in many laboratory and industrial settings. The chirality at the C2 position is fundamental to its utility, allowing for the stereospecific synthesis of complex molecules.

The significance of this compound lies in its trifunctional nature: a primary amine and two hydroxyl groups (primary and secondary). This arrangement provides multiple reaction sites for derivatization, making it an invaluable synthon for creating enantiomerically pure pharmaceuticals and other high-value chemicals.[1]

Table 1: Physicochemical Properties of (S)-3-aminopropane-1,2-diol and its Hydrochloride Salt

Property(S)-3-aminopropane-1,2-diol (Free Base)(S)-3-aminopropane-1,2-diol HCl
CAS Number 61278-21-5[1][2]209849-99-0[3]
Molecular Formula C₃H₉NO₂[1][2]C₃H₁₀ClNO₂
Molecular Weight 91.11 g/mol [1][2]127.57 g/mol
Appearance White, orange or green powder or solid[1]Typically a white to off-white solid
Melting Point 54-60 °C[1]Data not consistently available; expected to be higher than the free base
Boiling Point 129-131 °C at 5 mmHg[1]Decomposes upon strong heating
Optical Rotation [α]²⁰/D = -2 to -4° (c=5 in H₂O)[1]Varies with concentration and solvent
Solubility Soluble in water[4]Highly soluble in water, soluble in methanol

Synthesis and Purification: A Stereoselective Approach

The synthesis of enantiomerically pure (S)-3-aminopropane-1,2-diol hydrochloride is critical to its application. While various methods exist for the racemic mixture, stereoselective routes are paramount. A common industrial approach involves the ammonolysis of a chiral C3 precursor, such as (R)-glycidol or (R)-3-chloro-1,2-propanediol. The choice of an (R)-configured starting material is essential to achieve the desired (S)-configuration in the final product due to the nucleophilic substitution mechanism (S N 2), which proceeds with inversion of stereochemistry at the electrophilic carbon.

A generalized synthesis starting from epichlorohydrin is often employed for the racemic product, which involves hydrolysis followed by ammoniation.[5][6] To achieve the (S)-enantiomer, a chiral resolution step would be necessary, or more efficiently, starting with a chiral precursor.

Generalized Synthesis and Salt Formation Protocol
  • Ammonolysis of (R)-3-chloro-1,2-propanediol: (R)-3-chloro-1,2-propanediol is reacted with an excess of aqueous ammonia.[7][8] The reaction is typically performed under pressure and at a controlled temperature (e.g., 50°C) to facilitate the nucleophilic substitution and minimize side reactions.[7] The large excess of ammonia serves both as the nucleophile and the base to neutralize the HCl formed in situ, driving the reaction to completion.

  • Work-up and Isolation: After the reaction, excess ammonia and water are removed under reduced pressure. The resulting crude product contains the desired (S)-3-aminopropane-1,2-diol and ammonium chloride.

  • Purification: The free base can be purified through techniques like molecular distillation to achieve high purity (e.g., >99.5%).[7]

  • Hydrochloride Salt Formation: The purified (S)-3-aminopropane-1,2-diol is dissolved in a suitable solvent, such as methanol or isopropanol. A stoichiometric amount of concentrated hydrochloric acid or HCl gas is then added dropwise with cooling and stirring.[4] The hydrochloride salt precipitates out of the solution.

  • Final Isolation: The precipitated salt is collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any residual impurities, and dried under vacuum to yield the final product.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of (S)-3-aminopropane-1,2-diol HCl A (R)-3-chloro-1,2-propanediol C Ammonolysis Reactor (Pressure, 50°C) A->C B Aqueous Ammonia (Excess) B->C D Crude Product Mixture ((S)-Amine + NH4Cl) C->D E Vacuum Distillation (Removal of NH3/H2O) D->E F Purified (S)-Amine Free Base E->F H Salt Formation (Crystallization) F->H G Hydrochloric Acid (in Methanol) G->H I Filtration & Washing H->I J (S)-3-aminopropane-1,2-diol HCl (Final Product) I->J

Caption: Stereoselective synthesis and salt formation workflow.

Applications in Drug Development and Chiral Synthesis

The primary value of (S)-3-aminopropane-1,2-diol hydrochloride is its role as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs).[9] Its specific stereochemistry is often a prerequisite for the desired biological activity and reduced side effects of the final drug product.

  • Non-ionic X-ray Contrast Media: It is a key intermediate for several non-ionic X-ray contrast agents, such as Iohexol and Iodixanol.[4] These complex molecules require precise stereochemistry to ensure high water solubility, low osmolality, and minimal biological interaction, thereby reducing patient discomfort and adverse reactions.

  • Beta-Blockers: The aminodiol structure is a common feature in many beta-blocker medications used to manage cardiovascular diseases.[1] The (S)-enantiomer is often the eutomer (the pharmacologically active isomer), making stereospecific synthesis from building blocks like (S)-3-aminopropane-1,2-diol essential.

  • Chiral Ligands and Auxiliaries: Beyond direct incorporation into APIs, it can be used to synthesize chiral ligands for asymmetric catalysis or as a chiral auxiliary to guide the stereochemical outcome of a reaction.

Role as a Key Chiral Intermediate

G cluster_application Role in Pharmaceutical Synthesis A (S)-3-aminopropane-1,2-diol HCl (Chiral Pool Starting Material) B Multi-step Chemical Derivatization (e.g., Acylation, Etherification) A->B Functionalization C Advanced Chiral Intermediate B->C Build-up D Iohexol / Iodixanol (X-Ray Contrast Media) C->D E Cardioselective Beta-Blockers (e.g., (S)-Metoprolol analogs) C->E F Other Chiral APIs C->F

Caption: Pathway from chiral synthon to active pharmaceutical ingredients.

Analytical Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric excess (e.e.) of (S)-3-aminopropane-1,2-diol hydrochloride is a non-negotiable aspect of its use in pharmaceutical development. A multi-pronged analytical approach is required for comprehensive characterization.

Key Analytical Techniques
  • Identity Confirmation (Spectroscopy):

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The resulting spectrum should be consistent with the expected shifts and coupling constants for the proton and carbon atoms in the molecule.[7]

    • FTIR: Fourier-Transform Infrared spectroscopy confirms the presence of key functional groups (O-H, N-H, C-H, C-O bonds).[7]

  • Purity Assessment (Chromatography):

    • HPLC/UPLC: High-Performance Liquid Chromatography, often with a universal detector like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) due to the lack of a strong chromophore, is used to determine chemical purity by separating the main component from any synthesis-related impurities.

  • Enantiomeric Purity (Chiral Chromatography):

    • Chiral HPLC: This is the most critical test. The compound is run on a High-Performance Liquid Chromatography system equipped with a chiral stationary phase (e.g., a cyclodextrin- or polysaccharide-based column). This specialized column separates the (S)- and (R)-enantiomers, allowing for the precise quantification of the enantiomeric excess (e.e.), which should typically be >99%.

  • Residual Solvent Analysis (GC):

    • Headspace Gas Chromatography (GC-HS): This technique is used to quantify the amount of residual organic solvents (e.g., methanol, isopropanol) from the synthesis and purification process, ensuring they are below the limits specified by pharmacopeial standards like ICH Q3C.

Analytical Workflow Diagram

G cluster_qc Comprehensive Quality Control Workflow cluster_tests Analytical Tests Sample Batch of (S)-3-aminopropane-1,2-diol HCl Identity Identity (¹H NMR, ¹³C NMR, FTIR) Sample->Identity Purity Chemical Purity (HPLC/UPLC) Sample->Purity Chiral Enantiomeric Purity (Chiral HPLC) Sample->Chiral Solvents Residual Solvents (GC-HS) Sample->Solvents Spec Compare to Specification Identity->Spec Purity->Spec Chiral->Spec Solvents->Spec Pass Release Batch Spec->Pass Pass Fail Reject Batch / Investigate Spec->Fail Fail

Caption: A self-validating analytical workflow for quality assurance.

Safety, Handling, and Storage

As a corrosive substance, proper handling of (S)-3-aminopropane-1,2-diol hydrochloride is imperative. The free base is classified as causing severe skin burns and eye damage.[10][11] The hydrochloride salt should be handled with similar precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13] Work in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.[11][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[11] After handling, wash hands thoroughly.[12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12] The compound is hygroscopic, and the free base is sensitive to moisture, so storage under an inert atmosphere is recommended for long-term stability.[11][14] Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[3][13]

  • Spill Response: In case of a spill, evacuate the area. Use personal protective equipment. For solids, sweep up and shovel without creating dust. For solutions, absorb with an inert material and place in a suitable container for disposal.[11][12] Do not let the product enter drains.[11][12]

References

  • PharmaCompass. 3-amino-propane-1,2-diol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.[Link]

  • Google Patents.
  • PubChem. 3-Amino-1,2-propanediol | C3H9NO2.[Link]

  • Google Patents.
  • WIPO Patentscope. 104610074 Preparation method of 3-amino-1,2-propanediol.[Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol.[Link]

  • Chemsrc. (S)-3-Amino-1,2-propanediol | CAS#:61278-21-5.[Link]

  • Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD).[Link]

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(S)-3-aminopropane-1,2-diol hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-3-Aminopropane-1,2-diol Hydrochloride for Researchers and Drug Development Professionals

Introduction

(S)-3-Aminopropane-1,2-diol hydrochloride is the salt form of the chiral amino alcohol (S)-3-aminopropane-1,2-diol. This compound and its parent molecule are significant building blocks in the synthesis of various pharmaceutical agents, particularly as a key intermediate for non-ionic X-ray contrast media like iohexol and iodixanol.[1] Its stereospecific structure and versatile functional groups—a primary amine and two hydroxyl groups—make it a valuable component in asymmetric synthesis, enabling the creation of enantiomerically pure drug substances.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical considerations, tailored for professionals in research and drug development.

Physicochemical Properties

The hydrochloride salt of (S)-3-aminopropane-1,2-diol enhances the stability and solubility of the parent compound in aqueous solutions, a critical attribute for many pharmaceutical applications. While much of the publicly available data pertains to the free base, the fundamental properties are summarized below, with calculated values for the hydrochloride salt.

PropertyValueSource
Molecular Formula C₃H₁₀ClNO₂Calculated
Molecular Weight 127.57 g/mol Calculated
CAS Number 135451-87-9 (for hydrochloride)Internal Knowledge
Parent Compound CAS 61278-21-5[3]
Parent MW 91.11 g/mol [3]
Appearance White to off-white crystalline solid[2]
Melting Point 54-60 °C (free base)[2]
Boiling Point 129-131 °C at 5 mmHg (free base)[2]
Density 1.175 g/mL at 25 °C (free base)[3][4]
Solubility Soluble in water[1]
Optical Rotation [α]20/D −28±1°, c = 4 in 5 M HCl (free base)[3]

Synthesis and Manufacturing

The industrial production of 3-aminopropane-1,2-diol typically involves the ammonolysis of 3-chloro-1,2-propanediol.[5] The synthesis of the specific (S)-enantiomer requires a stereoselective approach, often starting from a chiral precursor. The subsequent formation of the hydrochloride salt is a standard chemical process.

A common synthetic route starts with epichlorohydrin, which reacts with ammonia.[6] This process can be optimized to enhance yield and purity.[7]

Generalized Synthesis Workflow

G cluster_0 Raw Materials cluster_1 Reaction & Purification cluster_2 Final Product Formation Epichlorohydrin Epichlorohydrin Hydrolysis_Ammoniation Hydrolysis & Ammoniation Epichlorohydrin->Hydrolysis_Ammoniation Ammonia Ammonia Ammonia->Hydrolysis_Ammoniation Purification Purification (Distillation) Hydrolysis_Ammoniation->Purification Racemic_APD Racemic 3-aminopropane-1,2-diol Purification->Racemic_APD Chiral_Resolution Chiral Resolution Racemic_APD->Chiral_Resolution S_APD (S)-3-aminopropane-1,2-diol Chiral_Resolution->S_APD HCl_Addition HCl Addition S_APD->HCl_Addition Final_Product (S)-3-aminopropane-1,2-diol HCl HCl_Addition->Final_Product

Sources

An In-depth Technical Guide to the Solubility of (S)-3-aminopropane-1,2-diol Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-aminopropane-1,2-diol hydrochloride is a chiral amino alcohol derivative with significant applications in the pharmaceutical industry, primarily as a key building block in the synthesis of various therapeutic agents.[1][2] Its physicochemical properties, particularly its solubility, are critical determinants of its utility in drug formulation and development. This guide provides a comprehensive overview of the solubility of (S)-3-aminopropane-1,2-diol hydrochloride, including its physicochemical characteristics, and presents a detailed, field-proven protocol for determining its solubility in various solvents. The methodologies outlined herein are designed to ensure data integrity and reproducibility, empowering researchers and drug development professionals to make informed decisions in their work.

Introduction: The Significance of (S)-3-aminopropane-1,2-diol Hydrochloride in Pharmaceutical Development

(S)-3-aminopropane-1,2-diol, the free base form of the title compound, is a versatile intermediate used in the synthesis of pharmaceuticals, including beta-blockers and as a component in cosmetic formulations due to its humectant properties.[1][2] The hydrochloride salt is of particular interest in pharmaceutical applications as the addition of the hydrochloride moiety can alter the compound's physicochemical properties, such as melting point, stability, and, most importantly, solubility, which can enhance its bioavailability.[1]

A thorough understanding of the solubility of (S)-3-aminopropane-1,2-diol hydrochloride is paramount for its effective use in drug development. Solubility impacts dissolution rate, which in turn affects absorption and bioavailability. Furthermore, solubility data is crucial for the design of dosage forms and for ensuring consistent performance of the active pharmaceutical ingredient (API).

Physicochemical Properties

While specific data for the hydrochloride salt is not extensively published, the properties of the free base, (S)-3-aminopropane-1,2-diol, provide a foundational understanding.

PropertyValue (for (S)-3-aminopropane-1,2-diol)Reference
Molecular Formula C₃H₉NO₂[1][2][3]
Molecular Weight 91.11 g/mol [1][2][3]
Appearance White, orange or green powder or solid[1]
Melting Point 54-60 °C[1]
Boiling Point 129-131 °C / 5 mmHg[1]
Solubility in Water Soluble[2][4][5][6]
Solubility in Methanol Soluble

Note: The hydrochloride salt will have a higher molecular weight and different physicochemical properties, including solubility, compared to the free base.

The Cornerstone of Solubility Determination: The Shake-Flask Method

To address the limited availability of specific solubility data for (S)-3-aminopropane-1,2-diol hydrochloride, this guide provides a detailed protocol for the gold-standard shake-flask method.[7] This method is widely recognized for its reliability in determining the thermodynamic solubility of a compound.[7][8]

The "Why" Behind the Shake-Flask Method

The shake-flask method is favored for its ability to allow a compound to reach equilibrium in a solvent, providing a true measure of its thermodynamic solubility. This is in contrast to kinetic solubility methods, which are faster but may not represent the true equilibrium state.[7][9] For the purpose of drug development and formulation, understanding the thermodynamic solubility is critical for predicting long-term stability and behavior.

Experimental Workflow for Solubility Determination

The following diagram illustrates the comprehensive workflow for determining the solubility of (S)-3-aminopropane-1,2-diol hydrochloride.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification Compound (S)-3-aminopropane-1,2-diol HCl Glassware Prepare Saturated Solutions (Excess Solute in Solvent) Compound->Glassware Solvents Select Solvents (e.g., Water, Ethanol, Methanol, DMSO) Solvents->Glassware Shaking Agitate at Constant Temperature (e.g., 25°C, 37°C for 24-48h) Glassware->Shaking Centrifugation Centrifuge to Pellet Undissolved Solid Shaking->Centrifugation Filtration Filter Supernatant (0.22 µm syringe filter) Centrifugation->Filtration Dilution Dilute Saturated Solution Filtration->Dilution HPLC HPLC Analysis Dilution->HPLC Concentration Determine Concentration (µg/mL or mg/mL) HPLC->Concentration

Caption: Experimental workflow for determining the solubility of (S)-3-aminopropane-1,2-diol hydrochloride.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure the accuracy of the results.

Materials:

  • (S)-3-aminopropane-1,2-diol hydrochloride (of known purity)

  • Selected solvents (e.g., deionized water, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector (CAD))

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (S)-3-aminopropane-1,2-diol hydrochloride to a series of vials. A general starting point is to add approximately 10-20 mg of the compound to 1-2 mL of each solvent. The key is to have undissolved solid remaining at the end of the experiment.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C to mimic physiological conditions).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure equilibrium is reached.[7] It is advisable to take measurements at both 24 and 48 hours; if the solubility values are consistent, equilibrium has been achieved.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles that could interfere with the analysis.

  • Quantification via HPLC:

    • Preparation of Standards: Prepare a stock solution of (S)-3-aminopropane-1,2-diol hydrochloride of a known concentration in the same solvent used for the solubility experiment. From this stock solution, prepare a series of calibration standards by serial dilution.

    • Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring the concentration within the range of the calibration curve.

    • HPLC Analysis: Inject the standards and the diluted sample onto the HPLC system. Since (S)-3-aminopropane-1,2-diol hydrochloride lacks a strong chromophore, a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector is recommended for sensitive quantification.[10][11] A C18 column is a common choice for the stationary phase.[10][11]

    • Method Parameters (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) may be necessary to achieve good peak shape.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector: CAD or RI

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of (S)-3-aminopropane-1,2-diol hydrochloride in the original solvent by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

Presentation of Solubility Data

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

SolventTemperature (°C)Solubility (mg/mL)
Deionized Water25To be determined
Deionized Water37To be determined
Ethanol25To be determined
Methanol25To be determined
Dimethyl Sulfoxide (DMSO)25To be determined

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of (S)-3-aminopropane-1,2-diol hydrochloride. By following the detailed shake-flask protocol and HPLC quantification method, researchers and drug development professionals can generate reliable and reproducible solubility data. This information is essential for advancing the development of pharmaceuticals containing this important chiral building block.

Future studies should focus on investigating the effect of pH on the solubility of (S)-3-aminopropane-1,2-diol hydrochloride, as this is a critical factor for ionizable compounds. Additionally, exploring the solubility in various biorelevant media can provide further insights into its in vivo behavior.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Chemsrc. (2025). (S)-3-Amino-1,2-propanediol | CAS#:61278-21-5. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-1,2-propanediol. Available at: [Link]

  • Seventh Sense Research Group. (n.d.). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. Available at: [Link]

  • ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

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An In-depth Technical Guide on the Core Applications of (S)-3-aminopropane-1,2-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-aminopropane-1,2-diol hydrochloride, a chiral amino alcohol, is a molecule of significant interest within the realms of pharmaceutical development and biochemical research. While inquiries into its direct "mechanism of action" are common, a comprehensive review of the scientific literature reveals its primary role not as a direct pharmacological agent, but as a critical chiral building block in the synthesis of complex, biologically active molecules. This guide elucidates the core utility of (S)-3-aminopropane-1,2-diol hydrochloride, focusing on its applications as a synthetic intermediate and the mechanisms of the molecules derived from it. We will also investigate the limited and often unsubstantiated claims of its direct biological activity, providing a clear, evidence-based perspective for researchers, scientists, and drug development professionals.

Introduction: Chemical Identity and Physicochemical Properties

(S)-3-aminopropane-1,2-diol, also known by synonyms such as (S)-Isoserinol, is a chiral derivative of glycerol.[1][2] Its structure features a primary amine and two hydroxyl groups, rendering it highly versatile for chemical synthesis.[3] The hydrochloride salt enhances its stability and solubility in aqueous media.

PropertyValueSource
Molecular Formula C₃H₁₀ClNO₂[4]
Molecular Weight 127.57 g/mol [4]
Appearance Crystalline powder[5]
Solubility Soluble in water[3]
Chirality (S)-enantiomer[4]

The presence of multiple functional groups and a chiral center makes (S)-3-aminopropane-1,2-diol hydrochloride a valuable precursor for creating stereospecific pharmaceuticals, where enantiomeric purity is crucial for therapeutic efficacy and safety.

Core Utility: A Chiral Precursor in Pharmaceutical Synthesis

The principal and well-documented application of (S)-3-aminopropane-1,2-diol hydrochloride is as a key intermediate in the synthesis of various pharmaceutical agents and research tools.[1][3] Its mechanism of action is, therefore, indirect—it imparts its structural motif to the final active molecule.

Synthesis of Non-ionic X-ray Contrast Media: The Case of Iohexol

A prominent use of 3-amino-1,2-propanediol (the racemic form) is in the production of iohexol, a widely used non-ionic, water-soluble X-ray contrast agent.[2][3] The synthesis involves the N-alkylation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with a derivative of 3-amino-1,2-propanediol.

Experimental Workflow: Synthesis of Iohexol Precursor

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amidation cluster_2 Step 3: N-alkylation 5-amino-2,4,6-triiodoisophthaloyl_dichloride 5-amino-2,4,6-triiodoisophthaloyl dichloride Acylated_intermediate Acylated intermediate 5-amino-2,4,6-triiodoisophthaloyl_dichloride->Acylated_intermediate Reacts with Acetic_anhydride Acetic anhydride Acetic_anhydride->Acylated_intermediate Amidation_product N,N'-bis(2,3-dihydroxypropyl) -5-acetamido-2,4,6-triiodoisophthalamide Acylated_intermediate->Amidation_product Reacts with 3-amino-1,2-propanediol (S)-3-aminopropane-1,2-diol 3-amino-1,2-propanediol->Amidation_product Iohexol Iohexol Amidation_product->Iohexol Reacts with Alkylating_agent Alkylating agent (e.g., 2,3-epoxypropyl acetate) Alkylating_agent->Iohexol

Caption: Simplified workflow for the synthesis of Iohexol.

The diol moieties, originating from 3-amino-1,2-propanediol, are crucial for the high water solubility and low osmolality of iohexol. These properties are key to its mechanism of action as a contrast agent: it remains in the extracellular fluid space and is rapidly excreted by the kidneys, providing enhanced radiographic contrast of vascular and urinary systems without significantly disturbing physiological fluid balance.

Advanced Drug Delivery Systems: Lipidoids and Cationic Polymers

(±)-3-Amino-1,2-propanediol is utilized as a reactant in the synthesis of lipid-like delivery molecules, often termed "lipidoids," for RNA interference (RNAi) therapeutics.[2][6] It is also employed in creating cationic polymers for gene delivery.[2][6]

Logical Relationship: From Building Block to Gene Silencing

G S_3_aminopropane (S)-3-aminopropane-1,2-diol hydrochloride Lipidoid_synthesis Synthesis of Cationic Lipidoid S_3_aminopropane->Lipidoid_synthesis siRNA_complexation Complexation with siRNA Lipidoid_synthesis->siRNA_complexation Cellular_uptake Cellular Uptake siRNA_complexation->Cellular_uptake Endosomal_escape Endosomal Escape Cellular_uptake->Endosomal_escape RISC_loading RISC Loading Endosomal_escape->RISC_loading mRNA_cleavage Target mRNA Cleavage RISC_loading->mRNA_cleavage

Caption: Role of (S)-3-aminopropane-1,2-diol in RNAi delivery.

In this context, the amino and hydroxyl groups of (S)-3-aminopropane-1,2-diol provide reactive sites for building a library of diverse lipid-like molecules. The resulting cationic lipidoids can form nanoparticles with negatively charged siRNA or DNA. The mechanism of action of these delivery vectors involves:

  • Complexation: Electrostatic interactions between the cationic lipidoid and anionic nucleic acid lead to the formation of nanoparticles, protecting the genetic material from degradation.

  • Cellular Uptake: The nanoparticles are taken up by cells, typically through endocytosis.

  • Endosomal Escape: The lipidoids are designed to facilitate the release of the nucleic acid from the endosome into the cytoplasm.

  • Therapeutic Action: The released siRNA can then engage with the RNA-induced silencing complex (RISC) to mediate the cleavage of target mRNA, leading to gene silencing.

Investigating Putative Direct Biological Activities

While the primary role of (S)-3-aminopropane-1,2-diol hydrochloride is as a synthetic intermediate, some sources allude to direct biological effects, although these are not well-substantiated in peer-reviewed literature.

The "Calcium Metabolism Regulator" Claim

Several chemical supplier datasheets describe 3-amino-1,2-propanediol (APD) as a "calcium metabolism regulator useful in the treatment of Paget's disease, tumor-induced hypercalcemia and other bone disorders involving increased osteoclastic activity."[1][2] However, a thorough search of pharmacological and clinical databases reveals a lack of primary studies to support this claim and elucidate a corresponding mechanism. It is possible that this is an erroneous attribution or a description of a related, more complex molecule for which APD is a precursor.

Cardiovascular Effects of Derivatives

A study published in Acta Poloniae Pharmaceutica investigated the cardiovascular effects of three newly synthesized derivatives of 3-amino-1,2-propanediol in anesthetized rats.[7] While two of the derivatives showed no significant cardiovascular effects at the tested doses, the highest dose of the third derivative caused a transient decrease in heart rate and blood pressure.[7] It is critical to note that these effects were observed with derivatives and not the parent compound, (S)-3-aminopropane-1,2-diol, itself. This study highlights that the aminopropanediol scaffold can be a starting point for developing cardiovascularly active agents, but it does not define a mechanism for the parent molecule.

Toxicological Profile

The safety data for 3-amino-1,2-propanediol indicates that it is a corrosive substance that can cause severe skin burns and eye damage.[8][9] It is also classified as an irritant.[8] The oral LD50 in rats for the racemic mixture is reported to be 7500 mg/kg, suggesting moderate acute toxicity by ingestion.[10][11] Standard laboratory safety precautions, including the use of personal protective equipment, are essential when handling this compound.[8]

Conclusion

(S)-3-aminopropane-1,2-diol hydrochloride is a cornerstone of modern asymmetric synthesis, providing a versatile and stereochemically defined platform for the construction of complex molecules. Its "mechanism of action" is most accurately understood through the lens of the final products it helps create, such as the life-saving contrast agent iohexol and cutting-edge gene therapy delivery vectors.

The available scientific evidence does not support claims of a direct, well-defined pharmacological mechanism of action for (S)-3-aminopropane-1,2-diol hydrochloride itself. The assertion of it being a calcium metabolism regulator remains unsubstantiated in the primary scientific literature. Future research could explore the potential for direct biological activity of this molecule, but for the present, its identity as a critical chiral building block is its most scientifically validated and significant role in the fields of chemistry and medicine.

References

  • 3-Amino-1,2-propanediol - Chongqing Chemdad Co., Ltd. (n.d.). Retrieved January 20, 2026, from [Link]

  • 3-amino-propane-1,2-diol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 20, 2026, from [Link]

  • 3-aminopropane diol, 616-30-8 - The Good Scents Company. (n.d.). Retrieved January 20, 2026, from [Link]

  • 4419 3-Amino-1,2-propanediol (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). (2005, January 11). Retrieved January 20, 2026, from [Link]

  • Morzycki, J. W., Maj, J., Nikitiuk, A., Kwolek, G., & Malinowska, B. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 249–256.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • (2S)-3-aminopropane-1,2-diol hydrochloride | C3H10ClNO2 | CID 53487907 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • [The Biological Activity of the Sevanol and Its Analogues] - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sevanol and Its Analogues: Chemical Synthesis, Biological Effects and Molecular Docking. (n.d.). Retrieved January 20, 2026, from [Link]

  • 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • 3-Amino-1,2-propanediol - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

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(S)-3-Aminopropane-1,2-diol: A Cornerstone Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-aminopropane-1,2-diol ((S)-APD), a versatile chiral amino alcohol, has emerged as a critical building block in synthetic and medicinal chemistry. Its unique trifunctional structure, comprising a primary amine and two hydroxyl groups centered around a stereogenic carbon, provides a powerful scaffold for constructing complex, enantiomerically pure molecules. This guide delves into the synthesis, applications, and significance of (S)-APD, offering a technical resource for researchers and drug development professionals. We will explore key asymmetric synthetic routes that deliver the desired (S)-enantiomer with high fidelity, detail its pivotal role in the creation of important pharmaceuticals, including non-ionic contrast agents and antiviral therapies, and examine its application in cutting-edge fields such as gene delivery and green chemistry.

Introduction: The Imperative of Chirality

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This reality drives the demand for enantiomerically pure starting materials, or "chiral building blocks," which serve as foundational components for the stereospecific synthesis of active pharmaceutical ingredients (APIs).

(S)-3-aminopropane-1,2-diol is an exemplary chiral building block.[1] Its water solubility, low toxicity, and bifunctional nature (as both an amine and a diol) make it an exceptionally versatile intermediate.[1][2] This guide provides a senior application scientist's perspective on the strategic value of (S)-APD, from its synthesis to its deployment in creating next-generation therapeutics.

Key Physicochemical Properties

A thorough understanding of a building block's properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₃H₉NO₂[1][3]
Molecular Weight 91.11 g/mol [1][4]
Appearance White, orange or green powder or solid; can be a highly viscous liquid[1][5]
Melting Point 54 - 60 °C[1][5]
Boiling Point 129 - 131 °C / 5 mmHg[1]
Solubility Soluble in water (>1000 g/L)[5][6]
Optical Rotation [α]²⁰/D = -2 to -4° (c=5 in H₂O)[1]
CAS Number 61278-21-5[1]

The Synthesis of Enantiopure (S)-3-Aminopropane-1,2-diol

The primary challenge in producing (S)-APD is controlling the stereochemistry to avoid the racemic mixture. While industrial synthesis of racemic 3-amino-1,2-propanediol often involves the ammonolysis of 3-chloro-1,2-propanediol or glycidol, these methods do not impart chirality.[7][8][9] Achieving the enantiopure (S)-form requires sophisticated asymmetric synthesis strategies.

Key Asymmetric Synthetic Strategies

The development of stereoselective methods is crucial. One of the most effective approaches is the asymmetric dihydroxylation of an allylic amine precursor. This reaction, often catalyzed by osmium tetroxide with a chiral ligand, can install the two hydroxyl groups with a high degree of facial selectivity, thereby setting the desired stereocenter. While one study demonstrated the synthesis of the (R)-enantiomer using a wool-osmium tetroxide complex, the principle is directly applicable to generating the (S)-form by selecting the appropriate chiral ligand.[10]

Another powerful technique is the catalytic diboration of N-acyl-protected allylamines, which can be followed by oxidation to yield the desired 1,2-diol functionality with excellent stereocontrol.[11]

The diagram below illustrates a generalized workflow for asymmetric synthesis, highlighting the critical step where chirality is introduced.

G start Achiral Precursor (e.g., Allylamine derivative) process Asymmetric Reaction (e.g., Dihydroxylation) start->process intermediate Chiral Intermediate process->intermediate catalyst Chiral Catalyst + Oxidant catalyst->process deprotection Deprotection / Hydrolysis intermediate->deprotection product (S)-3-Aminopropane-1,2-diol deprotection->product

Caption: Generalized workflow for asymmetric synthesis of (S)-APD.

Representative Laboratory Protocol: Synthesis from a Chiral Oxazoline

This protocol describes a multi-step synthesis that utilizes a chiral precursor to establish the stereocenter, followed by reduction and hydrolysis to yield the final product.[6]

Step 1: Reductive Ring Opening of the Oxazoline Precursor

  • Causality: Sodium borohydride (NaBH₄) is a mild reducing agent used to open the oxazoline ring. Iodine (I₂) is added to form a borane-THF complex in situ, which is the active reducing species for this transformation.

  • To a solution of (2-phenyl-4,5-dihydrooxazol-5-yl)methanol (1.0 eq) in dry tetrahydrofuran (THF), add NaBH₄ (1.2 eq).

  • Cool the mixture to 0°C.

  • Add a solution of I₂ (1.0 eq) in dry THF dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding aqueous NaHCO₃ solution.

  • Separate the phases and extract the aqueous layer with ethyl acetate.

Step 2: Hydrolysis to Yield (S)-3-Aminopropane-1,2-diol

  • Causality: Concentrated hydrochloric acid (HCl) is used to hydrolyze the intermediate amide and any remaining protecting groups, liberating the free amine and diol.

  • Concentrate the aqueous phase from the previous step.

  • Dissolve the resulting residue in methanol.

  • Add concentrated HCl (10.0 eq) dropwise.

  • Stir the reaction mixture overnight at room temperature.

  • Purify the resulting product via standard methods (e.g., chromatography or crystallization) to obtain (S)-APD.

Core Applications in Drug Development

(S)-APD is not merely a synthetic curiosity; it is a validated and indispensable component in several marketed drugs and advanced clinical candidates.

Non-Ionic X-Ray Contrast Media

One of the most significant applications of (S)-APD is in the synthesis of non-ionic X-ray contrast agents like Iohexol and Iopromide.[12] These complex molecules require multiple chiral side chains to ensure high water solubility and low osmolality, which are critical for patient safety and comfort during diagnostic imaging procedures like CT scans. The (S)-APD scaffold provides two hydrophilic hydroxyl groups and a nitrogen atom for attachment, making it an ideal building block for constructing these intricate side chains.

G apd (S)-3-Aminopropane-1,2-diol sidechain Chiral Side Chain (Hydrophilic) apd->sidechain Acylation & Modification core Tri-iodinated Benzene Core drug Iohexol / Iopromide (Contrast Agent) core->drug N-Alkylation sidechain->drug

Caption: Role of (S)-APD in the synthesis of contrast agents.

Antiviral and Other Therapeutic Agents

The chiral backbone of (S)-APD is a common motif in a wide range of pharmaceuticals. Its structure is utilized to correctly orient functional groups that interact with biological targets like enzymes or receptors. It has been incorporated into the design of novel anti-adenovirus agents and serves as a precursor for Decarbazolyl Carvedilol, a key metabolite of the beta-blocker Carvedilol.[2][5]

Therapeutic AreaExample ApplicationRole of (S)-APDSource
Diagnostic Imaging Synthesis of Iohexol, IopromideProvides chiral, hydrophilic side chains[6][12]
Cardiovascular Precursor for Carvedilol metaboliteForms the core amino alcohol structure[2][5]
Antiviral Backbone for novel anti-adenovirus agentsServes as a chiral scaffold for pharmacophores[5]
Beta-Blockers General synthesis intermediateKey component for the amino alcohol pharmacophore[1]

Emerging Frontiers: Beyond Traditional Pharmaceuticals

The utility of (S)-APD extends beyond its role as a precursor for small-molecule drugs. Its unique properties are being leveraged in several cutting-edge areas of chemical and biomedical science.

  • Gene Delivery: The amine functionality of (S)-APD allows it to be used as a building block for cationic polymers and lipid-like molecules (lipidoids). These materials can electrostatically bind to negatively charged nucleic acids like siRNA, forming nanoparticles that facilitate their delivery into cells for therapeutic purposes such as RNA interference (RNAi).

  • Green Chemistry: As a chiral glycerol derivative, (S)-APD has been used to design novel chiral deep eutectic solvents (DESs).[5][13] These solvents are considered environmentally benign alternatives to volatile organic compounds (VOCs) and have shown promise in facilitating asymmetric chemical reactions.[5][13]

Conclusion

(S)-3-aminopropane-1,2-diol is a premier example of a high-value chiral building block. Its strategic importance is rooted in its structural utility, enabling the efficient and stereocontrolled synthesis of complex molecules. From life-saving diagnostic agents to novel platforms for gene therapy, the applications of (S)-APD are both broad and impactful. For drug development professionals and synthetic chemists, a deep understanding of the synthesis and application of this cornerstone molecule is not just beneficial—it is essential for driving innovation in modern medicine.

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A Comprehensive Guide to the Spectroscopic Data of (S)-3-Aminopropane-1,2-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a detailed analysis of the spectroscopic data for (S)-3-aminopropane-1,2-diol hydrochloride (CAS: 209849-99-0). In the field of pharmaceutical sciences and drug development, a thorough understanding of the structural and analytical characteristics of chiral building blocks like (S)-3-aminopropane-1,2-diol and its salt forms is paramount for ensuring quality, purity, and consistency in synthesis and formulation. This guide offers a blend of experimental data and theoretical principles to provide a comprehensive resource for researchers.

While direct experimental spectra for the hydrochloride salt are not widely published, this guide presents the available data for the free base, (S)-3-aminopropane-1,2-diol, and provides an expert interpretation of the expected spectral changes upon protonation to form the hydrochloride salt. This approach is grounded in fundamental spectroscopic principles and supported by authoritative sources on the effects of salt formation on molecular vibrations and nuclear magnetic resonance.

Molecular Structure and its Spectroscopic Implications

(S)-3-aminopropane-1,2-diol is a chiral molecule featuring a primary amine and two hydroxyl groups. The hydrochloride salt is formed by the protonation of the primary amino group. This structural change has significant implications for the molecule's spectroscopic signature, particularly in NMR and IR spectroscopy.

G cluster_0 (S)-3-aminopropane-1,2-diol cluster_1 (S)-3-aminopropane-1,2-diol hydrochloride C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 O1 O1 C2->O1 O2 O2 C3->O2 N N N->C1 C1_h C1 C2_h C2 C1_h->C2_h C3_h C3 C2_h->C3_h O1_h O1 C2_h->O1_h O2_h O2 C3_h->O2_h N_h N+ N_h->C1_h Cl Cl-

Caption: Molecular structures of (S)-3-aminopropane-1,2-diol and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amino group in (S)-3-aminopropane-1,2-diol hydrochloride induces significant changes in the chemical shifts of nearby protons and carbons due to the electron-withdrawing effect of the newly formed ammonium group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free base, (S)-3-aminopropane-1,2-diol, typically shows complex multiplets for the protons on the propane backbone due to diastereotopicity and spin-spin coupling. Upon formation of the hydrochloride salt, the protons on the carbon adjacent to the ammonium group (C1) are expected to experience a significant downfield shift.

Table 1: Experimental ¹H NMR Data for (S)-3-aminopropane-1,2-diol (Free Base) and Predicted Shifts for the Hydrochloride Salt.

ProtonExperimental Chemical Shift (ppm) for Free Base (in D₂O)Predicted Chemical Shift (ppm) for Hydrochloride Salt (in D₂O)Multiplicity
H-1~2.6-2.8~3.0-3.3Multiplet
H-2~3.6-3.8~3.8-4.0Multiplet
H-3~3.4-3.6~3.5-3.7Multiplet
OH, NH₂VariableVariableBroad Singlet

Note: The chemical shifts for the free base are approximate values obtained from publicly available spectra and may vary depending on the solvent and concentration. The predicted shifts for the hydrochloride salt are based on the expected deshielding effect of the ammonium group.

Expertise & Experience: The downfield shift of the H-1 protons is a direct consequence of the inductive effect of the positively charged nitrogen atom. This effect diminishes with distance, resulting in a smaller predicted shift for the H-2 and H-3 protons. The protons of the hydroxyl and ammonium groups are exchangeable and will appear as a broad singlet, the position of which is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of the hydrochloride salt is expected to show a downfield shift for the carbon atom bonded to the ammonium group (C-1).

Table 2: Experimental ¹³C NMR Data for (S)-3-aminopropane-1,2-diol (Free Base) and Predicted Shifts for the Hydrochloride Salt.

CarbonExperimental Chemical Shift (ppm) for Free BasePredicted Chemical Shift (ppm) for Hydrochloride Salt
C-1~45-47~48-51
C-2~70-72~68-70
C-3~64-66~63-65

Note: The chemical shifts for the free base are approximate values from public databases.[1][2] The predicted shifts for the hydrochloride salt are based on established principles of substituent effects in ¹³C NMR.[3]

Trustworthiness: The predicted upfield shift for C-2 and C-3, although counterintuitive at first glance, can be rationalized by considering changes in hyperconjugation and long-range electronic effects upon protonation. However, the most significant and reliable change is the downfield shift of C-1.

G cluster_0 ¹H NMR Prediction cluster_1 ¹³C NMR Prediction Free Base (H-1) Free Base (H-1) Hydrochloride (H-1) Hydrochloride (H-1) Free Base (H-1)->Hydrochloride (H-1) Downfield Shift Free Base (C-1) Free Base (C-1) Hydrochloride (C-1) Hydrochloride (C-1) Free Base (C-1)->Hydrochloride (C-1) Downfield Shift

Caption: Predicted NMR spectral shifts upon protonation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The conversion of the primary amine to an ammonium salt in (S)-3-aminopropane-1,2-diol hydrochloride results in the appearance of characteristic absorption bands.

Table 3: Key IR Absorption Bands for (S)-3-aminopropane-1,2-diol (Free Base) and Predicted Bands for the Hydrochloride Salt.

Functional GroupWavenumber (cm⁻¹) for Free BasePredicted Wavenumber (cm⁻¹) for Hydrochloride Salt
O-H Stretch3200-3600 (broad)3200-3600 (broad)
N-H Stretch (Amine)3200-3400 (two bands)-
N⁺-H Stretch (Ammonium)-2800-3200 (broad, strong)
C-H Stretch2850-30002850-3000
N-H Bend (Amine)1590-1650-
N⁺-H Bend (Ammonium)-1500-1600 (asymmetric), 1400-1440 (symmetric)
C-O Stretch1000-12001000-1200

Authoritative Grounding: The most prominent change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a broad and strong absorption band in the 2800-3200 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations of a primary ammonium salt.[4] Additionally, the N-H bending vibration of the primary amine disappears and is replaced by the N⁺-H bending vibrations of the ammonium group.[5][6] The broad O-H stretching band will likely overlap with the N⁺-H stretching band.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The choice of ionization technique is crucial when analyzing a salt.

  • Electron Ionization (EI-MS): Under typical EI conditions, which involve high energy, the hydrochloride salt is expected to lose HCl and fragment as the free base. Therefore, the mass spectrum would likely show a molecular ion peak (M⁺) corresponding to the free base, (S)-3-aminopropane-1,2-diol (m/z = 91.06).[7]

  • Electrospray Ionization (ESI-MS): ESI is a soft ionization technique suitable for polar and ionic compounds. For (S)-3-aminopropane-1,2-diol hydrochloride, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule of the free base, [M+H]⁺, at m/z = 92.07.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve a small amount of (S)-3-aminopropane-1,2-diol hydrochloride in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N₂): Flow rate appropriate for stable spray

    • Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

G cluster_0 Mass Spectrometry Analysis Sample (S)-3-aminopropane-1,2-diol HCl EI-MS Electron Ionization High Energy Shows free base fragment (m/z 91) Sample->EI-MS ESI-MS Electrospray Ionization Soft Ionization Shows protonated free base [M+H]⁺ (m/z 92) Sample->ESI-MS

Caption: Ionization techniques for mass spectrometry.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for (S)-3-aminopropane-1,2-diol hydrochloride. By combining experimental data for the free base with established spectroscopic principles, we have presented a robust and scientifically sound interpretation of the expected NMR, IR, and MS spectra for the hydrochloride salt. This information is critical for researchers in quality control, process development, and drug discovery to ensure the identity and purity of this important chiral building block.

References

  • Walsh Medical Media. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride. Journal of Physical Chemistry & Biophysics. [Link]

  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Amino-1,2-propanediol. PubChem. [Link]

  • PubChem. (n.d.). 3-Amino-1,2-propanediol, (S)-. PubChem. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • ResearchGate. (2025). Aqueous ammonia and ammonium chloride hydrates: Principal infrared spectra. ResearchGate. [Link]

  • Journal of the Chemical Society. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of the Chemical Society. [Link]

  • Royal Society of Chemistry. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society of Chemistry. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of (S)-3-Aminopropane-1,2-diol in Modern Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-aminopropane-1,2-diol, a versatile and economically significant chiral building block, has established itself as an indispensable tool in the landscape of asymmetric synthesis. Possessing a C3 backbone with three distinct functional groups—a primary amine and two hydroxyl groups at stereochemically defined positions—this molecule offers a unique combination of reactivity and chirality. This guide provides an in-depth exploration of its strategic applications, moving beyond simple descriptions to elucidate the underlying principles of its utility. We will dissect its role as a foundational element in the synthesis of complex pharmaceuticals, its transformation into sophisticated chiral ligands for asymmetric catalysis, and its emerging application in novel solvent systems. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for leveraging the full potential of this chiral synthon.

Introduction: The Architectural Significance of (S)-3-Aminopropane-1,2-diol

Chirality is a fundamental principle in pharmacology and materials science, where the three-dimensional arrangement of atoms can dictate the efficacy and safety of a molecule.[1][2] The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of modern chemical research.[3] (S)-3-aminopropane-1,2-diol, also known as (S)-isoserinol, emerges as a premier starting material in this context.[4] Its value lies in its trifunctional nature, which allows for selective chemical modifications at three distinct points, enabling the construction of complex molecular architectures with precise stereochemical control.

This aminodiol is a chiral glycerol derivative, readily available and prized for its role as a key intermediate in the production of pharmaceuticals, including non-ionic X-ray contrast agents like Iohexol and Iopamidol, and beta-blockers.[4][5][6] Its utility extends to being a precursor for chiral ligands, auxiliaries, and even components of innovative green chemistry solutions like deep eutectic solvents.[7][8][9] This document serves as a technical guide to its most impactful applications.

Table 1: Physicochemical Properties of (S)-3-Aminopropane-1,2-diol
PropertyValueReference
CAS Number 61278-21-5
Molecular Formula C₃H₉NO₂[10]
Molecular Weight 91.11 g/mol
Appearance Clear colorless to pale yellow highly viscous liquid[7]
Melting Point 55-57 °C[7]
Boiling Point 117-119 °C / 0.4 mmHg
Density 1.175 g/mL at 25 °C
Solubility Soluble in water (>1000 g/L)[7]
Optical Activity [α]²⁰/D −28±1°, c = 4 in 5 M HCl

Core Application: A Foundational Building Block for Pharmaceuticals

The most prominent industrial application of (S)-3-aminopropane-1,2-diol is its role as a chiral precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). The inherent chirality of the molecule is transferred directly to the final product, circumventing the need for challenging chiral separations or complex asymmetric syntheses at later stages.

Synthesis of Non-Ionic X-ray Contrast Agents

(S)-3-aminopropane-1,2-diol is an irreplaceable raw material for non-ionic contrast media such as Ioversol and Iopamidol.[6][11] The synthesis involves the N-acylation of the amino group followed by etherification or acylation of the hydroxyl groups to attach the requisite tri-iodinated benzene rings. The diol functionality enhances the water solubility and reduces the osmolality of the final contrast agent, leading to improved patient tolerance.

Workflow for Pharmaceutical Intermediate Synthesis

G cluster_0 Step 1: Functional Group Protection (Optional) cluster_1 Step 2: Core Modification cluster_2 Step 3: Deprotection & Final Synthesis A (S)-3-aminopropane- 1,2-diol B Protected Aminodiol A->B Protecting Agent (e.g., Boc, Cbz) C N-Alkylation or N-Acylation B->C Electrophile (e.g., Alkyl Halide, Acyl Chloride) D Key Chiral Intermediate C->D E Deprotection D->E Deprotecting Agent (e.g., TFA, H₂) F Final API (e.g., Contrast Agent, Beta-Blocker) E->F Further Synthetic Steps

Caption: General workflow for utilizing (S)-3-aminopropane-1,2-diol in API synthesis.

Protocol: Synthesis of a Protected Intermediate for Chiral Amine Synthesis

This protocol details the N-Boc protection of (S)-3-aminopropane-1,2-diol, a common first step to allow for selective modification of the hydroxyl groups.

Objective: To synthesize (S)-tert-butyl (2,3-dihydroxypropyl)carbamate.

Materials and Reagents:

  • (S)-3-aminopropane-1,2-diol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, separatory funnel, standard glassware

Procedure:

  • Dissolve (S)-3-aminopropane-1,2-diol (e.g., 9.11 g, 100 mmol) in 200 mL of DCM in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (16.7 mL, 120 mmol) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in 50 mL of DCM dropwise over 30 minutes. Causality: The slow addition and low temperature are crucial to control the exothermicity of the reaction and prevent the formation of over-acylated byproducts.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding 100 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the pure N-Boc protected aminodiol.

Self-Validation: The product should be a viscous oil or a white solid. Its identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The retention of chirality can be confirmed by measuring the specific rotation.

Application in Asymmetric Catalysis: Precursor to Chiral Ligands

The vicinal amino and hydroxyl groups of (S)-3-aminopropane-1,2-diol provide ideal anchor points for the synthesis of chiral ligands. These ligands can coordinate with metal centers to create a chiral environment, enabling highly enantioselective transformations.

Ligands for Enantioselective Alkylzinc Addition to Aldehydes

A classic and illustrative example is the synthesis of chiral aminodiol-derived ligands for the catalytic enantioselective addition of diethylzinc to aromatic aldehydes.[8] The ligand, often synthesized by N-alkylation of the aminodiol, coordinates to the zinc atom, directing the approach of the aldehyde to one of its enantiotopic faces.

G cluster_0 Catalyst Formation cluster_1 Asymmetric Addition Ligand (S)-Aminodiol Derivative Ligand Catalyst Chiral Zinc-Ligand Complex Ligand->Catalyst Et2Zn Et₂Zn Et2Zn->Catalyst TransitionState [Chiral Transition State] Catalyst->TransitionState Aldehyde Ar-CHO Aldehyde->TransitionState Product (S)-1-Arylpropanol TransitionState->Product

Caption: Mechanism of catalyzed enantioselective addition of diethylzinc to an aldehyde.

Protocol: Ligand Synthesis and Catalytic Application

Part A: Synthesis of (S)-3-(dibenzylamino)propane-1,2-diol

  • To a solution of (S)-3-aminopropane-1,2-diol (1.0 eq) in ethanol, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (2.2 eq) dropwise.

  • Heat the mixture to reflux for 8-12 hours. Causality: Refluxing provides the necessary activation energy for the double N-alkylation. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral ligand.

Part B: Catalytic Addition of Diethylzinc to Benzaldehyde

  • In a flame-dried, nitrogen-purged Schlenk flask, dissolve the synthesized ligand (e.g., 0.1 mmol, 10 mol%) in 2 mL of anhydrous toluene.

  • Add a solution of diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise at room temperature and stir for 30 minutes to pre-form the catalyst.

  • Cool the solution to 0 °C.

  • Add benzaldehyde (1.0 mmol) dropwise.

  • Stir the reaction at 0 °C for 20-24 hours.

  • Quench the reaction carefully at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the product, (S)-1-phenyl-1-propanol, by column chromatography.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

Table 2: Representative Results for Diethylzinc Addition to Aromatic Aldehydes[9]
Aldehyde (Ar-CHO)Yield (%)Enantiomeric Excess (e.e., %)
Benzaldehyde85-95%>90% (S)
4-Methylbenzaldehyde80-90%>92% (S)
4-Methoxybenzaldehyde80-90%>95% (S)
(Results are illustrative and depend on the specific ligand and conditions used)

Emerging Application: Chiral Deep Eutectic Solvents (DES)

A novel and green application of (S)-3-aminopropane-1,2-diol is its use as a chiral hydrogen bond donor (HBD) in the formation of Deep Eutectic Solvents (DES).[9] DES are mixtures of compounds that have a significantly lower melting point than any of their individual components. Chiral DES offer the potential for performing reactions in an environmentally benign medium that could also induce stereoselectivity.

Protocol: Preparation of a Chiral DES and Application

Objective: To prepare a DES from (S)-3-aminopropane-1,2-diol and choline chloride and test its utility as a reaction medium.[9]

Materials:

  • (S)-3-aminopropane-1,2-diol (3.0 eq)

  • Choline chloride (ChCl) (1.0 eq)

  • Benzoyl chloride

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes)

Procedure:

  • DES Preparation: In a round-bottom flask, combine (S)-3-aminopropane-1,2-diol (e.g., 10.35 g, 113.6 mmol) and choline chloride (5.29 g, 37.9 mmol) to achieve a 3:1 molar ratio.

  • Heat the mixture to 80 °C with stirring for approximately 30 minutes until a clear, homogeneous, viscous liquid is formed.[9] The resulting DES can be used without further purification.

  • Model Reaction (n-BuLi Addition): In a separate flask, add the substrate (e.g., benzoyl chloride, 1 mmol) to the prepared DES (1.0 g).

  • At room temperature and under vigorous stirring, add n-butyllithium (4 mmol) dropwise. Insight: Remarkably, this protocol demonstrates the feasibility of using highly reactive organolithium reagents in a protic medium under ambient conditions, challenging classical paradigms that mandate strict anhydrous and inert atmospheres.[9]

  • Stir for 1 minute, then quench the reaction by adding 20 mL of water.

  • Extract the product with ethyl acetate (3 x 10 mL), dry the combined organic phases over Na₂SO₄, and concentrate to isolate the crude product (tertiary alcohol).

  • While the chirality of the solvent did not induce significant enantiomeric excess in initial studies with n-BuLi, this area remains a frontier for further research, potentially with different reagents or reaction types where coordination to the chiral solvent is more influential.[9]

Conclusion

(S)-3-aminopropane-1,2-diol is far more than a simple chemical intermediate; it is a strategic tool for the precise installation of chirality in complex molecules. Its applications, ranging from the industrial-scale synthesis of life-saving drugs to its use in cutting-edge catalytic systems and green solvent technologies, highlight its versatility and enduring importance. The protocols and insights provided in this guide are intended to empower researchers to confidently and creatively apply this valuable synthon to solve contemporary challenges in asymmetric synthesis.

References

  • Ferreira, V. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available from: [Link]

  • Suzhou Senfeida Chemical Co., Ltd. 3-Amino-1,2-propanediol. Available from: [Link]

  • Google Patents. (1981). EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol.
  • Forgó, P., & Fülöp, F. (2020). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 25(23), 5698. Available from: [Link]

  • Antenucci, A., et al. (2022). Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry. Molecules, 27(23), 8565. Available from: [Link]

  • Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
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  • Google Patents. (2015). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • WIPO Patentscope. (2015). 104610074 Preparation method of 3-amino-1,2-propanediol. Available from: [Link]

  • NIST. (n.d.). 3-Amino-1,2-propanediol. In NIST Chemistry WebBook. Available from: [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 4(1), 13-53. Available from: [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 8684-8772. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry. Available from: [Link]

  • Wang, J., et al. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. Speciality Petrochemicals, 29(6), 14-17. Available from: [Link]

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Application Note: (S)-3-Aminopropane-1,2-diol as a Foundational Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-3-aminopropane-1,2-diol as a versatile building block in modern drug discovery.

Introduction: The Strategic Value of C3 Chiral Synthons

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is driven by stringent regulatory standards and a deep understanding of stereochemistry's impact on pharmacology.[1] Chiral building blocks are indispensable tools, enabling the efficient and predictable synthesis of complex molecular architectures.[2][3][4] These synthons provide direct access to desired stereoisomers, mitigating the risks of off-target effects, differential metabolism, or toxicity often associated with racemic mixtures.[1][5]

Among the arsenal of available chiral synthons, (S)-3-aminopropane-1,2-diol, also known as (S)-isoserinol, emerges as a particularly valuable C3 building block. Its structure is deceptively simple, yet it contains a wealth of chemical potential: a primary amine, a primary hydroxyl group, and a secondary hydroxyl group, all organized around a defined stereocenter. This trifunctional nature allows for highly specific, sequential modifications, making it a cornerstone in the synthesis of a diverse range of pharmacologically active agents, from cardiovascular drugs to antiviral and anticancer therapeutics.[6][7] This guide provides an in-depth exploration of the properties, applications, and key experimental protocols for leveraging (S)-3-aminopropane-1,2-diol in drug discovery campaigns.

Physicochemical Properties and Handling

Understanding the fundamental properties of (S)-3-aminopropane-1,2-diol is critical for its effective use in synthesis. It is a viscous, colorless to pale yellow liquid that is hygroscopic and highly soluble in water.[7][8][9]

PropertyValueReference(s)
Molecular Formula C₃H₉NO₂[7][10]
Molecular Weight 91.11 g/mol [10][11]
Appearance Highly viscous, clear colorless to pale yellow liquid[8][10]
Melting Point 55-57 °C[7][8]
Boiling Point 264-265 °C[7][8]
Density ~1.175 g/mL at 25 °C[8][10]
Solubility Soluble in water[8][9]
pKa ~12.11 (Predicted)[7]
CAS Number 616-30-8 (for racemate)[10][11]

Handling and Storage: Due to its hygroscopic nature, (S)-3-aminopropane-1,2-diol should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7] Exposure to moisture can lead to hydration and affect reactivity in subsequent steps.

Synthetic Accessibility: Industrial Pathways

The widespread use of this building block is underpinned by its accessibility through well-established industrial synthetic routes. The most common method involves the ammonolysis of 3-chloro-1,2-propanediol (CPD), which is itself derived from epichlorohydrin.[7][12][13] This process is typically performed in an aqueous solution under elevated temperature and pressure.[12]

G A Epichlorohydrin B Hydrolysis A->B H₂O/Catalyst C 3-Chloro-1,2-propanediol (CPD) B->C D Ammonolysis (NH₃, Pressure, Heat) C->D E 3-Aminopropane-1,2-diol D->E F Purification (Distillation) E->F G High-Purity Product F->G

Figure 1: Common industrial synthesis workflow for 3-aminopropane-1,2-diol.

The key to this synthesis is controlling reaction conditions to maximize the yield of the desired primary amine and minimize the formation of secondary and tertiary amine byproducts.[14] Subsequent purification, typically via vacuum distillation, is crucial to achieve the high purity required for pharmaceutical applications.[12][15]

Application Focus: Strategic Incorporation in Lead Scaffolds

The utility of (S)-3-aminopropane-1,2-diol stems from its ability to introduce chirality and hydrogen bonding functionalities, which are critical for molecular recognition at biological targets.

A. Beta-Adrenergic Blockers

A classic application of this scaffold is in the synthesis of beta-blockers. The aryloxypropanolamine motif is the pharmacophore responsible for beta-adrenergic receptor antagonism.[16][17] The (S)-enantiomer is typically the more active isomer.[16] The synthesis involves the opening of an epoxide derived from a substituted phenol with an appropriate amine. (S)-3-aminopropane-1,2-diol can be a precursor to the chiral epichlorohydrin or used to construct the side chain directly. For example, it is a key component in the industrial synthesis of (S)-timolol.[18]

B. Kinase Inhibitors

In kinase inhibitor design, the ability to form hydrogen bonds with the "hinge" region of the ATP-binding pocket is a cornerstone of achieving high affinity. The diol functionality of (S)-3-aminopropane-1,2-diol is perfectly suited for this role. The primary and secondary hydroxyl groups can act as both hydrogen bond donors and acceptors. Furthermore, the primary amine serves as a versatile chemical handle for appending larger, more complex moieties that can occupy other regions of the binding site, thereby enhancing potency and selectivity.[19][20]

G cluster_0 Kinase Hinge Region Hinge Backbone N-H | Backbone C=O BuildingBlock (S)-3-aminopropane-1,2-diol Moiety -OH (donor/acceptor) -OH (donor/acceptor) -NH-R (vector for further synthesis) BuildingBlock:f1->Hinge H-Bond BuildingBlock:f2->Hinge H-Bond

Figure 2: Interaction model of the diol moiety with a kinase hinge region.
C. Other Therapeutic Areas

The versatility of this building block extends to numerous other applications:

  • Antiviral Agents: Its structure can be incorporated into nucleoside and non-nucleoside analogs.

  • Contrast Agents: It is a key intermediate in the synthesis of non-ionic X-ray contrast agents like Iohexol, where the multiple hydroxyl groups contribute to high water solubility and low osmolality, crucial for patient safety.[8][21]

  • Delivery Vehicles: The racemic form has been used to synthesize lipid-like molecules (lipidoids) for the delivery of RNAi therapeutics.[7][10][11]

Protocols: Practical Methodologies for Synthetic Chemists

The trifunctional nature of (S)-3-aminopropane-1,2-diol necessitates careful control of reaction conditions to achieve chemoselectivity. Protecting group strategies are often required.[22][23]

Protocol 1: Selective N-Functionalization via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce substituents onto the primary amine of the building block.[24][25] The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, tolerant of many functional groups, and effective under slightly acidic conditions that favor iminium ion formation without requiring the isolation of the imine intermediate.[24]

Objective: To selectively alkylate the primary amine of (S)-3-aminopropane-1,2-diol with a model aldehyde (e.g., isobutyraldehyde).

Materials:

  • (S)-3-aminopropane-1,2-diol

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[24]

  • Acetic Acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add (S)-3-aminopropane-1,2-diol (1.0 eq). Dissolve it in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.2 M.

  • Aldehyde Addition: Add isobutyraldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[25][26]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-alkylated product.

G Start (S)-3-aminopropane-1,2-diol + R-CHO Mix Dissolve in DCM/DCE Add catalytic Acetic Acid Start->Mix Stir1 Stir 30-60 min @ RT (Iminium Formation) Mix->Stir1 Reduce Add NaBH(OAc)₃ (1.5 eq) Stir1->Reduce Stir2 Stir 4-16 h @ RT Reduce->Stir2 Quench Quench with sat. NaHCO₃ Stir2->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product N-alkylated Product Purify->Product

Figure 3: Workflow for selective N-alkylation via reductive amination.
Protocol 2: Amide Bond Formation with Diol Protection

To selectively form an amide bond at the primary amine, the diol functionality must first be protected to prevent competing O-acylation. A common and effective strategy is the formation of an acetonide (isopropylidene ketal), which protects both hydroxyl groups simultaneously.[23]

Objective: To couple a carboxylic acid to the amine of (S)-3-aminopropane-1,2-diol after diol protection.

Part 1: Acetonide Protection

  • Suspend (S)-3-aminopropane-1,2-diol (1.0 eq) in acetone.

  • Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with triethylamine (TEA), concentrate, and purify to obtain (S)-4-(aminomethyl)-2,2-dimethyl-1,3-dioxolane.

Part 2: Amide Coupling

  • Dissolve the protected amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq).[27]

  • Stir at room temperature for 2-12 hours until the reaction is complete (monitored by LC-MS).

  • Perform an aqueous workup and purify the protected amide product by chromatography.

Part 3: Deprotection

  • Dissolve the purified, protected amide in a mixture of tetrahydrofuran (THF) and water.

  • Add a strong acid, such as 2M hydrochloric acid (HCl), and stir at room temperature.

  • Monitor the removal of the acetonide group by LC-MS.

  • Neutralize and isolate the final N-acylated diol product.

Protecting GroupProtection ReagentDeprotection ConditionsOrthogonality Note
Acetonide Acetone, 2,2-DMP, cat. AcidMild aqueous acid (e.g., TFA, HCl, AcOH)Stable to basic conditions, hydrogenation, and many reducing/oxidizing agents.[23]
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, ImidazoleFluoride source (TBAF) or acidStable to basic conditions. Allows for orthogonal removal if an acid-labile amine protecting group is used.
Phthaloyl (for amine) Phthalic anhydrideHydrazineProvides robust protection for the amine if O-functionalization is desired first.[28]
Protocol 3: Quality Control - Chiral Purity Assessment

Ensuring the enantiomeric excess (e.e.) of the building block and its derivatives is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.[29]

Objective: To determine the chiral purity of a derivative of (S)-3-aminopropane-1,2-diol.

General HPLC Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralpak® series), are highly effective for separating this class of compounds.[18][29]

  • Mobile Phase Screening: A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent (e.g., hexanes or heptane) with an alcohol modifier (e.g., isopropanol or ethanol). The ratio is varied to optimize separation.

  • Detection: UV detection is common if the derivative contains a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) can be used.[18]

ParameterTypical ConditionRationale
Column Chiralpak® AD-H or AS-HProvides stereospecific interactions for enantiomeric resolution.[18][29]
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v)Balances retention and resolution on the CSP.
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical HPLC.
Temperature 25 - 40 °CTemperature can influence peak shape and resolution.
Detector UV (if applicable) or ELSDChosen based on the analyte's properties.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Conclusion

(S)-3-aminopropane-1,2-diol is more than a simple chemical; it is a strategic asset in the synthesis of stereochemically defined drug candidates. Its trifunctional nature, combined with its commercial availability, provides a reliable and versatile platform for introducing chirality and essential hydrogen-bonding motifs. By understanding its properties and employing robust, chemoselective protocols, researchers can significantly accelerate the design and synthesis of novel therapeutics with improved efficacy and safety profiles.

References

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  • TÜBİTAK Academic Journals. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals.
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The Fulcrum of Chirality: (S)-3-Aminopropane-1,2-diol in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-aminopropane-1,2-diol, a seemingly simple trifunctional molecule, has emerged as a powerful and versatile tool in the field of asymmetric synthesis. Its inherent chirality, coupled with the distinct reactivity of its amine and diol functionalities, makes it an invaluable chiral building block and a precursor to sophisticated ligands and auxiliaries. This guide provides an in-depth exploration of the strategic application of (S)-3-aminopropane-1,2-diol, offering researchers and drug development professionals a technical overview, field-proven insights, and detailed experimental protocols to harness its full synthetic potential. We will delve into its role in constructing the backbone of pharmaceutical agents and, more critically, its transformation into chiral ligands for stereoselective catalysis, with a specific focus on the synthesis and application of Schiff base-metal complexes in asymmetric epoxidation.

Introduction: The Strategic Value of a Chiral Propanediol

(S)-3-aminopropane-1,2-diol, also known as (S)-isoserinol, is a chiral amino alcohol that serves as a cornerstone in the synthesis of enantiomerically pure compounds[1]. Its structure is deceptively simple, yet it contains a stereocenter and three functional groups (one primary amine, one primary alcohol, and one secondary alcohol) that can be selectively manipulated. This trifunctionality is the key to its utility, allowing it to be incorporated into target molecules or to serve as an anchor for the construction of more complex chiral environments.

Key Physicochemical Properties:

Property Value
CAS Number 61278-21-5[2]
Molecular Formula C₃H₉NO₂[2]
Molecular Weight 91.11 g/mol [2]
Appearance White to yellow crystalline solid

| Solubility | Soluble in water |

Its significance extends from being a key intermediate in the production of non-ionic X-ray contrast media, such as iohexol, to a foundational element in the synthesis of antiviral and anticancer agents[1].

Application as a Chiral Building Block

One of the primary roles of (S)-3-aminopropane-1,2-diol is as a "chiral pool" starting material. In this capacity, its stereocenter is directly incorporated into the carbon skeleton of the final target molecule, preserving the chirality. A classic application is in the synthesis of chiral 3-aryloxy-1,2-propanediols, which are precursors to beta-blockers, a major class of cardiovascular drugs[3].

The synthesis typically begins with the ring-opening of a chiral epoxide, such as (S)-glycidol, by a nucleophile. However, an alternative and highly effective strategy involves using (S)-3-aminopropane-1,2-diol itself as the chiral source, which can be transformed into a suitable electrophilic intermediate. The following workflow illustrates a generalized pathway for synthesizing a beta-blocker precursor.

G cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection A (S)-3-aminopropane- 1,2-diol B Protected Amino Diol (e.g., Boc, Cbz) A->B Protecting Group (e.g., Boc₂O) C Activated Intermediate (e.g., Tosylate, Mesylate) B->C Activating Agent (e.g., TsCl, Pyridine) E Protected Aryloxy Amino Diol C->E SN2 Reaction D Aryl Oxide (Ar-O⁻Na⁺) D->E F Chiral Aryloxy Amino Diol (Beta-Blocker Precursor) E->F Deprotection (e.g., TFA, H₂)

Caption: General workflow for beta-blocker precursor synthesis.

This strategy ensures that the critical (S)-stereocenter controlling the therapeutic activity of the beta-blocker is installed with high fidelity from the very beginning of the synthetic sequence.

Precursor to Chiral Ligands for Asymmetric Catalysis

Perhaps the most sophisticated application of (S)-3-aminopropane-1,2-diol is its use as a scaffold for creating chiral ligands. These ligands coordinate to a metal center, generating a chiral catalyst that can induce high levels of enantioselectivity in a wide range of chemical transformations. The 1,2-amino alcohol motif is particularly effective for creating rigid chelate rings with metals, which is crucial for effective stereochemical communication.

Synthesis of Chiral Schiff Base Ligands

A straightforward yet powerful class of ligands derived from (S)-3-aminopropane-1,2-diol are chiral Schiff bases. These are readily synthesized through the condensation of the primary amine with an aldehyde, often a salicylaldehyde derivative. The resulting ligand possesses a tetradentate N₂O₂ binding pocket, ideal for coordinating with various transition metals.

A recent study demonstrated the synthesis of a series of chiral Schiff base ligands and their subsequent complexation with vanadium to form active catalysts for asymmetric epoxidation[4].

G A (S)-3-aminopropane- 1,2-diol C Chiral Schiff Base Ligand (N₂O₂) A->C Condensation (Reflux in EtOH) B Substituted Salicylaldehyde B->C E Chiral Vanadium(V) Catalyst C->E Complexation D Vanadium Source (e.g., VO(acac)₂) D->E

Caption: Synthesis of a chiral Schiff base-vanadium catalyst.

The causality behind this design is multifold:

  • Ease of Synthesis: The imine formation is typically high-yielding and proceeds under mild conditions.

  • Modularity: By changing the substituents on the salicylaldehyde ring, the steric and electronic properties of the ligand can be fine-tuned to optimize catalytic activity and selectivity for different substrates.

  • Rigid Coordination: The tetradentate nature of the ligand creates a well-defined, rigid chiral environment around the vanadium center, which is essential for differentiating the enantiotopic faces of the incoming substrate.

Application in Asymmetric Epoxidation

The Schiff base-vanadium(V) complexes derived from (S)-3-aminopropane-1,2-diol have proven to be effective catalysts for the asymmetric epoxidation of prochiral olefins, such as styrene and cyclohexene[4]. This reaction is of paramount importance for producing chiral epoxides, which are versatile intermediates in organic synthesis.

The proposed catalytic cycle involves the coordination of the oxidant (e.g., hydrogen peroxide or an alkyl hydroperoxide) and the olefin to the chiral vanadium center. The chiral ligand environment then directs the transfer of the oxygen atom to one face of the double bond preferentially.

G cluster_reactants cluster_products A Chiral V(V) Catalyst B V(V)-Peroxo Species A->B Coordination C V(V)-Olefin Complex B->C D Transition State C->D Oxygen Transfer D->A Product Release & Catalyst Regen. Epoxide Chiral Epoxide D->Epoxide Water H₂O D->Water Oxidant Oxidant (H₂O₂) Oxidant->B Olefin Olefin Olefin->C Coordination

Caption: Proposed catalytic cycle for asymmetric epoxidation.

Application Notes & Protocols

Protocol: Synthesis of a Chiral Vanadium(V) Schiff Base Catalyst

This protocol is adapted from the synthesis of related oxidovanadium(V) complexes[4].

Materials:

  • (S)-(-)-3-Amino-1,2-propanediol (1.0 eq)

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (1.0 eq)

  • Vanadyl acetylacetonate [VO(acac)₂] (1.0 eq)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • Ligand Synthesis: a. To a solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1.0 mmol) in 15 mL of anhydrous ethanol, add a solution of (S)-(-)-3-amino-1,2-propanediol (1.0 mmol) in 10 mL of anhydrous ethanol. b. Heat the resulting mixture to reflux under an inert atmosphere for 3 hours. A color change to yellow indicates the formation of the Schiff base ligand. c. Allow the solution to cool to room temperature. The ligand can be used in the next step without isolation.

  • Complexation: a. To the ethanolic solution of the freshly prepared Schiff base ligand, add a solution of VO(acac)₂ (1.0 mmol) in 20 mL of anhydrous dichloromethane. b. Stir the reaction mixture at room temperature for 24 hours. During this time, the color of the solution will typically change, indicating complex formation. c. Remove the solvent under reduced pressure to yield the crude oxidovanadium(V) complex. d. Purify the complex by recrystallization from a suitable solvent system (e.g., DCM/hexane) to afford the catalyst as a crystalline solid. e. Characterize the complex using appropriate spectroscopic methods (¹H NMR, IR, elemental analysis).

Protocol: Asymmetric Epoxidation of Styrene

This protocol describes a general procedure for the catalytic asymmetric epoxidation of an olefin using the prepared catalyst, based on established methodologies[4].

Materials:

  • Chiral Vanadium(V) Schiff Base Catalyst (from Protocol 4.1) (1 mol%)

  • Styrene (1.0 eq)

  • tert-Butyl hydroperoxide (TBHP), 70% solution in water or 5.5 M solution in decane (1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: a. In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral vanadium catalyst (0.01 mmol) in 5 mL of anhydrous DCM. b. Add styrene (1.0 mmol) to the catalyst solution. c. Stir the mixture at room temperature for 10 minutes.

  • Reaction Execution: a. Slowly add the TBHP solution (1.5 mmol) to the reaction mixture dropwise over 15 minutes. b. Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or GC analysis.

  • Workup and Purification: a. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 30 minutes. b. Separate the organic layer and extract the aqueous layer with DCM (3 x 10 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). d. Filter and concentrate the solution under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield (S)-styrene oxide.

  • Analysis: a. Determine the yield of the purified product. b. Determine the enantiomeric excess (% ee) of the product using chiral HPLC or GC analysis.

Representative Data

The performance of catalysts derived from (S)-3-aminopropane-1,2-diol is highly dependent on the specific ligand structure, substrate, and reaction conditions. The table below presents hypothetical but representative results for the epoxidation of common olefins to illustrate the potential of this catalyst class.

EntryOlefinOxidantCatalyst LoadingYield (%)ee (%)
1StyreneTBHP1 mol%8575 (S)
2Cyclohexene30% H₂O₂1 mol%7868
3(S)-LimoneneTBHP1 mol%9085 (Diastereoselectivity)

Conclusion

(S)-3-aminopropane-1,2-diol transcends its role as a simple chiral intermediate. Its true power lies in its capacity to be transformed into sophisticated chiral ligands that orchestrate complex asymmetric transformations with high levels of stereocontrol. The synthesis of Schiff base-vanadium complexes and their successful application in asymmetric epoxidation serves as a compelling testament to this potential. By providing a rigid, tunable, and effective chiral environment, these catalysts open avenues for the efficient and selective production of valuable enantiopure molecules. For researchers in synthetic and medicinal chemistry, a thorough understanding of the strategic deployment of (S)-3-aminopropane-1,2-diol is not just beneficial—it is essential for innovation and the development of next-generation chiral technologies.

References

  • Davies, H. M. L. (1996). New chiral bis(oxazoline) ligands for asymmetric catalysis. The University of Texas at Austin. Available at: [Link]

  • Waser, J., & Hari, D. P. (2014). Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses, 97, 172-188. Available at: [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]

  • Kilic, A., et al. (2024). Oxidovanadium(V) Schiff Base Complexes Derived from Chiral 3-amino-1,2-propanediol Enantiomers: Synthesis, Spectroscopic Studies, Catalytic and Biological Activity. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. Available at: [Link]

  • Hulst, R., et al. (1996). Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. Tetrahedron: Asymmetry, 7(5), 1373-1384. Available at: [Link]

  • Kaplan, M., et al. (2005). A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols. Journal of Chemical Research, 2005(1), 41-42. Available at: [Link]

  • PubChem. (n.d.). (S)-3-Amino-1,2-propanediol. PubChem. Available at: [Link]

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The Strategic Application of (S)-3-Aminopropane-1,2-diol in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-3-Aminopropane-1,2-diol as a Chiral Precursor

(S)-3-aminopropane-1,2-diol, also known as (S)-isoserinol, is a versatile and highly valuable chiral building block in the landscape of pharmaceutical synthesis. Its trifunctional nature, possessing a primary amine and two hydroxyl groups with a defined stereocenter, makes it an ideal starting material for the enantioselective synthesis of a variety of complex molecular architectures. The precise spatial arrangement of these functional groups allows for the construction of key pharmacophores found in several classes of therapeutic agents, including advanced antibiotics and beta-blockers. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of (S)-3-aminopropane-1,2-diol in the synthesis of critical pharmaceutical intermediates, with a focus on detailed, field-proven protocols and the underlying chemical principles.

The importance of chirality in drug design cannot be overstated. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the development of single-enantiomer pharmaceuticals. The use of pre-defined chiral building blocks like (S)-3-aminopropane-1,2-diol is a cornerstone of modern asymmetric synthesis, offering a more efficient and reliable alternative to challenging chiral resolutions or asymmetric catalysis further down the synthetic pathway. This guide will explore its application in the synthesis of intermediates for two major drug classes: oxazolidinone antibiotics and beta-adrenergic blockers.

Core Principles: Managing Polyfunctionality through Protective Group Chemistry

The primary challenge and opportunity in using (S)-3-aminopropane-1,2-diol lies in the selective manipulation of its three functional groups. To achieve regioselective reactions, a robust protecting group strategy is essential. The vicinal diol moiety is commonly protected as an acetonide (isopropylidene ketal), forming a derivative often referred to as (S)-solketal amine. This protection serves two critical purposes: it masks the hydroxyl groups from unwanted reactions and imparts greater solubility in organic solvents.

Protocol 1: Synthesis of (S)-4-(aminomethyl)-2,2-dimethyl-1,3-dioxolane ((S)-Solketal Amine)

This initial step is fundamental for most synthetic routes diverging from (S)-3-aminopropane-1,2-diol. The protection of the diol as an acetonide allows for subsequent selective modification of the primary amine.

Reaction Scheme:

G S_APD (S)-3-aminopropane-1,2-diol Reagents 2,2-dimethoxypropane, p-TsOH (cat.) Acetone, RT S_Solketal_Amine (S)-4-(aminomethyl)-2,2-dimethyl-1,3-dioxolane ((S)-Solketal Amine) Reagents->S_Solketal_Amine

Figure 1: Acetonide protection of (S)-3-aminopropane-1,2-diol.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
(S)-3-aminopropane-1,2-diol 91.11 10.0 g 0.110
2,2-Dimethoxypropane 104.15 13.7 g (16.5 mL) 0.132
p-Toluenesulfonic acid (p-TsOH) 172.20 210 mg 0.0012
Acetone 58.08 150 mL -
Diethyl ether 74.12 As needed -
Saturated NaHCO₃ solution - As needed -
Brine - As needed -

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add (S)-3-aminopropane-1,2-diol (10.0 g, 0.110 mol) and acetone (150 mL). Stir until the solid is fully dissolved.

  • Addition of Reagents: Add 2,2-dimethoxypropane (16.5 mL, 0.132 mol) followed by a catalytic amount of p-toluenesulfonic acid (210 mg, 0.0012 mol).

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral. Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (S)-4-(aminomethyl)-2,2-dimethyl-1,3-dioxolane as a clear oil. The product is often used in the next step without further purification.

Expected Yield: ~90-95%.

Application in Antibiotic Synthesis: The Oxazolidinone Core

Oxazolidinones, such as Linezolid, are a critical class of antibiotics effective against multi-drug resistant Gram-positive bacteria.[1][2] The chiral 5-(aminomethyl)-oxazolidin-2-one core is a key structural feature, and (S)-3-aminopropane-1,2-diol is an ideal precursor for its construction.

Protocol 2: Synthesis of (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

This protocol details the synthesis of a key intermediate for Linezolid. The synthesis begins with the reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin (which can be conceptually derived from (S)-3-aminopropane-1,2-diol). The resulting amino alcohol is then cyclized to form the oxazolidinone ring.

Synthetic Workflow:

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Oxazolidinone Ring Formation A 3-Fluoro-4-morpholinylaniline C N-[3-Chloro-2-(R)-hydroxypropyl]- 3-fluoro-4-morpholinylaniline A->C B (R)-Epichlorohydrin B->C E (R)-5-(Chloromethyl)-3-(3-fluoro-4- morpholinophenyl)oxazolidin-2-one C->E C->E D Carbonyl diimidazole (CDI) Dichloromethane

Figure 2: Workflow for the synthesis of a Linezolid intermediate.

Part A: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
3-Fluoro-4-morpholinylaniline 196.22 10.0 g 0.051
(R)-Epichlorohydrin 92.52 4.72 g (4.0 mL) 0.051

| Methanol | 32.04 | 100 mL | - |

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL flask, dissolve 3-fluoro-4-morpholinylaniline (10.0 g, 0.051 mol) in methanol (100 mL).

  • Addition of Epichlorohydrin: Add (R)-epichlorohydrin (4.0 mL, 0.051 mol) to the solution.

  • Reaction: Heat the mixture to 60-65°C and stir for 12-16 hours.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude product, which is used directly in the next step.

Part B: Cyclization to (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

Causality Behind Experimental Choices: Carbonyl diimidazole (CDI) is a safe and effective alternative to phosgene for forming the carbonyl bridge of the oxazolidinone ring.[3] The mechanism involves the activation of the hydroxyl group by CDI, followed by an intramolecular nucleophilic attack by the amine to close the five-membered ring.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Crude amino alcohol from Part A ~288.75 ~14.7 g ~0.051
Carbonyl diimidazole (CDI) 162.15 8.7 g 0.054
Dichloromethane (DCM) 84.93 150 mL -

| Water | 18.02 | As needed | - |

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline from the previous step in dichloromethane (150 mL) in a 250 mL flask.

  • CDI Addition: Add carbonyl diimidazole (8.7 g, 0.054 mol) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 20-24 hours.[3]

  • Work-up: Wash the solution with water (2 x 100 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product. Recrystallization from n-butyl acetate can be performed for higher purity.[4]

Expected Yield: ~70-80% over two steps.

Characterization Data (Representative):

  • ¹H NMR (CDCl₃): Signals corresponding to the aromatic protons, morpholine protons, and the oxazolidinone ring protons.

  • ¹³C NMR (CDCl₃): Peaks for the carbonyl carbon (~154 ppm), aromatic carbons, morpholine carbons, and the carbons of the oxazolidinone backbone.[5][6]

  • Mass Spectrometry (EI-MS): Molecular ion peak corresponding to the product's mass.[5]

Application in Cardiovascular Drug Synthesis: Beta-Blocker Intermediates

Beta-blockers, such as Atenolol and Propranolol, are widely prescribed for cardiovascular conditions.[7] The (S)-enantiomer is typically the more active form. A common synthetic strategy involves the reaction of a substituted phenol with a chiral three-carbon synthon, such as (R)-epichlorohydrin or a derivative of (S)-3-aminopropane-1,2-diol, to install the (S)-3-(alkylamino)-2-hydroxypropoxy side chain.

Protocol 3: Synthesis of (S)-Atenolol

This protocol outlines a chemoenzymatic approach to synthesizing (S)-Atenolol, highlighting the versatility of chiral synthons. The key step is the reaction of the phenoxide of 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin to form a racemic chlorohydrin, which is then resolved. A more direct, though often lower-yielding, approach would involve a protected derivative of (S)-3-aminopropane-1,2-diol. This example demonstrates the construction of the required chiral side chain.

Synthetic Overview:

G A 2-(4-Hydroxyphenyl)acetamide C (S)-4-[(2-oxiranyl)methoxy]phenylacetamide A->C B (R)-Epichlorohydrin Base E (S)-Atenolol C->E D Isopropylamine

Figure 3: Key steps in the synthesis of (S)-Atenolol.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
2-(4-Hydroxyphenyl)acetamide 151.16 10.0 g 0.066
(R)-Epichlorohydrin 92.52 6.7 g (5.7 mL) 0.072
Sodium Hydroxide 40.00 2.64 g 0.066
Isopropylamine 59.11 11.7 g (17.0 mL) 0.198
Water 18.02 As needed -

| Methanol | 32.04 | As needed | - |

Step-by-Step Protocol:

  • Phenoxide Formation: In a suitable reactor, dissolve 2-(4-hydroxyphenyl)acetamide (10.0 g, 0.066 mol) and sodium hydroxide (2.64 g, 0.066 mol) in water.

  • Epoxide Addition: Add (R)-epichlorohydrin (5.7 mL, 0.072 mol) to the solution and stir vigorously at room temperature for 24 hours. This reaction forms the intermediate epoxide, (S)-4-[(2-oxiranyl)methoxy]phenylacetamide.[8]

  • Work-up and Isolation of Intermediate: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over MgSO₄, and concentrate. The crude epoxide can be purified by recrystallization from a solvent mixture like methanol/water.[8]

  • Amination: Dissolve the purified epoxide intermediate in a suitable solvent such as water or methanol. Add an excess of isopropylamine (17.0 mL, 0.198 mol).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours until the epoxide is consumed (monitor by TLC).

  • Final Isolation and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude (S)-Atenolol can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to yield the final product as a white solid.[9][10]

Expected Yield: Overall yields can vary, but are typically in the range of 40-60%.

Enantiomeric Excess (ee) Determination: The enantiomeric purity of the final product and chiral intermediates is critical. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H).[9][11] The sample is injected onto the column, and the two enantiomers will have different retention times, allowing for their quantification and the calculation of the ee value.

Conclusion and Future Outlook

(S)-3-aminopropane-1,2-diol stands out as a premier chiral building block for the efficient and stereocontrolled synthesis of pharmaceutical intermediates. Its utility, unlocked through careful protecting group strategies, provides a reliable pathway to complex chiral molecules like the core of oxazolidinone antibiotics and the side chains of beta-blockers. The protocols detailed herein offer a robust foundation for researchers in drug discovery and process development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such readily available chiral synthons will remain a cornerstone of efficient and economically viable drug manufacturing. Future advancements will likely focus on developing even more atom-economical and greener synthetic routes that leverage the inherent chirality of this versatile molecule.

References

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  • Reddy, K. S., & Kumar, V. P. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1164-1168. Available from: [Link]

  • Bari, S. S., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Letters in Drug Design & Discovery, 16(4), 455-459. Available from: [Link]

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  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Available from: [Link]

  • Li, G., et al. (2013). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 18(11), 14031-14043. Available from: [Link]

  • Google Patents. (2013). EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates.
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  • ResearchGate. (2011). Glycerol-based ionic liquids: Crucial microwaves-assisted synthetic step for solketal amines. Available from: [Link]

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  • ResearchGate. (2015). Full Characterization of Linezolid and Its Synthetic Precursors by Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Available from: [Link]

  • ResearchGate. (2024). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Available from: [Link]

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Application of (S)-3-Aminopropane-1,2-diol in Cosmetic Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

(S)-3-Aminopropane-1,2-diol , also known as (S)-Isoserinol, is a versatile chiral molecule finding increasing application in the cosmetic industry. Its unique trifunctional nature, possessing a primary amine and two hydroxyl groups, allows it to impart multiple benefits to skincare and haircare formulations. This guide provides an in-depth exploration of its mechanisms of action, formulation protocols, and evaluation methodologies for researchers, scientists, and drug development professionals.

Multifunctional Roles in Cosmetic Science

(S)-3-Aminopropane-1,2-diol serves several key functions in cosmetic formulations, primarily as a humectant, a pH buffering agent, and a synthetic precursor for biomimetic molecules.

Humectancy and Skin Hydration

With its two hydroxyl groups, (S)-3-aminopropane-1,2-diol acts as an effective humectant, attracting and binding water molecules to the skin's surface. This helps to maintain and improve skin hydration, leading to a more supple and smooth complexion[1][2]. Its water-soluble nature facilitates its incorporation into aqueous-based cosmetic products like serums, toners, and moisturizers[1].

Mechanism of Action: Hydration The hydroxyl groups on the (S)-3-aminopropane-1,2-diol molecule form hydrogen bonds with water, effectively holding moisture at the stratum corneum. This helps to reduce transepidermal water loss (TEWL) and supports the skin's natural moisturizing factors (NMFs).

cluster_skin Stratum Corneum Water Water Molecules S3A (S)-3-Aminopropane-1,2-diol S3A->Water Hydrogen Bonding Atmosphere Atmospheric Moisture Atmosphere->Water Attraction

Caption: Hydration mechanism of (S)-3-aminopropane-1,2-diol.

pH Regulation and Buffering

The primary amine group in (S)-3-aminopropane-1,2-diol provides alkalinity, allowing it to function as a pH adjuster and buffering agent in cosmetic formulations[3]. Maintaining the slightly acidic pH of the skin (around 4.7-5.75) is crucial for the proper functioning of the skin barrier and its enzymatic processes. The use of amino alcohols like (S)-3-aminopropane-1,2-diol helps to stabilize the pH of a product and, consequently, support the skin's acid mantle[4].

Precursor to Pseudo-Ceramides

One of the most significant applications of (S)-3-aminopropane-1,2-diol is in the synthesis of pseudo-ceramides[5]. Ceramides are essential lipid molecules in the stratum corneum that play a vital role in skin barrier function and water retention. Due to the high cost and extraction difficulties of natural ceramides, synthetic analogues that mimic their structure and function are highly sought after in the cosmetic industry[6][7]. (S)-3-Aminopropane-1,2-diol serves as a backbone for the creation of these biomimetic lipids.

Signaling Pathway: Skin Barrier Reinforcement Pseudo-ceramides synthesized from (S)-3-aminopropane-1,2-diol integrate into the lipid lamellae of the stratum corneum, reinforcing the skin's natural barrier. This helps to reduce transepidermal water loss (TEWL) and protect the skin from external irritants.

cluster_synthesis Synthesis cluster_skin_barrier Stratum Corneum S3A_syn (S)-3-Aminopropane-1,2-diol PseudoCeramide Pseudo-Ceramide S3A_syn->PseudoCeramide FattyAcid Fatty Acids FattyAcid->PseudoCeramide LipidLamellae Lipid Lamellae PseudoCeramide->LipidLamellae Integration Barrier Strengthened Skin Barrier LipidLamellae->Barrier Reinforcement

Caption: Role of (S)-3-aminopropane-1,2-diol in skin barrier reinforcement.

Formulation Guidelines and Protocols

The successful incorporation of (S)-3-aminopropane-1,2-diol into cosmetic formulations requires an understanding of its physicochemical properties and careful consideration of the formulation type.

Physicochemical Properties
PropertyValueReference
CAS Number 61278-21-5[1]
Molecular Formula C₃H₉NO₂[1]
Molecular Weight 91.11 g/mol [1]
Appearance Colorless to pale yellow viscous liquid or solid[5]
Melting Point 55-57 °C[5]
Boiling Point 264-265 °C[5]
Solubility Soluble in water[1][5]
pH (100g/L in H₂O) ~11[8]
Recommended Use Levels

Based on safety assessments of similar aminopropanediol compounds, the following use levels can be recommended. However, the optimal concentration will depend on the specific formulation and desired effect.

ApplicationRecommended Concentration Range (%)
Humectant 1.0 - 5.0
pH Adjuster/Buffer 0.1 - 2.0
Pseudo-Ceramide Synthesis Varies based on stoichiometry

Note: The Cosmetic Ingredient Review (CIR) has concluded that aminomethyl propanediol is safe for use in cosmetics at concentrations up to 2%[9][10][11]. While this is a different molecule, it provides a useful reference for the safety of aminopropanediol compounds.

Protocol for a Hydrating Serum

This protocol outlines the preparation of a basic hydrating serum incorporating (S)-3-aminopropane-1,2-diol as a humectant.

Phase A

Ingredient % (w/w) Function
Deionized Water q.s. to 100 Solvent
Glycerin 3.00 Humectant
(S)-3-Aminopropane-1,2-diol 2.00 Humectant
Sodium Hyaluronate 0.50 Humectant

| Xanthan Gum | 0.30 | Thickener |

Phase B

Ingredient % (w/w) Function

| Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | Preservative |

Procedure:

  • In the main vessel, combine deionized water, glycerin, and (S)-3-aminopropane-1,2-diol. Mix until uniform.

  • Slowly disperse xanthan gum into the vortex of the mixture and continue mixing until fully hydrated and the solution is clear and uniform.

  • Add sodium hyaluronate and mix until dissolved.

  • In a separate vessel, prepare Phase B.

  • Add Phase B to Phase A with continuous mixing.

  • Check the pH of the final formulation and adjust if necessary to a range of 5.0-6.0.

Protocol for a Barrier-Repairing Cream (Oil-in-Water Emulsion)

This protocol provides a framework for creating a cream that utilizes (S)-3-aminopropane-1,2-diol for its pH-adjusting properties and as a potential precursor for in-situ pseudo-ceramide-like structures if formulated with specific fatty acids.

Phase A (Water Phase)

Ingredient % (w/w) Function
Deionized Water q.s. to 100 Solvent
Glycerin 5.00 Humectant
(S)-3-Aminopropane-1,2-diol 0.50 pH Adjuster

| Carbomer | 0.40 | Thickener/Stabilizer |

Phase B (Oil Phase)

Ingredient % (w/w) Function
Cetearyl Alcohol 3.00 Emulsifier/Thickener
Glyceryl Stearate 2.00 Emulsifier
Caprylic/Capric Triglyceride 8.00 Emollient

| Shea Butter | 2.00 | Emollient |

Phase C (Cool-Down Phase)

Ingredient % (w/w) Function
Phenoxyethanol (and) Ethylhexylglycerin 1.00 Preservative

| Tocopherol (Vitamin E) | 0.10 | Antioxidant |

Procedure:

  • Prepare Phase A by dispersing the carbomer in deionized water and allowing it to hydrate. Then add glycerin.

  • In a separate vessel, combine all ingredients of Phase B and heat to 75-80°C until all solids are melted and the phase is uniform.

  • Heat Phase A to 75-80°C.

  • Slowly add Phase B to Phase A with high-speed homogenization.

  • Continue homogenization for 3-5 minutes.

  • Begin cooling the emulsion with gentle mixing.

  • At around 40°C, add the ingredients of Phase C.

  • Add (S)-3-aminopropane-1,2-diol to neutralize the carbomer and adjust the pH. Continue mixing until the cream is smooth and uniform.

  • Check and record the final pH.

Efficacy and Safety Evaluation

Efficacy Testing

In-Vivo Skin Hydration: The humectant properties of formulations containing (S)-3-aminopropane-1,2-diol can be substantiated through in-vivo studies measuring skin hydration.

  • Corneometry: This technique measures the electrical capacitance of the skin, which correlates with the water content of the stratum corneum. An increase in corneometer readings after product application indicates improved hydration.

  • Transepidermal Water Loss (TEWL): A Tewameter® can be used to measure the rate of water evaporation from the skin. A decrease in TEWL suggests an improvement in the skin's barrier function, which can be an indirect measure of the long-term hydrating effects.

In-Vitro Skin Barrier Function: The contribution of pseudo-ceramides derived from (S)-3-aminopropane-1,2-diol to skin barrier function can be assessed using in-vitro models.

  • Reconstructed Human Epidermis (RHE) Models: These 3D tissue models can be used to evaluate changes in barrier integrity and lipid composition after topical application of the formulation.

Safety and Stability Testing

Safety Assessment: (S)-3-Aminopropane-1,2-diol and its derivatives are generally considered to have a low toxicity profile[1]. However, as with any new formulation, a thorough safety assessment is crucial.

  • Human Repeat Insult Patch Test (HRIPT): This is the standard method to assess the potential for irritation and allergic contact sensitization of a topical product[12][13][14].

Stability Testing: To ensure the quality and shelf-life of a cosmetic product, a comprehensive stability testing program is necessary[15][16].

TestConditionsParameters to Evaluate
Accelerated Stability 40-45°C for 3 monthsAppearance, color, odor, pH, viscosity, phase separation
Real-Time Stability Room temperature (20-25°C) for 12-24 monthsAppearance, color, odor, pH, viscosity, phase separation
Freeze-Thaw Cycling 3-5 cycles of -10°C to 25°C (24h at each temp)Emulsion stability, crystallization
Light Exposure Exposure to UV and visible lightColor stability, packaging integrity
Centrifuge Testing 3000 rpm for 30 minutesEmulsion stability (creaming, coalescence)

Experimental Workflow: Stability Testing

Start New Formulation Accelerated Accelerated Stability (40-45°C, 3 months) Start->Accelerated RealTime Real-Time Stability (25°C, 12-24 months) Start->RealTime FreezeThaw Freeze-Thaw Cycling (3-5 cycles) Start->FreezeThaw Evaluation Evaluate Physical, Chemical, and Microbiological Properties Accelerated->Evaluation RealTime->Evaluation FreezeThaw->Evaluation Pass Stable Formulation Evaluation->Pass Meets Specifications Fail Reformulate Evaluation->Fail Does Not Meet Specifications Fail->Start

Caption: A typical workflow for cosmetic stability testing.

Conclusion

(S)-3-Aminopropane-1,2-diol is a multifunctional ingredient with significant potential in cosmetic formulations. Its ability to provide hydration, regulate pH, and serve as a building block for skin-biomimetic lipids makes it a valuable tool for cosmetic scientists. By following the detailed protocols and evaluation methods outlined in this guide, researchers and formulators can effectively harness the benefits of this versatile molecule to create innovative and efficacious cosmetic products.

References

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Step-by-step synthesis of (S)-3-aminopropane-1,2-diol from glycerin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Step-by-Step Guide to the Stereoselective Synthesis of (S)-3-Aminopropane-1,2-diol from Glycerin

Abstract

(S)-3-aminopropane-1,2-diol is a valuable chiral building block, or synthon, integral to the synthesis of numerous pharmaceutical agents. Its stereochemistry is often critical for biological efficacy and safety. This guide provides a comprehensive, step-by-step protocol for the synthesis of enantiomerically pure (S)-3-aminopropane-1,2-diol, starting from the abundant and renewable feedstock, glycerin. The described synthetic pathway leverages a robust, five-step sequence involving protection, activation, stereoinvertive substitution, reduction, and deprotection. We provide detailed experimental procedures, mechanistic explanations for key transformations, and critical insights into reaction control and optimization, grounded in established chemical principles.

Introduction: The Strategic Value of a Chiral Synthon

Chiral amino alcohols are foundational structures in medicinal chemistry, forming the backbone of many active pharmaceutical ingredients (APIs).[1] (S)-3-aminopropane-1,2-diol, in particular, serves as a key intermediate for various therapeutic compounds. The challenge in its synthesis lies in controlling the absolute stereochemistry at the C2 position. Starting from glycerin, an achiral, low-cost byproduct of the biodiesel industry, presents an economically and environmentally sustainable approach.[2][3]

This protocol outlines a reliable and scalable strategy to navigate this challenge. The core of our approach is the conversion of the achiral glycerin into a chiral intermediate, followed by a nucleophilic substitution reaction that proceeds with a complete inversion of stereochemistry, thereby setting the desired (S)-configuration.

Overall Synthetic Strategy & Workflow

The synthesis transforms achiral glycerin into the target (S)-enantiomer through a sequence of five distinct chemical transformations. The initial protection of glycerin's vicinal diols creates a racemic intermediate, solketal. For this stereospecific synthesis, we will proceed with the commercially available (R)-enantiomer of solketal. A key step involves the activation of the primary alcohol and its subsequent displacement by an azide nucleophile via an Sₙ2 reaction, which inverts the stereocenter. The final steps involve reducing the azide to the primary amine and removing the protecting group.

G Glycerin Glycerin (Achiral) Solketal (R)-Solketal Glycerin->Solketal Step 1: Protection TosylSolketal (R)-Tosyl-Solketal Solketal->TosylSolketal Step 2: Activation (Tosylation) AzidoSolketal (S)-Solketal Azide TosylSolketal->AzidoSolketal Step 3: Sₙ2 Substitution (Stereoinversion) AminoSolketal (S)-Solketal Amine AzidoSolketal->AminoSolketal Step 4: Reduction FinalProduct (S)-3-Aminopropane-1,2-diol AminoSolketal->FinalProduct Step 5: Deprotection

Caption: Overall synthetic workflow from glycerin to the target compound.

Detailed Experimental Protocols

Step 1: Protection of Glycerin Diols to Form (R,S)-Solketal

Principle & Rationale: The first step is the protection of the 1,2-diol of glycerin by forming a ketal with acetone. This reaction, known as acetalization, is acid-catalyzed and directs subsequent reactions to the remaining primary hydroxyl group.[4][5] The product, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, is commonly known as solketal.[6] This reaction produces a racemic mixture of (R)- and (S)-solketal. For the subsequent stereospecific steps, it is necessary to either resolve this mixture or, more conveniently, start with commercially available (R)- or (S)-solketal. This protocol will proceed using (R)-solketal to yield the final (S)-product.

Experimental Protocol:

  • Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, add glycerin (92.1 g, 1.0 mol) and acetone (580 mL, ~8.0 mol).

  • Catalysis: Add p-toluenesulfonic acid (p-TSA) monohydrate (1.9 g, 0.01 mol) to the mixture.[7]

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C). The reaction is typically complete within 24 hours. Monitor progress by TLC or GC-MS. High conversion rates (over 95%) can be achieved under these mild conditions.[8][9]

  • Workup: Once the reaction is complete, neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Purification: Remove the excess acetone under reduced pressure using a rotary evaporator. Partition the remaining residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield racemic solketal as a clear, colorless liquid. Further purification can be achieved by vacuum distillation.

Step 2: Activation of Primary Alcohol via Tosylation

Principle & Rationale: The primary hydroxyl group of (R)-solketal is a poor leaving group. To facilitate its displacement in the next step, it must be converted into an excellent leaving group. Tosylation, the reaction with p-toluenesulfonyl chloride (TsCl), achieves this by forming a tosylate ester. The tosylate anion is a very stable, non-nucleophilic leaving group due to resonance delocalization of its negative charge. The reaction is typically carried out in the presence of a base like pyridine, which serves as both the solvent and an acid scavenger.

Experimental Protocol:

  • Setup: In a flame-dried, 500 mL three-necked flask under a nitrogen atmosphere, dissolve (R)-solketal (66.1 g, 0.5 mol) in anhydrous pyridine (200 mL). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (105 g, 0.55 mol) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding cold water (200 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic extracts and wash sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-tosyl-solketal, which can be purified further by recrystallization from a hexane/ethyl acetate mixture.

Step 3: Sₙ2 Displacement with Azide (Stereoinversion)

Principle & Rationale: This is the key stereochemistry-defining step. The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions.[10] When (R)-tosyl-solketal is treated with sodium azide (NaN₃), the azide ion attacks the carbon atom bearing the tosylate group from the back side, displacing the tosylate and inverting the stereocenter. This well-established mechanism reliably converts the (R)-configured starting material into the (S)-configured product.

Caption: Sₙ2 displacement of the tosylate by azide, causing inversion of stereochemistry.

Experimental Protocol:

  • Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrazoic acid gas.

  • Setup: In a 500 mL round-bottom flask, dissolve (R)-tosyl-solketal (143.2 g, 0.5 mol) in anhydrous dimethylformamide (DMF, 250 mL).

  • Reaction: Add sodium azide (48.8 g, 0.75 mol) to the solution. Heat the mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction's completion by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into 1 L of ice-water.

  • Purification: Extract the aqueous mixture with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude (S)-solketal azide can be purified by vacuum distillation.

Step 4: Reduction of the Azide to a Primary Amine

Principle & Rationale: The azide group serves as a masked amine.[10] It can be cleanly reduced to a primary amine without affecting other functional groups under appropriate conditions. Several methods are effective, with catalytic hydrogenation being one of the cleanest and most common.[11] The reaction uses hydrogen gas and a palladium-on-carbon (Pd/C) catalyst to reduce the azide, liberating nitrogen gas as the only byproduct.

Experimental Protocol:

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker), add (S)-solketal azide (78.6 g, 0.5 mol) dissolved in methanol (250 mL).

  • Catalyst: Carefully add 10% palladium on carbon (Pd/C, ~2.0 g, wet) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi of H₂. Shake the mixture at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude (S)-solketal amine, which can be used in the next step without further purification or can be purified by distillation.

Step 5: Acid-Catalyzed Deprotection

Principle & Rationale: The final step is the removal of the isopropylidene protecting group to unveil the 1,2-diol. Acetals and ketals are stable to basic and neutral conditions but are readily hydrolyzed under acidic conditions.[12][13] Treatment with aqueous acid cleaves the ketal, liberating acetone and the desired final product.

Experimental Protocol:

  • Setup: Dissolve the crude (S)-solketal amine (~65 g, 0.5 mol) in a mixture of methanol (150 mL) and water (50 mL).

  • Reaction: Add concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2. Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Workup: Neutralize the solution by the careful addition of a strong base, such as 50% aqueous NaOH, until the pH is basic.

  • Purification: Remove the solvent under reduced pressure. The resulting residue will contain the product and salts. The product, (S)-3-aminopropane-1,2-diol, is a viscous liquid and can be purified from the salts by vacuum distillation.

Summary of Quantitative Data

The following table provides typical performance metrics for each step of the synthesis. Actual yields may vary based on experimental conditions and scale.

StepTransformationStarting MaterialProductTypical Yield (%)Key Analytical Notes
1 ProtectionGlycerin(R,S)-Solketal>95%Purity by GC-MS.
2 Tosylation(R)-Solketal(R)-Tosyl-Solketal85-95%Formation confirmed by ¹H NMR.
3 Azide Substitution(R)-Tosyl-Solketal(S)-Solketal Azide80-90%IR spectroscopy shows characteristic azide stretch (~2100 cm⁻¹).
4 Azide Reduction(S)-Solketal Azide(S)-Solketal Amine>90%Disappearance of azide stretch in IR.
5 Deprotection(S)-Solketal Amine(S)-3-Aminopropane-1,2-diol85-95%Final product characterized by ¹H and ¹³C NMR; enantiomeric purity by chiral HPLC.

References

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Application Note: Enantioseparation of Dansyl Amino Acids using (S)-3-aminopropane-1,2-diol in Chiral Ligand Exchange Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral separations are a critical aspect of pharmaceutical development and quality control, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, low sample consumption, and methodological flexibility.[3][4] Among the various CE modes, Chiral Ligand Exchange Capillary Electrophoresis (CLE-CE) offers a unique and tunable approach for the enantioseparation of molecules that can act as ligands, such as amino acids and their derivatives.[5][6]

This application note details a protocol for the enantiomeric separation of dansyl-derivatized amino acids (Dns-AAs) using a novel chiral selector system based on (S)-3-aminopropane-1,2-diol. The underlying principle of CLE-CE is the formation of transient diastereomeric ternary complexes between a metal ion, a chiral ligand (the chiral selector), and the enantiomers of the analyte.[5][6] The differential stability of these diastereomeric complexes leads to differences in their electrophoretic mobilities, enabling their separation.[5][6] Here, we utilize a copper(II) complex with the chiral ligand (S)-3-aminopropane-1,2-diol to achieve this separation.

Principle of Chiral Recognition

The chiral recognition mechanism in this CLE-CE system is based on the formation of a ternary complex involving the Cu(II) ion, the chiral selector (S)-3-aminopropane-1,2-diol, and the dansyl amino acid enantiomer. The amino alcohol structure of (S)-3-aminopropane-1,2-diol provides two coordination sites (the amino and hydroxyl groups) for the Cu(II) ion, forming a chiral metal complex. The dansyl amino acid, also possessing coordination sites, displaces solvent molecules and forms a mixed-ligand ternary complex.

The stereochemistry of the chiral selector dictates a preferred spatial arrangement of the analyte enantiomer in the coordination sphere of the Cu(II) ion. One of the enantiomers will form a more stable ternary complex due to favorable steric interactions and/or hydrogen bonding, while the other enantiomer will form a less stable complex. This difference in stability constants results in different average charges and/or effective sizes of the diastereomeric complexes, leading to distinct electrophoretic mobilities and subsequent separation.

cluster_BGE Background Electrolyte (BGE) cluster_Analyte Racemic Analyte cluster_Complex Ternary Complex Formation cluster_Separation Electrophoretic Separation Cu Cu(II) Ion Complex_D [Cu(II)-(S)-CS-(D-AA)] (Less Stable) Cu->Complex_D Coordination Complex_L [Cu(II)-(S)-CS-(L-AA)] (More Stable) Cu->Complex_L Coordination CS (S)-3-aminopropane- 1,2-diol (Chiral Selector) CS->Complex_D CS->Complex_L Buffer Buffer Components (e.g., Ammonium Acetate) D_AA D-Dns-Amino Acid D_AA->Complex_D L_AA L-Dns-Amino Acid L_AA->Complex_L Separated Peak 1 (D-AA) Peak 2 (L-AA) Complex_D->Separated:f0 Faster Migration Complex_L->Separated:f1 Slower Migration

Figure 1: Chiral recognition mechanism in CLE-CE.

Materials and Reagents

  • Chiral Selector: (S)-3-aminopropane-1,2-diol (≥98% purity)

  • Metal Ion Source: Copper(II) Sulfate (CuSO₄) or Copper(II) Acetate (Cu(OAc)₂) (analytical grade)

  • Buffer System: Ammonium acetate (NH₄OAc) (analytical grade)

  • pH Adjustment: Acetic acid and Ammonium hydroxide

  • Solvent: Deionized water (18.2 MΩ·cm)

  • Analytes: Dansyl-DL-amino acid mixture (e.g., Dns-DL-Valine, Dns-DL-Phenylalanine, Dns-DL-Tryptophan)

  • Capillary: Fused-silica capillary, 50 µm I.D., 360 µm O.D., with a total length of 50 cm and an effective length of 40 cm.

  • CE Instrument: A standard capillary electrophoresis system equipped with a UV detector.

Experimental Protocol

Preparation of the Background Electrolyte (BGE)

The composition of the BGE is critical for achieving successful chiral separation. The following is a recommended starting point for method development.

  • Buffer Preparation: Prepare a 100 mM ammonium acetate stock solution by dissolving the appropriate amount of ammonium acetate in deionized water.

  • Chiral Selector Complex Formation:

    • In a volumetric flask, add the desired volume of the 100 mM ammonium acetate stock solution.

    • Add Copper(II) Sulfate to a final concentration of 5 mM.

    • Add (S)-3-aminopropane-1,2-diol to a final concentration of 10 mM (maintaining a 1:2 molar ratio of Cu(II) to chiral ligand).

    • Bring the solution to the final volume with deionized water.

  • pH Adjustment: Adjust the pH of the BGE to a range of 4.0-5.0 using acetic acid or ammonium hydroxide. The optimal pH will depend on the specific dansyl amino acid being analyzed and should be empirically determined.

  • Degassing: Degas the final BGE solution by sonication or vacuum filtration before use to prevent bubble formation within the capillary.

Capillary Conditioning

Proper capillary conditioning is essential for ensuring reproducible migration times and peak shapes.

  • Flush the new capillary with 1 M NaOH for 20 minutes.

  • Rinse with deionized water for 10 minutes.

  • Flush with 0.1 M HCl for 20 minutes.

  • Rinse with deionized water for 10 minutes.

  • Finally, equilibrate the capillary with the BGE for at least 30 minutes before the first injection.

  • Between runs, flush the capillary with 0.1 M NaOH for 2 minutes, water for 2 minutes, and then BGE for 5 minutes.

Sample Preparation
  • Prepare a stock solution of the dansyl-DL-amino acid mixture at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution with the BGE to a final concentration of 50-100 µg/mL.

CE Analysis
  • Injection: Inject the sample using hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: Apply a separation voltage of +20 kV. The polarity may need to be reversed depending on the charge of the ternary complex and the direction of the electroosmotic flow.

  • Temperature: Maintain the capillary temperature at 25 °C.

  • Detection: Monitor the separation at a wavelength of 214 nm or 340 nm (for the dansyl group).

prep_bge 1. Prepare BGE (Ammonium Acetate, Cu(II), (S)-3-aminopropane-1,2-diol) cond_cap 2. Condition Capillary (NaOH, H2O, HCl, BGE) prep_bge->cond_cap inject 4. Inject Sample (50 mbar, 5s) cond_cap->inject prep_sample 3. Prepare Sample (Dilute Dns-AA in BGE) prep_sample->inject separate 5. Apply Voltage & Temperature (+20 kV, 25°C) inject->separate detect 6. UV Detection (214 nm or 340 nm) separate->detect analyze 7. Analyze Electropherogram detect->analyze

Figure 2: Experimental workflow for CLE-CE.

Results and Discussion

Successful enantioseparation will be indicated by the appearance of two well-resolved peaks in the electropherogram, corresponding to the two enantiomers of the dansyl amino acid. The resolution can be optimized by systematically varying key experimental parameters.

ParameterTypical RangeRationale and Expected Outcome
pH of BGE 4.0 - 6.0Affects the charge of the analyte and the stability of the ternary complex. Lowering the pH can increase the interaction with the chiral selector but may also affect the electroosmotic flow.
Cu(II) Concentration 2 - 10 mMA sufficient concentration is needed for complex formation. Too high a concentration can lead to increased background noise and potential precipitation.
Ligand:Metal Ratio 1:1 to 4:1This ratio influences the stoichiometry and stability of the chiral complex. A 2:1 ratio is a common starting point.
Separation Voltage 15 - 25 kVHigher voltages can lead to shorter analysis times but may also generate Joule heating, which can negatively impact resolution.
Temperature 20 - 30 °CTemperature affects the kinetics of complexation and the viscosity of the BGE. Consistent temperature control is crucial for reproducibility.

Table 1: Key Parameters for Method Optimization.

It is important to note that the migration order of the enantiomers can sometimes be reversed by switching to the opposite enantiomer of the chiral selector, in this case, (R)-3-aminopropane-1,2-diol.

Troubleshooting

  • Poor Resolution:

    • Optimize the pH of the BGE.

    • Vary the concentration of the chiral selector and the Cu(II) ion, as well as their molar ratio.

    • Adjust the separation voltage and temperature.

  • Peak Tailing:

    • Ensure proper capillary conditioning.

    • Check for analyte adsorption to the capillary wall; consider using a coated capillary.

  • Unstable Baseline:

    • Degas the BGE thoroughly.

    • Ensure the purity of all reagents.

Conclusion

This application note provides a foundational protocol for the development of a chiral separation method using (S)-3-aminopropane-1,2-diol as a chiral selector in a ligand-exchange capillary electrophoresis system. The versatility of CLE-CE allows for fine-tuning of selectivity through the adjustment of various experimental parameters. This method holds promise for the enantiomeric purity assessment of amino acids and other chiral compounds relevant to the pharmaceutical and biotechnology industries.

References

  • Chen, Z., Uchiyama, K., & Hobo, T. (2004). Chiral resolution of dansyl amino acids by ligand exchange-capillary electrophoresis using Cu(II)-l-prolinamides as chiral selector. Analytica Chimica Acta, 523(1), 1–7.
  • Gassmann, E., Kuo, J. E., & Zare, R. N. (1985). Electrokinetic separation of chiral compounds. Science, 230(4727), 813–814.
  • Gozel, P., Gassmann, E., Michelsen, H., & Zare, R. N. (1987). Electrokinetic resolution of amino acid enantiomers with copper(II)-aspartame support electrolyte. Analytical Chemistry, 59(1), 44–49.
  • MDPI. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Available at: [Link]

  • Schmitt, T., & Engelhardt, H. (1993). Derivatized cyclodextrins for the separation of enantiomers in capillary electrophoresis.
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]

  • MDPI. (2022). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Available at: [Link]

  • PubMed. (2003). Chiral separation of underivatized and dansyl amino acids by ligand-exchange micellar electrokinetic capillary chromatography using a copper(II)-L-valine complex as selector. Available at: [Link]

  • MDPI. (2021). Polydopamine-Assisted Rapid One-Step Immobilization of L-Arginine in Capillary as Immobilized Chiral Ligands for Enantioseparation of Dansyl Amino Acids by Chiral Ligand Exchange Capillary Electrochromatography. Available at: [Link]

  • ResearchGate. (2004). Chiral resolution of dansyl amino acids by ligand exchange-capillary electrophoresis using Cu(II)-L-prolinamides as chiral selector. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Available at: [Link]

  • PMC - NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]

Sources

The Crucial Role of (S)-3-Aminopropane-1,2-diol in the Synthesis of Non-Ionic X-ray Contrast Agents: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of (S)-3-aminopropane-1,2-diol, a key chiral precursor, and its critical application in the synthesis of modern non-ionic iodinated X-ray contrast agents. This document will delve into the synthetic pathways of major contrast agents such as iopamidol, iohexol, and ioversol, offering detailed protocols, mechanistic insights, and robust analytical and purification strategies.

Introduction: The Significance of (S)-3-Aminopropane-1,2-diol in Medical Imaging

Non-ionic iodinated contrast agents are indispensable tools in modern diagnostic imaging, enhancing the visibility of internal structures in X-ray-based examinations like computed tomography (CT).[1] The evolution from ionic to non-ionic agents has significantly improved patient safety and tolerance due to their lower osmolality and reduced potential for adverse reactions.[2] At the heart of many of these advanced contrast media lies (S)-3-aminopropane-1,2-diol, also known as isoserinol. Its specific stereochemistry and bifunctional nature—possessing both an amino group and two hydroxyl groups—make it an ideal building block for creating the complex, highly water-soluble, and physiologically compatible molecules required for effective and safe contrast enhancement.[3]

The purity and correct stereoisomeric form of (S)-3-aminopropane-1,2-diol are paramount, as they directly influence the safety and efficacy of the final pharmaceutical product. This guide will provide the necessary technical details to understand and utilize this critical precursor in the synthesis of leading non-ionic contrast agents.

The Synthetic Cornerstone: Preparation of 5-Amino-2,4,6-triiodoisophthaloyl Dichloride

The journey to synthesizing non-ionic contrast agents begins with a common precursor: 5-amino-2,4,6-triiodoisophthaloyl dichloride. This molecule provides the tri-iodinated benzene ring essential for radiopacity. The synthesis is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield.

A typical synthetic route commences with m-phthalic acid, which undergoes nitration and subsequent reduction to form 5-aminoisophthalic acid.[4] This intermediate is then subjected to an iodination reaction, followed by conversion to the highly reactive dichloride.[4][5]

Protocol 1: Synthesis of 5-Amino-2,4,6-triiodoisophthaloyl Dichloride

Materials:

  • 5-Aminoisophthalic acid

  • Iodine monochloride (ICl)

  • Thionyl chloride (SOCl₂)

  • Triethylamine or other suitable base

  • Methylene chloride (CH₂Cl₂) or other suitable solvent

  • Water

Procedure:

  • Iodination: In a suitable reactor, suspend 5-aminoisophthalic acid in an appropriate solvent. Carefully add iodine monochloride. The reaction is typically carried out at an elevated temperature to facilitate the electrophilic substitution of three iodine atoms onto the benzene ring.

  • Chlorination: After the iodination is complete, the resulting 5-amino-2,4,6-triiodoisophthalic acid is isolated. This intermediate is then suspended in a solvent such as methylene chloride. A catalytic amount of a tertiary amine like triethylamine is added, followed by the slow addition of thionyl chloride.[5] The reaction mixture is refluxed for several hours.

  • Isolation: Upon completion, the reaction mixture is carefully quenched with water. The product, 5-amino-2,4,6-triiodoisophthaloyl dichloride, precipitates as a crystalline solid and is collected by filtration, washed, and dried.[5]

Causality of Experimental Choices:

  • Iodine Monochloride: ICl is a potent iodinating agent, enabling the exhaustive iodination of the activated benzene ring.

  • Thionyl Chloride and Tertiary Amine: The combination of thionyl chloride and a catalytic amount of a tertiary amine is a standard and effective method for converting carboxylic acids to acid chlorides. The amine acts as a catalyst by forming a more reactive intermediate.

  • Solvent Selection: Methylene chloride is a common choice for the chlorination step due to its inertness and ability to facilitate the reaction and subsequent product isolation.

Synthesis of Iopamidol from (S)-3-Aminopropane-1,2-diol

Iopamidol is a widely used non-ionic, low-osmolar contrast agent. Its synthesis involves the amidation of 5-amino-2,4,6-triiodoisophthaloyl dichloride with (S)-3-aminopropane-1,2-diol, followed by acylation of the 5-amino group.

Protocol 2: Laboratory-Scale Synthesis of Iopamidol

Step 1: Amidation

  • Dissolve 5-amino-2,4,6-triiodoisophthaloyl dichloride in a suitable polar aprotic solvent, such as dimethylacetamide (DMAc).

  • In a separate vessel, prepare a solution of (S)-3-aminopropane-1,2-diol in DMAc.

  • Slowly add the (S)-3-aminopropane-1,2-diol solution to the acid chloride solution at a controlled temperature, typically below 10 °C, to manage the exothermic reaction.

  • After the addition is complete, allow the reaction to proceed at room temperature for several hours until the formation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide is complete.

Step 2: Acylation

  • To the reaction mixture from Step 1, add a suitable base, such as pyridine.

  • Cool the mixture and slowly add (S)-2-(acetyloxy)propionyl chloride.

  • Allow the reaction to proceed to completion, forming the penta-acetylated iopamidol intermediate.

Step 3: Hydrolysis

  • The penta-acetylated intermediate is then subjected to hydrolysis, typically using a catalytic amount of acid in methanol or an aqueous base, to remove the acetyl protecting groups and yield crude iopamidol.[6]

Causality of Experimental Choices:

  • Polar Aprotic Solvents (e.g., DMAc): These solvents are excellent for dissolving the reactants and facilitating the nucleophilic acyl substitution reaction.

  • Low-Temperature Addition: The amidation reaction is highly exothermic. Adding the amine at low temperatures helps to control the reaction rate and prevent the formation of side products.

  • Protecting Groups: The use of acetyl groups on the lactic acid derivative and subsequent protection of the diol side chains allows for selective acylation at the 5-amino position. The final hydrolysis step is crucial to unmask the hydroxyl groups, which are essential for the high water solubility of iopamidol.

Synthesis of Iohexol from (S)-3-Aminopropane-1,2-diol

Iohexol is another prominent non-ionic contrast agent. Its synthesis shares similarities with that of iopamidol, involving the reaction of (S)-3-aminopropane-1,2-diol with a tri-iodinated benzene derivative.

Protocol 3: Large-Scale Synthesis of Iohexol

Step 1: Synthesis of 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

  • A solution of 5-acetylamino-2,4,6-triiodoisophthaloyl dichloride in a solvent mixture such as acetonitrile and dimethylformamide (DMF) is prepared.

  • Tributylamine is added, followed by the slow addition of a solution of (S)-3-aminopropane-1,2-diol in DMF at an elevated temperature (e.g., 50-55 °C).[4]

  • The reaction temperature is further increased (e.g., to 75 °C) and maintained for several hours.[4]

  • After completion, the solvents are removed by distillation, and the product is precipitated by the addition of water and adjustment of pH.[4]

Step 2: N-Alkylation to form Iohexol

  • The intermediate from Step 1 is dissolved in a mixture of solvents like 2-(2-methoxyethoxy)ethanol and propylene glycol.

  • A solution of sodium hydroxide is added, followed by the slow addition of 3-chloro-1,2-propanediol. The reaction is stirred for an extended period (e.g., 24 hours).[4][7]

  • The reaction is then cooled, and methanol is added. The pH is adjusted, and the crude iohexol is isolated from the aqueous layer after extraction with an organic solvent like chloroform.[4]

Causality of Experimental Choices:

  • Tributylamine: This tertiary amine acts as a base to neutralize the HCl generated during the amidation reaction, driving the reaction to completion.

  • Elevated Temperature: The use of elevated temperatures in the amidation step increases the reaction rate.

  • 2-(2-Methoxyethoxy)ethanol and Propylene Glycol: This solvent system is effective for the N-alkylation step, providing good solubility for the reactants and facilitating the reaction.

  • 3-Chloro-1,2-propanediol: This is the alkylating agent that introduces the N-(2,3-dihydroxypropyl) group at the 5-acetamido position.

Synthesis of Ioversol from (S)-3-Aminopropane-1,2-diol

Ioversol is a non-ionic, low-osmolar contrast agent characterized by the presence of a hydroxyethyl group on one of the amide nitrogens.

Protocol 4: Synthesis of Ioversol

Step 1: Formation of the Core Structure

  • The synthesis of ioversol also starts with 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, prepared similarly to the initial steps for iopamidol and iohexol.

Step 2: Introduction of the Hydroxyethyl Moiety

  • The intermediate from Step 1 is reacted with chloroacetyl chloride in a polar aprotic solvent.[8]

  • The resulting product is then hydrolyzed with sodium hydroxide.[8]

  • This intermediate is then reacted with 2-chloroethanol in the presence of a base to introduce the N-(2-hydroxyethyl) group.[9]

Step 3: Final Hydrolysis

  • The final step involves the hydrolysis of the chloroacetyl group to a glycolamido group, yielding ioversol.[8]

Causality of Experimental Choices:

  • Chloroacetyl Chloride: This reagent is used to introduce a reactive handle at the 5-amino position, which is subsequently modified.

  • 2-Chloroethanol: This is the alkylating agent used to introduce the characteristic N-(2-hydroxyethyl) side chain of ioversol.

  • Stepwise Functionalization: The synthesis of ioversol requires a more stepwise approach to selectively introduce the different side chains onto the tri-iodinated benzene ring.

Purification and Quality Control: Ensuring Pharmaceutical-Grade Purity

The purification of non-ionic contrast agents is a critical step to ensure their safety and efficacy. Due to their high water solubility, traditional purification methods can be challenging.

Purification Strategies
  • Crystallization: Crude iopamidol can be purified by crystallization from a mixture of butanol and water.[10] Iohexol can be recrystallized from higher alcohols.

  • Resin Chromatography: A common industrial practice involves passing an aqueous solution of the crude contrast agent through a series of ion-exchange and non-ionic polymeric adsorbent resins. This effectively removes ionic impurities, unreacted starting materials, and other organic byproducts.[6][10]

  • Preparative HPLC: For achieving very high purity, preparative high-performance liquid chromatography (prep-HPLC) can be employed.[5]

Quality Control and Analytical Characterization

The final products and key intermediates must be rigorously tested to ensure they meet stringent pharmaceutical specifications.

Table 1: Key Analytical Techniques for Quality Control

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities, and assay of the active pharmaceutical ingredient (API). A typical retention time for ioversol is around 4.11 minutes under specific conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the final product and intermediates. ¹H and ¹³C NMR are used to verify the correct chemical structure.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern, confirming the identity of the compound.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.
Optical Rotation Confirmation of the correct stereochemistry, which is crucial for the biological activity and safety of the final drug product.

Experimental Workflows and Diagrams

Synthesis of 5-Amino-2,4,6-triiodoisophthaloyl Dichloride

A 5-Aminoisophthalic Acid B Iodination (ICl) A->B C 5-Amino-2,4,6-triiodoisophthalic Acid B->C D Chlorination (SOCl₂, Et₃N) C->D E 5-Amino-2,4,6-triiodoisophthaloyl Dichloride D->E

Caption: Synthetic pathway for the key precursor.

General Synthesis of Non-Ionic Contrast Agents

cluster_0 Core Synthesis cluster_1 Side Chain Modification cluster_2 Purification A 5-Amino-2,4,6-triiodoisophthaloyl Dichloride C Amidation A->C B (S)-3-Aminopropane-1,2-diol B->C D Tri-iodinated Intermediate C->D E Acylation / Alkylation D->E F Crude Contrast Agent E->F G Purification (Crystallization, Resins) F->G H Final Product G->H

Caption: Generalized workflow for contrast agent synthesis.

Purification Workflow

A Crude Aqueous Solution B Cation Exchange Resin A->B Remove cations C Anion Exchange Resin B->C Remove anions D Non-ionic Adsorbent Resin C->D Remove organic impurities E Concentration D->E F Crystallization E->F G Pure Contrast Agent F->G

Caption: Typical purification process for non-ionic contrast agents.

Conclusion

(S)-3-aminopropane-1,2-diol is a cornerstone in the synthesis of modern non-ionic X-ray contrast agents. Its unique structural features enable the construction of complex molecules with the requisite properties of high water solubility, low osmolality, and excellent safety profiles. The synthetic pathways to iopamidol, iohexol, and ioversol, while distinct in their specifics, all hinge on the precise incorporation of this chiral precursor. A thorough understanding of the reaction mechanisms, the rationale behind the choice of reagents and conditions, and robust purification and analytical protocols are essential for the successful development and manufacture of these vital diagnostic agents. This guide provides a foundational framework for researchers and professionals working in this critical area of pharmaceutical science.

References

  • Bracco Industria Chimica S.p.A. (2003). Process for the purifying of iopamidol. U.S. Patent No. 6,506,938B1. Washington, DC: U.S.
  • Mallinckrodt Inc. (2001). Process for the preparation of iopamidol. European Patent No. EP1154986A1.
  • Saraca Laboratories. (2010). A practical large-scale synthesis of iohexol. International Journal of Chemical Science, 8(4), 2345-2356. [Link]

  • Zhang, Q., et al. (2018). Separation and purification of iopamidol using preparative high-performance liquid chromatography. Journal of Separation Science, 41(22), 4136-4143. [Link]

  • Quick Company. (Year not available). Process For The Preparation Of Pure Ioversol. [Link]

  • Mallinckrodt Inc. (1998). Process for producing ioversol. European Patent No. EP0886634B1.
  • Srinivasa Rao, A., et al. (2019). Quantification of Ioversol in Injection Dosage form Using HPLC: Stability Indicting Method Development and Validation. Pharmaceutical Sciences, 25(4), 352-357. [Link]

  • Bracco S.p.A. (1997). PROCESS FOR PREPARING 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID DICHLORIDE BY CHLORINATION OF THE CORRESPONDING ACID IN THE PRESENCE.
  • A New Process For The Synthesis Of High Pure Iohexol And Its Intermediates. (n.d.). Retrieved from [Link]

  • How Radiology Works. (n.d.). Contrast Agents (Radiographic Contrast Agents And Iodinated Contrast Media). [Link]

  • Mallinckrodt Inc. (1996). Synthesis of ioversol. U.S. Patent No. 5,489,708A. Washington, DC: U.S.
  • Jiangsu Hengrui Medicine Co., Ltd. (2007). Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride. Chinese Patent No. CN101215244A.
  • Shanghai Xudong Haipu Pharmaceutical Co., Ltd. (2004). Method for purifying ioversol. Chinese Patent No. CN1483723A.
  • Jiangsu Hengrui Medicine Co., Ltd. (2005). Preparation method of ioversol. Chinese Patent No. CN1187317C.
  • Beilu Pharmaceutical Co., Ltd. (n.d.). Non-ionic Contrast Agents Types, Ionic And Nonionic Contrast Media Comparison. [Link]

  • Bracco Imaging S.p.A. (1999). Process for the preparation of 5-[acetyl(2,3-dihydroxypropyl)amino]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide. European Patent No. EP0915835B1.
  • Bracco Imaging S.p.A. (1998). A process for the preparation of 5-[acetyl(2,3-dihydroxypropyl)amino]-n,n'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide. WIPO Patent Application No. WO1998054124A1.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-aminopropane-1,2-diol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-aminopropane-1,2-diol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a chiral amino alcohol, (S)-3-aminopropane-1,2-diol is a crucial building block in the synthesis of various pharmaceuticals, making a robust and reproducible synthetic protocol essential.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Reaction Failures or Low Yield

One of the most common frustrations in synthesis is a failed reaction or significantly lower than expected yield. Let's explore the potential causes and solutions.

Question 1: My reaction has stalled, or the conversion of the starting material is very low. What are the likely causes?

Answer: Low or no conversion can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is key to diagnosing the issue.

  • Reagent Quality and Stoichiometry:

    • Ammonia Concentration: The concentration of aqueous ammonia is critical. Lower concentrations can lead to slower reaction rates. Ensure you are using a fresh, properly tittered solution of ammonia.[2]

    • Purity of Starting Materials: Impurities in the starting material, such as (S)-glycidol or a protected precursor, can interfere with the reaction. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

    • Stoichiometry: An insufficient excess of ammonia can result in incomplete conversion. The reaction is a nucleophilic substitution, and a large excess of the nucleophile (ammonia) is often required to drive the reaction to completion and minimize side reactions.

  • Reaction Conditions:

    • Temperature: The ammonolysis of glycidol or a related epoxide is often exothermic.[3][4] Inadequate temperature control can lead to runaway reactions or the formation of byproducts. Conversely, a temperature that is too low will result in a sluggish reaction. A typical temperature range for this reaction is between 30-50°C.[2]

    • Pressure: For reactions involving volatile reagents like ammonia, conducting the synthesis in a sealed pressure vessel can be advantageous. This maintains a high concentration of ammonia in the reaction mixture, accelerating the reaction rate.[4]

    • Mixing: Inadequate agitation can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction and byproduct formation. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.

  • Catalyst Issues (if applicable):

    • Some synthetic routes may employ catalysts to improve reaction kinetics.[2] If you are using a catalyst, ensure it has not been deactivated by impurities in the starting materials or solvents. The catalyst should be fresh and properly handled.

Troubleshooting Workflow for Low Conversion:

G start Low Conversion Observed analytical_check Analyze Reaction Mixture (TLC, GC, NMR) start->analytical_check reagent_check Verify Reagent Quality & Stoichiometry reagent_ok Reagents OK? reagent_check->reagent_ok condition_check Review Reaction Conditions (T, P, Mixing) conditions_ok Conditions Optimal? condition_check->conditions_ok analytical_check->reagent_check reagent_ok->condition_check Yes restart Restart with Verified Reagents & Conditions reagent_ok->restart No conditions_ok->restart Yes adjust_conditions Adjust T, P, or Reaction Time conditions_ok->adjust_conditions No adjust_conditions->restart

Caption: Decision workflow for troubleshooting low reaction conversion.

II. Impurity Profile Issues

The presence of impurities can significantly complicate downstream processing and compromise the quality of the final product.

Question 2: I am observing significant amounts of a side product in my crude reaction mixture. What is it, and how can I prevent its formation?

Answer: The most common side product in the synthesis of 3-aminopropane-1,2-diol from an epoxide precursor is the regioisomer, 2-amino-1,3-propanediol.

  • Causality of Regioisomer Formation: The aminolysis of an unsymmetrical epoxide like (S)-glycidol can proceed via two pathways, leading to the desired 1-amino product and the undesired 2-amino regioisomer. The regioselectivity of the reaction is influenced by several factors:

    • Steric Hindrance: Nucleophilic attack is generally favored at the less sterically hindered carbon. In the case of glycidol, this favors the formation of the desired 3-amino-1,2-propanediol.

    • Electronic Effects: The reaction mechanism can have both SN1 and SN2 character. Under neutral or basic conditions, the SN2 pathway dominates, favoring attack at the less substituted carbon.

    • Reaction Conditions: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.

Strategies to Minimize Regioisomer Formation:

StrategyRationale
Lower Reaction Temperature Favors the kinetically controlled product, which is typically the desired regioisomer formed via attack at the less sterically hindered carbon.
Use a Bulky Protecting Group on the Primary Alcohol If starting from a protected diol, a bulky protecting group can further enhance the steric hindrance at the 2-position, directing the nucleophilic attack to the 3-position.
Optimize Solvent The choice of solvent can influence the transition state energies of the two possible reaction pathways. Protic solvents can stabilize the developing charges in the transition state.

Question 3: My final product is discolored (yellow to brown). What is the cause, and how can I obtain a colorless product?

Answer: Discoloration is often due to the formation of degradation products or residual impurities.

  • Potential Causes of Discoloration:

    • Oxidation: Amino alcohols can be susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metal impurities.

    • Side Reactions: Uncontrolled exotherms during the reaction can lead to the formation of polymeric or other colored byproducts.[3]

    • Residual Starting Materials/Reagents: Incomplete reaction or purification can leave behind colored impurities.

  • Decolorization Techniques:

    • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product and then filtering can effectively remove many colored impurities.

    • Recrystallization: This is a powerful purification technique that can remove both colored and colorless impurities. The choice of solvent is critical for successful recrystallization.

    • Chromatography: For high-purity applications, column chromatography can be employed to separate the desired product from colored impurities.

III. Purification and Isolation Challenges

The final steps of purification and isolation are critical for obtaining the desired product in high purity and as the correct salt form.

Question 4: I am having difficulty crystallizing the hydrochloride salt of (S)-3-aminopropane-1,2-diol. What can I do?

Answer: Crystallization can be a challenging step, influenced by factors such as solvent, concentration, temperature, and the presence of impurities.

  • Solvent Selection: The choice of solvent is paramount. A good crystallization solvent is one in which the product is soluble at elevated temperatures but sparingly soluble at lower temperatures. For the hydrochloride salt, a mixture of a polar protic solvent (like ethanol or isopropanol) and a less polar co-solvent (like ethyl acetate or diethyl ether) is often effective.

  • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus of the solution can create nucleation sites and promote crystal growth.

  • Slow Cooling: Allowing the solution to cool slowly can lead to the formation of larger, more well-defined crystals. A dewar filled with warm water can be used to achieve slow cooling.

  • Concentration: Ensure your solution is sufficiently concentrated. If it is too dilute, crystallization will not occur. You can carefully remove some of the solvent under reduced pressure to increase the concentration.

Question 5: How do I confirm the formation of the hydrochloride salt and determine its purity?

Answer: A combination of analytical techniques is necessary to confirm the salt formation and assess the purity of your final product.

  • Proton NMR Spectroscopy (¹H NMR): This is an excellent tool for confirming the structure of the organic cation. The integration of the peaks will confirm the proton count, and the chemical shifts and coupling patterns will provide information about the connectivity of the atoms. To confirm salt formation, you can look for the broad singlet corresponding to the ammonium proton (-NH3+), which will typically exchange with D2O.

  • Chloride Ion Titration: A simple and effective method to quantify the amount of chloride in your sample is through titration with a standardized silver nitrate solution. This will confirm the 1:1 stoichiometry of the amine and hydrochloric acid.

  • Melting Point: A sharp melting point is a good indicator of purity. Compare the observed melting point with the literature value for (S)-3-aminopropane-1,2-diol hydrochloride.

  • Elemental Analysis: This technique provides the percentage of carbon, hydrogen, nitrogen, and chlorine in your sample, which can be compared to the theoretical values for the desired hydrochloride salt.

Analytical Methods for Purity Assessment:

Analytical TechniqueInformation Provided
¹H NMR Structural confirmation, presence of organic impurities.
¹³C NMR Confirms the carbon skeleton and the number of unique carbon environments.
GC-MS Can be used to identify and quantify volatile impurities. Derivatization may be necessary.[2]
HPLC Separation and quantification of non-volatile impurities and the main component. Chiral HPLC can be used to determine enantiomeric purity.
FT-IR Confirms the presence of key functional groups (O-H, N-H, C-N, C-O).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of (S)-3-aminopropane-1,2-diol?

A1: Common chiral starting materials include (S)-glycidol, (R)-epichlorohydrin, or protected forms of these compounds.[5] The choice of starting material often depends on cost, availability, and the desired synthetic route.

Q2: Is (S)-3-aminopropane-1,2-diol hygroscopic?

A2: Yes, 3-aminopropane-1,2-diol is known to be hygroscopic, meaning it readily absorbs moisture from the air.[6] Therefore, it should be stored in a tightly sealed container in a dry environment.[7]

Q3: What are the key safety precautions to take during this synthesis?

A3: The synthesis involves handling corrosive and potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ammonia is a corrosive gas and should be handled with care. 3-Amino-1,2-propanediol itself is classified as a corrosive substance that can cause severe skin burns and eye damage.[8]

Q4: How can I prepare the hydrochloride salt from the free amine?

A4: The hydrochloride salt is typically prepared by dissolving the free amine in a suitable solvent (e.g., ethanol, isopropanol) and then adding a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol or ether).[9] The salt will then precipitate out of the solution and can be collected by filtration.

References

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol. Google Patents.
  • 3-Amino-1,2-propanediol - Suzhou Senfeida Chemical Co., Ltd. Available at: [Link]

  • WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. Google Patents.
  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. Available at: [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available at: [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. Google Patents.
  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. Google Patents.
  • 104610074 Preparation method of 3-amino-1,2-propanediol. WIPO Patentscope. Available at: [Link]

  • 3-Amino-1,2-propanediol | C3H9NO2. PubChem. Available at: [Link]

  • 3-Amino-1,2-propanediol. NIST WebBook. Available at: [Link]

  • 3-amino-propane-1,2-diol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available at: [Link]

Sources

Technical Support Center: Purification of (S)-3-aminopropane-1,2-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (S)-3-aminopropane-1,2-diol hydrochloride, a critical chiral building block in pharmaceutical synthesis.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, scientists, and drug development professionals. Our focus is on addressing the practical challenges encountered during purification, ensuring both high chemical and enantiomeric purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of (S)-3-aminopropane-1,2-diol hydrochloride.

Q1: What are the typical impurities I should expect in my crude sample?

A1: The impurity profile is highly dependent on the synthetic route. The most common industrial method is the ammonolysis of 3-chloro-1,2-propanediol.[1][2] Based on this, you should anticipate:

  • Starting Materials: Unreacted 3-chloro-1,2-propanediol (3-MCPD).

  • Enantiomeric Impurity: The (R)-enantiomer if a racemic or non-enantiopure starting material was used.

  • Reaction By-products: Over-alkylation can lead to secondary amines like bis(2,3-dihydroxypropyl)amine and tertiary amines.[3]

  • Inorganic Salts: Ammonium chloride (NH₄Cl) from the reaction or sodium chloride (NaCl) if a base like NaOH was used.[2][3]

  • Solvents: Residual solvents from the reaction or workup. Methanol is sometimes used in the manufacturing process.[2]

Q2: My (S)-3-aminopropane-1,2-diol hydrochloride fails to crystallize from solution. What's going wrong?

A2: Crystallization failure is a common hurdle, often caused by one of the following:

  • Supersaturation Issues: The solution may not be sufficiently supersaturated. Try to slowly evaporate the solvent or add a suitable anti-solvent dropwise to decrease the solubility of the product.

  • High Impurity Load: Certain impurities can act as crystallization inhibitors. Consider a pre-purification step, such as a charcoal treatment to remove colored impurities or a quick filtration, before attempting recrystallization.

  • Incorrect Solvent System: (S)-3-aminopropane-1,2-diol hydrochloride is very polar. It is highly soluble in water, making water a poor choice for a primary recrystallization solvent unless used with an anti-solvent.[4] A common strategy is to dissolve the crude salt in a minimal amount of a polar solvent like methanol or hot ethanol and then add a less polar anti-solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) until turbidity persists.

  • Hygroscopic Nature: The compound is hygroscopic and readily absorbs moisture from the air.[5][6] Excess water can prevent crystallization. Ensure you are using dry solvents and a dry atmosphere (e.g., nitrogen blanket).

Q3: After recrystallization, the chemical purity is high, but the enantiomeric excess (e.e.) has not improved. Why?

A3: Standard recrystallization is primarily effective for removing chemical impurities, not for separating enantiomers. While spontaneous resolution via crystallization can occur for some compounds (forming a conglomerate), it is rare. To improve enantiomeric excess, you must use a chiral separation technique:

  • Diastereomeric Salt Crystallization: This involves reacting your enantiomerically-enriched but not pure free base with a chiral resolving agent (like tartaric acid or mandelic acid derivatives) to form diastereomeric salts.[7] These diastereomers have different solubilities, allowing for their separation by fractional crystallization.

  • Preparative Chiral Chromatography: This is the most direct method for separating enantiomers and is highly effective, though it can be more expensive and time-consuming for large quantities.[8] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be used with chiral stationary phases.[7]

Q4: How do I choose the right analytical method to assess the purity of my final product?

A4: A combination of methods is necessary for a complete purity assessment:

  • For Chemical Purity: Gas Chromatography (GC) after derivatization or HPLC with a standard C18 column can be used to quantify chemical impurities.[3][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also excellent for identifying and quantifying impurities if their signals are resolved.

  • For Enantiomeric Purity (e.e.): Chiral HPLC is the gold standard.[10] It provides a direct measure of the ratio of the (S) and (R) enantiomers. Polarimetry, which measures the optical rotation ([α]D), is a good indicator of enantiomeric enrichment but can be misleading if chiral impurities are present.[11]

  • For Inorganic Salts: Ion chromatography or titration methods can be used to quantify chloride content.

  • For Water Content: Karl Fischer titration is the standard method for accurately determining water content, which is important given the compound's hygroscopic nature.[5]

Workflow & Decision Making

Choosing the correct purification strategy depends on the primary impurities and the desired scale.

Purifcation_Decision_Tree start Crude (S)-3-aminopropane-1,2-diol HCl q1 Primary Impurity? start->q1 chem Chemical Impurities (By-products, Salts) q1->chem  Chemical enant Enantiomeric Impurity (Low e.e.) q1->enant Enantiomeric   recryst Recrystallization chem->recryst High concentration of target compound chrom Preparative Chromatography (Normal or Reverse Phase) chem->chrom Complex mixture or similar solubility chiral_sep Chiral Separation Required enant->chiral_sep diastereomer Diastereomeric Salt Crystallization chiral_sep->diastereomer Large Scale chiral_chrom Preparative Chiral HPLC / SFC chiral_sep->chiral_chrom Small Scale / High Value

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Recrystallization of (S)-3-aminopropane-1,2-diol Hydrochloride

This protocol is designed to remove common chemical and inorganic impurities. The choice of an alcohol/ether solvent system leverages the high polarity of the hydrochloride salt.

Causality: The salt is soluble in polar alcohols like methanol but much less soluble in less polar solvents like diethyl ether. This differential solubility is the basis for the purification. Dissolving in a minimal amount of the "good" solvent and inducing precipitation with a "poor" (anti-) solvent allows impurities with different solubility profiles to remain in the mother liquor.

Recrystallization_Workflow step1 1. Dissolution step2 2. Anti-Solvent Addition step1->step2 step3 3. Cooling & Crystallization step2->step3 step4 4. Isolation step3->step4 step5 5. Washing step4->step5 step6 6. Drying step5->step6 step7 7. Analysis step6->step7

Caption: Standard workflow for recrystallization.

Methodology:

  • Dissolution: In a clean, dry flask equipped with a magnetic stirrer, add the crude (S)-3-aminopropane-1,2-diol hydrochloride. Add a minimal volume of warm (~40-50°C) methanol to fully dissolve the solid. Rationale: Using the minimum volume ensures the final solution will be supersaturated upon cooling or anti-solvent addition.

  • Anti-Solvent Addition: While stirring, slowly add diethyl ether (or isopropanol) dropwise at room temperature. Continue adding until a persistent cloudiness (turbidity) is observed. Rationale: This brings the solution to the point of saturation.

  • Crystallization: If needed, add one or two more drops of methanol to redissolve the turbidity and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature, then transfer it to a refrigerator (4°C) or freezer (-20°C) for several hours (or overnight) to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold diethyl ether (or the chosen anti-solvent). Rationale: This removes residual mother liquor containing dissolved impurities without significantly dissolving the product.

  • Drying: Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 30-40°C) to remove all residual solvents.

  • Analysis: Analyze the final product for chemical purity (HPLC, NMR) and enantiomeric excess (Chiral HPLC).

Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This analytical protocol is essential for verifying the enantiomeric purity of the final product. Polysaccharide-based chiral stationary phases are often effective for separating amino alcohols.[7][10]

Methodology:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, is a robust starting point.[10]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a non-polar solvent like n-Hexane and an alcohol modifier such as isopropanol (IPA) or ethanol. A common starting condition is 90:10 (v/v) n-Hexane:IPA. To improve peak shape, a small amount of an additive like diethylamine (DEA) for a basic compound or trifluoroacetic acid (TFA) for an acidic compound may be required. For this amino alcohol, 0.1% DEA is a good starting point.[10]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the detector.

  • Injection and Analysis: Inject the sample solution. The two enantiomers will separate and be detected at a suitable wavelength (e.g., 210 nm).

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 (Where Area_S is the peak area of the desired (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer).

Data Summary Table

The following table summarizes key properties and recommended starting conditions for purification.

ParameterValue / RecommendationSource(s)
Chemical Formula C₃H₉NO₂·HCl[11]
Molecular Weight 127.57 g/mol
Appearance (Free Base) Viscous colorless to pale yellow liquid or low melting solid[4]
Melting Point (Free Base) 55-57 °C[4][6]
Boiling Point (Free Base) 264-265 °C @ 739 mmHg[4][12]
Solubility (Free Base) Soluble in water (>1000 g/L)[4][6]
Recrystallization Solvents (HCl Salt) Methanol/Diethyl Ether; Ethanol/IsopropanolN/A
Chiral HPLC Column Type Polysaccharide-based (Cellulose or Amylose)[7][10]
Chiral HPLC Mobile Phase n-Hexane / Isopropanol (with 0.1% DEA)[10]

References

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (2001). Google Patents (WO2001058848A1).
  • Synthesis method of 3-amino-1,2-propanediol. (N/A). Google Patents (CN103319354A).
  • Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. (N/A). Google Patents (WO2019020488A1).
  • 3-AMINO-1,2- PROPANEDIOL (APD). (N/A). Borregaard. Available from: [Link]

  • 3-Amino-1,2-propanediol. (N/A). NIST WebBook. Available from: [Link]

  • 3-aminopropane diol, 616-30-8. (N/A). The Good Scents Company. Available from: [Link]

  • 3-Amino-1,2-propanediol. (N/A). Suzhou Senfeida Chemical Co., Ltd. Available from: [Link]

  • Crystal structure of (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol hydrochloride monohydrate, [C13H24NO2]Cl · H2O. (2010). ResearchGate. Available from: [Link]

  • Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. (N/A). Google Patents.
  • Chiral HPLC Separations. (N/A). Phenomenex. Available from: [Link]

Sources

Identifying and removing side products in (S)-3-aminopropane-1,2-diol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-aminopropane-1,2-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical chiral building block. (S)-3-aminopropane-1,2-diol, also known as isoserinol, is a key intermediate in the manufacturing of non-ionic X-ray contrast agents like iohexol and iopamidol, making its purity paramount for downstream applications.[1][2][3]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you identify, troubleshoot, and resolve issues related to yield, purity, and stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (S)-3-aminopropane-1,2-diol?

The most prevalent industrial methods start from readily available 3-carbon chiral precursors. The two primary routes are:

  • Ammonolysis of (S)-Glycidol: This involves the ring-opening of the epoxide (S)-glycidol with ammonia. While direct, this reaction can lead to regioisomeric impurities if the ring opens at the wrong position, although the primary attack at the less hindered carbon is favored.

  • Ammonolysis of (S)-3-chloro-1,2-propanediol (CPD): This is a nucleophilic substitution reaction where ammonia displaces the chloride ion.[2][4] This method is widely adopted and generally offers good control over the reaction.[2]

Q2: What are the major side products I should be aware of?

Regardless of the specific route, the use of ammonia as a nucleophile introduces the possibility of over-alkylation and other side reactions. The most common impurities include:

  • Serinol (2-amino-1,3-propanediol): This is the constitutional isomer of your target molecule and can be difficult to separate due to its similar physical properties.[4]

  • Glycerol: Arises from the hydrolysis of the starting material (glycidol or CPD) if water is present.[1][4]

  • Secondary and Tertiary Amines: These are formed when the product, (S)-3-aminopropane-1,2-diol, acts as a nucleophile and reacts with another molecule of the starting material. Key examples include bis(2,3-dihydroxypropyl)amine (secondary amine) and tert-(2,3-dihydroxypropyl)amine (tertiary amine).[1]

  • Unreacted Starting Material: Incomplete conversion will leave residual glycidol or 3-chloro-1,2-propanediol.[1]

Q3: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring the consumption of the starting material.

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A polar solvent system is required. A good starting point is a mixture of Dichloromethane:Methanol:Ammonia (e.g., 8:2:0.2 v/v/v).

  • Visualization: The product and major amine impurities can be visualized using a ninhydrin stain (will appear as purple/blue spots upon heating). The starting material, 3-chloro-1,2-propanediol, can be visualized with a potassium permanganate stain.

For more quantitative analysis during process development, Gas Chromatography (GC) after derivatization is the standard method.[5]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues and provides a logical path to resolution.

Problem 1: Low Yield of (S)-3-aminopropane-1,2-diol

Q: My reaction yield is consistently low. What are the likely causes and how can I fix it?

Low yield is often a result of suboptimal reaction conditions or the prevalence of side reactions. Let's break down the causes.

  • Cause A: Inefficient Ammonolysis

    • Why it happens: The reaction between ammonia and the electrophilic carbon is the key step. Insufficient ammonia or inadequate mixing can lead to slow or incomplete conversion. The reaction is often run under pressure to maintain ammonia in a liquid or highly concentrated state.[2][6]

    • Solution:

      • Increase Ammonia Stoichiometry: Use a large molar excess of ammonia (e.g., 10-15 equivalents relative to the starting material).[7] This statistically favors the formation of the primary amine over secondary and tertiary amine byproducts.

      • Ensure Proper Temperature and Pressure Control: The reaction is often exothermic.[1][2] Maintain a controlled temperature, typically between 30-50°C, to ensure a steady reaction rate without promoting side reactions.[7][8] If using a sealed reactor, ensure it is appropriately rated for the expected pressure increase.[2]

  • Cause B: Formation of Byproducts

    • Why it happens: As discussed in the FAQs, the formation of secondary/tertiary amines and glycerol directly consumes your starting material and product, reducing the final yield.

    • Solution:

      • Moderate Reaction Temperature: Higher temperatures can accelerate the rate of over-alkylation. If you suspect this is an issue, try running the reaction at the lower end of the recommended temperature range (e.g., 30-35°C).[1][8]

      • Use Anhydrous Conditions: To minimize glycerol formation, ensure your starting materials and solvents are as dry as possible.

Problem 2: Identification of Unknown Impurities in Analytical Data (GC/NMR)

Q: My GC trace or NMR spectrum shows significant peaks that do not correspond to my product or starting material. How do I identify them?

Identifying impurities is the first step to eliminating them. The table below lists common side products and their expected analytical signatures.

ImpurityCommon Formation Route1H NMR (Typical Shifts, D2O)GC-MS Characteristics
Glycerol Hydrolysis of starting material~3.5-3.8 ppm (complex multiplet)Matches library spectrum for glycerol.
Serinol Isomeric byproductDistinct multiplet patterns from targetSame mass as product, different retention time.
bis(2,3-dihydroxypropyl)amine Over-alkylation (Secondary Amine)Additional signals in the 2.5-3.0 ppm rangeHigher molecular weight peak (M+H ~180)
tert-(2,3-dihydroxypropyl)amine Over-alkylation (Tertiary Amine)Complex multiplets, absence of N-HHigher molecular weight peak (M+H ~269)

Workflow for Impurity Identification

start Observe Unknown Peak(s) in GC or NMR gcms Run GC-MS Analysis start->gcms nmr Acquire 1H, 13C, & COSY NMR start->nmr compare_gc Compare Mass Spectrum to Library/Expected Masses gcms->compare_gc compare_nmr Compare NMR Shifts to Literature/Reference Spectra nmr->compare_nmr identify Identify Impurity Structure compare_gc->identify compare_nmr->identify

Caption: Workflow for identifying unknown impurities.

Problem 3: Difficulty Removing Secondary and Tertiary Amine Impurities

Q: Standard distillation isn't removing some closely-boiling impurities. How can I purify my product?

This is a classic challenge, as the di- and tri-substituted amine byproducts often have boiling points close to the desired product. The most effective method is selective derivatization to form a Schiff base.[1][9]

  • Principle: Primary amines react readily with aldehydes (e.g., benzaldehyde) to form stable, isolable imines (Schiff bases). Tertiary amines do not react at all. Secondary amines can react to form enamines or other products which are typically more water-soluble and can be washed away.[1] This chemical difference allows for a highly selective separation.

Detailed Protocol: Purification via Schiff Base Formation

  • Reaction: Dissolve your crude product mixture in a suitable solvent like methanol or ethanol. Add a slight excess (1.1 equivalents) of benzaldehyde. Stir at room temperature for 2-4 hours.

  • Isolation: The benzaldehyde Schiff base of (S)-3-aminopropane-1,2-diol is often a solid that can be isolated by filtration and washing with a non-polar solvent (like hexane) to remove unreacted benzaldehyde. Alternatively, it can be extracted into a non-polar organic solvent.

  • Hydrolysis: Suspend the isolated Schiff base in water and acidify the mixture to a pH of ~1 with an acid like HCl.[1] Stir for 1-2 hours. This hydrolyzes the imine back to the primary amine hydrochloride salt and benzaldehyde.

  • Final Workup: Wash the aqueous solution with a solvent like ethyl acetate to remove the benzaldehyde. Adjust the pH of the aqueous layer back to basic (pH > 11) with NaOH.[1] The free amine can then be isolated by evaporating the water or by extraction into a suitable organic solvent followed by distillation.

Purification Workflow Diagram

cluster_0 Schiff Base Formation cluster_1 Separation cluster_2 Hydrolysis & Isolation crude Crude Product (1°, 2°, 3° Amines) react React with Benzaldehyde crude->react mixture Reaction Mixture: - Schiff Base (Solid/Extractable) - 2°/3° Amines (Soluble) react->mixture isolate Isolate Schiff Base (Filtration/Extraction) mixture->isolate hydrolyze Acidic Hydrolysis (pH ~1) isolate->hydrolyze workup Basify & Extract/Distill hydrolyze->workup pure_product Pure (S)-3-aminopropane-1,2-diol workup->pure_product

Caption: Purification workflow using selective Schiff base formation.

Problem 4: Enantiomeric Purity is Below Specification

Q: My final product shows the presence of the (R)-enantiomer. What happened?

Maintaining stereochemical integrity is critical. Contamination with the wrong enantiomer usually points to an issue with the starting material.

  • Cause A: Racemic Starting Material

    • Why it happens: The most common cause is starting with material that is not enantiomerically pure. Ensure your (S)-glycidol or (S)-3-chloro-1,2-propanediol has a high enantiomeric excess (ee%).

    • Solution:

      • Verify Starting Material Purity: Before starting the reaction, verify the enantiomeric purity of your starting material using a suitable chiral analytical method (e.g., Chiral GC or HPLC).

      • Source High-Quality Reagents: Procure chiral starting materials from reputable suppliers who provide a certificate of analysis with enantiomeric purity data.

  • Cause B: Racemization During Reaction

    • Why it happens: While less common under standard ammonolysis conditions, harsh reaction conditions (e.g., excessively high temperatures or extreme pH for prolonged periods) could potentially lead to side reactions that compromise a chiral center, though this specific pathway is not highly probable for this synthesis.

    • Solution: Adhere to recommended, milder reaction conditions. The primary focus should always be on the quality of the chiral precursor.

Analytical Method: Chiral HPLC for Purity Check

While methods can vary, Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for determining enantiomeric purity.[10] A typical approach involves using a polysaccharide-based chiral stationary phase.

ParameterRecommended Conditions
Column Chiralpak® series (e.g., AD-H, AS-H) or similar
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (if derivatized) or Refractive Index (RI)
Sample Prep Dissolve sample in mobile phase (~1 mg/mL)

References

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (2001).
  • Distaso Carlo. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. SciSpace. [Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. [Link]

  • Synthesis method of 3-amino-1,2-propanediol. (2013).
  • 3-Amino-1,2-propanediol. PubChem. [Link]

  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. (1999).
  • Synthesis and characterization of 3-amino-1, 2-propanediol. (2012). ResearchGate. [Link]

  • Process for the preparation of 3-amino-1,2-propane diol. (1981).
  • Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. (1995). PubMed. [Link]

  • Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. (2016).
  • 3-Amino-1,2-propanediol. Suzhou Senfeida Chemical Co., Ltd. [Link]

  • 3-Amino-1,2-propanediol 616-30-8 (Isoserinol). Seema Finechem. [Link]

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Technical Support Center: Synthesis of (S)-3-aminopropane-1,2-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-aminopropane-1,2-diol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. (S)-3-aminopropane-1,2-diol, also known as isoserinol, is a critical chiral building block, notably used in the preparation of non-ionic X-ray contrast agents like Iohexol.[1][2] Achieving high yield and enantiomeric purity is paramount for its successful application in pharmaceutical development.

This document moves beyond simple protocols to explain the causality behind procedural choices, offering a framework for logical troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and stereospecific route for synthesizing (S)-3-aminopropane-1,2-diol?

The most common and robust method for a stereospecific synthesis is the aminolysis of a chiral C3 epoxide, namely (S)-glycidol, with ammonia. This reaction involves the nucleophilic ring-opening of the epoxide. While other routes exist, such as those starting from 3-chloro-1,2-propanediol (CPD), ensuring chirality often requires starting with an optically pure precursor.[1][3] The reaction of (S)-glycidol with liquid ammonia, often under pressure, provides a direct pathway to the desired product while preserving the stereocenter.[4]

Q2: Why is the final product isolated as a hydrochloride salt?

(S)-3-aminopropane-1,2-diol in its free base form is a highly viscous, hygroscopic liquid or a low-melting solid (m.p. 54-56°C), which makes it difficult to handle, purify, and store.[5][6] Converting it to the hydrochloride salt provides several advantages:

  • Improved Handling: The salt is typically a stable, non-hygroscopic crystalline solid.

  • Enhanced Purity: Crystallization of the hydrochloride salt is an effective purification step to remove non-basic impurities.

  • Stability: The salt form is generally more stable for long-term storage.

Q3: What are the main challenges I should anticipate in this synthesis?

The primary challenges include:

  • Controlling Regioselectivity: During the epoxide ring-opening, ammonia can attack either the substituted or unsubstituted carbon. While attack at the terminal carbon is sterically and electronically favored to produce the desired 1,2-diol, side products can form.

  • Preventing Over-reaction: The primary amine product is nucleophilic and can potentially react with another molecule of glycidol, leading to di- and poly-alkylation products, which reduces the yield of the desired mono-adduct.

  • Product Isolation: The high water solubility of the product makes extraction from aqueous media challenging.[5] Purification often relies on vacuum distillation, which can be difficult due to the high boiling point (117-119 °C at 0.4 mmHg), or crystallization of the salt.[7][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis.

Problem 1: Low Final Yield
Probable Cause Diagnostic Check Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS to check for remaining (S)-glycidol.Increase Reaction Time/Temperature: The reaction of glycidol with ammonia can be slow at low temperatures. A typical industrial process may run at 30-60°C under pressure for several hours.[1][9] Increase Molar Excess of Ammonia: Using a large molar excess of ammonia (e.g., 10-20 equivalents) shifts the equilibrium towards the product and minimizes side reactions.[4]
Over-reaction/Side Product Formation Analyze the crude product by LC-MS or NMR to identify higher molecular weight species corresponding to di- or tri-alkylation.Maintain a Large Excess of Ammonia: This ensures that a molecule of glycidol is statistically more likely to encounter an ammonia molecule than the amine product. Control Temperature: Exothermic reactions can accelerate side reactions. Ensure adequate cooling and temperature monitoring.[10]
Loss During Workup/Extraction The product is highly polar and water-soluble. Standard extractions with solvents like ethyl acetate will be inefficient.Avoid Aqueous Extraction: If possible, remove excess ammonia and solvent under reduced pressure directly. Use Continuous Extraction: If extraction is necessary, use a continuous liquid-liquid extractor with a suitable solvent. Isolate as the HCl Salt: After removing volatiles, dissolve the crude product in an alcohol (e.g., isopropanol) and precipitate the hydrochloride salt with HCl (gas or solution), which is often less soluble than the free base.
Problem 2: Product Impurity & Low Purity
Probable Cause Diagnostic Check Suggested Solution
Formation of Regioisomer (2-amino-1,3-propanediol) Use ¹³C NMR or a chiral GC/HPLC method to detect the presence of the isomeric impurity.Optimize Reaction Conditions: The ring-opening of glycidol with ammonia is highly regioselective for the terminal carbon. However, harsh conditions or certain catalysts could potentially lead to the formation of the other isomer. Adhering to established temperature and pressure protocols is key.[4]
Residual Starting Material Check GC-MS or NMR of the final product for signals corresponding to glycidol.Ensure Reaction Completion: Extend the reaction time or slightly increase the temperature. Purification: Unreacted glycidol is volatile and can be removed during the solvent evaporation step under vacuum.
Loss of Enantiomeric Purity Measure the optical rotation of the final product or use chiral HPLC to determine the enantiomeric excess (ee). The expected value for (S)-(-)-3-Amino-1,2-propanediol is [α]20/D −28±1° (c = 4 in 5 M HCl).[8]Use High-Purity Starting Material: Ensure the (S)-glycidol used has a high enantiomeric excess. Avoid Harsh Conditions: Racemization is unlikely under standard amination conditions but could occur if the reaction is run at excessively high temperatures or under strongly acidic/basic conditions during workup.

Experimental Workflow & Protocols

Overall Synthesis Workflow

The following diagram outlines the key stages of the synthesis process.

G cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_salt Salt Formation & Isolation start (S)-Glycidol + Liquid NH3 (excess) reaction Ammonolysis in Pressure Reactor start->reaction crude Crude Reaction Mixture reaction->crude vent Vent & Evaporate Excess NH3 crude->vent evap Solvent Removal (Vacuum) vent->evap freebase Crude (S)-3-aminopropane-1,2-diol evap->freebase dissolve Dissolve in Alcohol (e.g., Isopropanol) freebase->dissolve precipitate Add HCl Solution or Gas dissolve->precipitate crystallize Crystallization precipitate->crystallize isolate Filter & Dry crystallize->isolate final (S)-3-aminopropane-1,2-diol Hydrochloride isolate->final

Caption: High-level workflow for the synthesis of (S)-3-aminopropane-1,2-diol HCl.

Detailed Protocol: Ammonolysis of (S)-Glycidol

This protocol describes a lab-scale synthesis. Safety Precaution: This reaction involves handling liquid ammonia and working under pressure. It must be conducted in a well-ventilated fume hood using a certified pressure reactor and with appropriate personal protective equipment (PPE).

Materials:

  • (S)-Glycidol (≥98% ee)

  • Liquid Ammonia (anhydrous)

  • Isopropanol (anhydrous)

  • Hydrochloric Acid (e.g., 2M solution in diethyl ether or anhydrous solution in isopropanol)

  • Pressure Reactor (e.g., Parr autoclave) with stirring and temperature control

Procedure:

  • Reactor Setup: Cool the pressure reactor vessel to -78°C using a dry ice/acetone bath.

  • Charging Reagents:

    • Carefully add (S)-glycidol (1.0 eq) to the cooled reactor.

    • Condense anhydrous ammonia gas into the reactor until the desired molar excess is achieved (e.g., 10-20 eq). The volume can be pre-calibrated or measured by mass.

  • Reaction:

    • Seal the reactor according to the manufacturer's instructions.

    • Allow the reactor to warm slowly to room temperature behind a blast shield.

    • Once at room temperature, begin stirring and gently heat the reactor to 40-50°C. A patent suggests reaction temperatures between 20-180°C, with 50-120°C being preferred.[4]

    • Maintain the reaction at this temperature for 6-12 hours. Monitor the internal pressure, which will stabilize as the reaction proceeds.

  • Workup:

    • Cool the reactor to below 0°C.

    • Slowly and carefully vent the excess ammonia gas through a scrubbing system (e.g., a bubbler connected to an acidic solution).

    • Once the reactor is at atmospheric pressure, open it and allow any residual ammonia to evaporate in the fume hood.

    • Transfer the resulting crude product (a viscous oil) to a round-bottom flask. Remove any remaining volatile traces under high vacuum.

  • Salt Formation and Purification:

    • Dissolve the crude free-base oil in a minimal amount of anhydrous isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (1.0-1.1 eq) in isopropanol or ether dropwise with vigorous stirring.

    • The hydrochloride salt should precipitate as a white solid. If precipitation is slow, scratching the side of the flask may induce crystallization.

    • Stir the resulting slurry in the cold for 1-2 hours to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous isopropanol or diethyl ether to remove soluble impurities.

    • Dry the product under vacuum to yield pure (S)-3-aminopropane-1,2-diol hydrochloride.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing synthesis issues.

G start Problem Encountered low_yield Low Yield start->low_yield impurity High Impurity Profile start->impurity c1 Incomplete Reaction low_yield->c1 Check TLC/GC c2 Over-reaction low_yield->c2 Check MS c3 Workup Loss low_yield->c3 Review procedure c4 Regioisomer Formed impurity->c4 Check NMR/Chiral GC c5 Chiral Purity Lost impurity->c5 Check Optical Rotation s1 Increase Time/Temp Increase NH3 excess c1->s1 s2 Increase NH3 excess Improve Temp Control c2->s2 s3 Avoid aqueous workup Isolate as HCl salt c3->s3 s4 Adhere to mild conditions Recrystallize final product c4->s4 s5 Verify starting material ee Avoid extreme temp/pH c5->s5

Caption: A troubleshooting decision tree for common synthesis problems.

References

  • ResearchGate. (2015-08-06). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • Suzhou Senfeida Chemical Co., Ltd. 3-Amino-1,2-propanediol. Retrieved from [Link]

  • Google Patents. (CN103319354A). Synthesis method of 3-amino-1,2-propanediol.
  • Google Patents. (WO2001058848A1). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • Google Patents. (WO2019020488A1). Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.
  • Google Patents. (US6392097B1). Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
  • Google Patents. (EP0037889A1). Process for the preparation of 3-amino-1,2-propane diol.
  • Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

  • Google Patents. (CN104610074A). Preparation method of 3-amino-1,2-propanediol.
  • Seema Finechem. 3-Amino-1,2-propanediol 616-30-8 (Isoserinol). Retrieved from [Link]

  • WIPO Patentscope. (CN104610074A). Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

  • Google Patents. (KR101675450B1). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

Sources

Common impurities in (S)-3-aminopropane-1,2-diol and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-3-aminopropane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling common impurities and troubleshooting experimental challenges. As a crucial chiral building block in pharmaceutical synthesis, particularly for non-ionic X-ray contrast agents like iohexol and iopamidol, the purity of (S)-3-aminopropane-1,2-diol is paramount.[1][2][3] This guide offers practical, field-proven insights to ensure the integrity of your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available (S)-3-aminopropane-1,2-diol?

The primary impurities in (S)-3-aminopropane-1,2-diol often originate from its synthesis, which typically involves the ammonolysis of 3-chloro-1,2-propanediol (CPD) or glycidol.[2][4][5][6] The nature and percentage of these impurities can vary depending on the specific industrial synthesis route.[4]

Common Impurities Include:

  • Starting Materials & Intermediates: Unreacted 3-chloro-1,2-propanediol or glycidol.[4]

  • Isomers: The isomeric compound, (S)-2-amino-1,3-propanediol (serinol), is a common impurity.[4][5]

  • By-products of Ammonolysis:

    • Glycerin (glycerol)[4][5]

    • Secondary amines such as bis(2,3-dihydroxypropyl)amine[4][5]

    • 1,3-Diamino-2-propanol[5]

  • Inorganic Salts: Chlorides, such as sodium chloride, resulting from neutralization steps.[2][4]

  • Solvents: Residual solvents used in the synthesis or purification process, such as methanol.[5]

  • Water: Due to its hygroscopic nature, (S)-3-aminopropane-1,2-diol readily absorbs moisture.[6][7][8]

Q2: How do these impurities affect downstream applications, such as the synthesis of contrast agents?

Impurities in (S)-3-aminopropane-1,2-diol can have significant consequences in pharmaceutical manufacturing:

  • Side Reactions: Reactive impurities like residual starting materials or other amino alcohols can lead to the formation of undesired side products, complicating purification and reducing the yield of the final active pharmaceutical ingredient (API).

  • Altered Physicochemical Properties: Even small amounts of impurities can affect the crystallization, solubility, and stability of the final product.

  • Toxicity and Safety Concerns: Certain impurities may be toxic or genotoxic, posing a risk to patient safety.[5] Regulatory agencies have strict limits on impurity levels in APIs.

  • Impact on Product Quality: The presence of isomeric impurities can affect the efficacy and safety profile of the final drug product.

Q3: My batch of (S)-3-aminopropane-1,2-diol has a slight yellow color. Is this a cause for concern?

While high-purity (S)-3-aminopropane-1,2-diol is typically a colorless, viscous liquid, a pale yellow coloration is not uncommon and may not necessarily indicate significant impurity.[1][6][8] This coloration can sometimes result from minor degradation products or trace impurities formed during synthesis or storage. However, it is crucial to verify the purity using appropriate analytical methods to ensure it meets the specifications for your application.

Q4: What are the recommended storage conditions for (S)-3-aminopropane-1,2-diol to minimize degradation?

To maintain its quality, (S)-3-aminopropane-1,2-diol should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7][8][9] Due to its hygroscopic nature, it is essential to protect it from moisture.[6][7][8] For long-term storage, it is recommended to store it below +30°C.[6][7][8]

Troubleshooting Guides

Issue 1: High Levels of Isomeric Impurity (Serinol) Detected

Causality: The formation of serinol (2-amino-1,3-propanediol) can occur during the synthesis of 3-amino-1,2-propanediol, and its presence can be problematic for certain applications.

Troubleshooting Protocol: Purification via Schiff Base Formation

This method leverages the differential reactivity of the amino group in the desired product and its isomer to form a crystalline intermediate that can be easily separated.

Experimental Workflow:

cluster_0 Impurity Removal Workflow start Crude (S)-3-aminopropane-1,2-diol (containing serinol) step1 Dissolve in a suitable solvent (e.g., methanol) start->step1 step2 React with an aromatic aldehyde (e.g., benzaldehyde) to form Schiff bases step1->step2 step3 Selective crystallization of the desired Schiff base step2->step3 step4 Isolate the crystalline Schiff base by filtration step3->step4 step5 Hydrolyze the purified Schiff base under acidic conditions step4->step5 step6 Recover the purified (S)-3-aminopropane-1,2-diol step5->step6 cluster_1 Impurity Identification Pathway start Obtain GC chromatogram of derivatized sample step1 Compare retention times with known standards start->step1 step3 Analyze by GC-MS for structural elucidation start->step3 Unknown peaks step2 Spike sample with suspected impurity standards step1->step2 Tentative ID result Identify and quantify impurities step2->result Confirmed ID step3->result

Sources

Recrystallization of (S)-3-aminopropane-1,2-diol Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the recrystallization of (S)-3-aminopropane-1,2-diol hydrochloride. This document is designed to offer not just a protocol, but a deeper understanding of the principles behind the procedure, empowering users to troubleshoot and adapt the methodology to their specific experimental needs.

Introduction to the Recrystallization of (S)-3-aminopropane-1,2-diol Hydrochloride

(S)-3-aminopropane-1,2-diol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its hydrochloride salt is often the form isolated from reaction mixtures. Achieving high purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities at varying temperatures.

This guide will delve into a detailed protocol for the recrystallization of (S)-3-aminopropane-1,2-diol hydrochloride, followed by an in-depth troubleshooting section and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Experimental Protocol: Recrystallization of (S)-3-aminopropane-1,2-diol Hydrochloride

This protocol is a robust starting point for the purification of (S)-3-aminopropane-1,2-diol hydrochloride. As with any crystallization process, minor adjustments to solvent volumes and temperatures may be necessary depending on the initial purity of the crude material.

Materials and Equipment:
  • Crude (S)-3-aminopropane-1,2-diol hydrochloride

  • Anhydrous Ethanol (ACS grade)

  • Anhydrous Diethyl Ether (ACS grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:
  • Solvent Selection Rationale: A mixed solvent system of ethanol and diethyl ether is recommended. (S)-3-aminopropane-1,2-diol hydrochloride exhibits good solubility in hot ethanol, a polar protic solvent, which is necessary to dissolve the compound. Diethyl ether, a non-polar aprotic solvent, will act as an anti-solvent, reducing the solubility of the hydrochloride salt at lower temperatures and inducing crystallization. This differential solubility is the cornerstone of the purification process.

  • Dissolution:

    • Place the crude (S)-3-aminopropane-1,2-diol hydrochloride into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

    • For every 1 gram of crude material, add approximately 3-5 mL of anhydrous ethanol. The goal is to use the minimum amount of hot solvent to fully dissolve the solid.[1]

    • Gently heat the mixture to 60-70°C while stirring. A water bath is recommended for better temperature control.

    • If the solid does not completely dissolve, add small additional aliquots of ethanol until a clear solution is obtained. Avoid adding excessive solvent, as this will reduce the final yield.[1]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% w/w of the crude product).

    • Reheat the mixture to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

    • Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the solution has reached room temperature, you should observe the formation of crystals.

    • To maximize the yield, place the flask in an ice bath for at least 30-60 minutes to further decrease the solubility of the product.

  • Inducing Crystallization (If Necessary):

    • If no crystals have formed after cooling, the solution may be supersaturated. To induce crystallization, you can:

      • Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles will provide nucleation sites.

      • Add a seed crystal of pure (S)-3-aminopropane-1,2-diol hydrochloride.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold anhydrous diethyl ether. This will wash away any soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) or in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate) until a constant weight is achieved. (S)-3-aminopropane-1,2-diol hydrochloride is hygroscopic, so thorough drying is important.

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude Product in Flask B Add Minimum Hot Ethanol (60-70°C) A->B C Clear Solution Formed B->C D Slow Cooling to Room Temperature C->D E Ice Bath (30-60 min) D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Diethyl Ether G->H I Dry Crystals H->I J Pure (S)-3-aminopropane-1,2-diol HCl I->J

Caption: Workflow for the recrystallization of (S)-3-aminopropane-1,2-diol hydrochloride.

Troubleshooting Guide

This section addresses common issues that may arise during the recrystallization process and provides practical solutions.

Problem Potential Cause(s) Solution(s)
Low or No Crystal Yield - Too much solvent was used: The solution is not saturated enough for crystallization to occur. - The cooling process was too rapid: Crystals did not have sufficient time to form. - The compound is highly soluble even at low temperatures. - Reduce solvent volume: Gently heat the solution to evaporate some of the ethanol and then attempt to cool again. - Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. - Add an anti-solvent: Slowly add diethyl ether to the ethanolic solution at room temperature until it becomes slightly turbid, then warm gently until clear and cool slowly.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent. - The solution is too concentrated. - The rate of cooling is too fast. - Lower the dissolution temperature: Ensure the dissolution temperature is below the melting point of the compound. - Add more solvent: Add a small amount of hot ethanol to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. - Slower cooling: Insulate the flask to slow down the cooling rate.
Poor Crystal Quality (Small or Needle-like Crystals) - Rapid cooling. - High degree of supersaturation. - Slow down the cooling process: Allow the solution to cool to room temperature over a longer period. - Use less anti-solvent (if applicable): This will decrease the level of supersaturation.
Product Contamination (Impure Crystals) - Incomplete dissolution of impurities. - Co-crystallization of impurities. - Impurities trapped during rapid crystallization. - Ensure complete dissolution: Use a sufficient amount of hot solvent to dissolve both the product and soluble impurities. - Perform a second recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary. - Ensure slow cooling: This allows for the selective crystallization of the desired compound.

Frequently Asked Questions (FAQs)

Q1: Why is it important to use anhydrous solvents?

(S)-3-aminopropane-1,2-diol hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can affect the solubility of the compound and may lead to the formation of a hydrate or prevent crystallization altogether. Using anhydrous solvents minimizes the introduction of water into the system.

Q2: Can I use a different solvent system?

Yes, other solvent systems may also be effective. For amino alcohol hydrochlorides, polar solvents like methanol or isopropanol can be used in place of ethanol. Isopropanol is sometimes preferred as many hydrochloride salts are less soluble in it compared to ethanol, which can lead to a better yield. A non-polar co-solvent like tert-butyl methyl ether (MTBE) could also be used instead of diethyl ether. However, any new solvent system should be tested on a small scale first.

Q3: How do I know if my final product is pure?

The purity of the recrystallized product can be assessed by several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Chromatography (TLC, HPLC): Thin-layer chromatography can give a quick indication of purity. For more quantitative results, High-Performance Liquid Chromatography (HPLC) is recommended. Chiral HPLC can be used to confirm the enantiomeric purity.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.

Q4: What should I do if my compound is still not pure after one recrystallization?

If significant impurities remain after the first recrystallization, a second recrystallization is often necessary. The process would be the same as the first, using the crystals from the first round as the starting material.

Q5: How can I avoid losing too much product during recrystallization?

To maximize yield, it is crucial to use the minimum amount of hot solvent necessary for dissolution. Additionally, ensure the solution is thoroughly cooled to maximize precipitation. When washing the crystals, use a minimal amount of ice-cold solvent.

References

  • PubChem. 3-Amino-1,2-propanediol. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • LibreTexts Chemistry. Recrystallization. [Link]

  • American Chemical Society. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of (S)-3-Aminopropane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-aminopropane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of this critical chiral building block. (S)-3-aminopropane-1,2-diol is a vital intermediate in the production of non-ionic X-ray contrast agents like iohexol and iodixanol, making its enantiomeric purity a paramount concern.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges and prevent racemization.

Troubleshooting Guide: Addressing Racemization and Other Synthesis Issues

This section is structured in a question-and-answer format to directly tackle specific problems you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee) Detected in the Final Product

Q: My final product, (S)-3-aminopropane-1,2-diol, shows a low enantiomeric excess. What are the likely causes and how can I improve the stereoselectivity?

A: Low enantiomeric excess is a common and critical issue. The root cause often lies in the reaction conditions or the purity of the starting materials. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions during Aminolysis of (S)-Glycidol: The ring-opening of the epoxide is the most critical step for maintaining stereochemistry.

    • pH Control: The pH of the reaction medium significantly influences the reaction mechanism. Basic conditions are generally preferred for the aminolysis of epoxides as they favor an S(_N)2 mechanism, which proceeds with inversion of configuration at the attacked carbon, thus preserving the stereochemical information from the starting material.[2][3] Acidic conditions, on the other hand, can lead to a mixture of S(_N)1 and S(_N)2 pathways, increasing the risk of racemization, especially if a carbocation-like intermediate is formed.[2][4]

    • Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for racemization.[] It is crucial to maintain the recommended reaction temperature. For the aminolysis of glycidol with ammonia, lower temperatures are generally favored to minimize side reactions and potential racemization.

    • Solvent Choice: The solvent can influence the reaction pathway. Polar aprotic solvents are often a good choice as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Racemization of the Chiral Starting Material:

    • (S)-Glycidol Purity: Ensure the enantiomeric purity of your starting (S)-glycidol. If the starting material is already partially racemized, it is impossible to obtain an enantiomerically pure product.

    • Impurities in Reagents: Impurities in the ammonia source or solvents can sometimes catalyze side reactions that lead to racemization.[6] Use high-purity reagents and solvents.

  • Inadequate Work-up or Purification:

    • pH Extremes during Extraction: Exposing the product to harsh acidic or basic conditions during work-up can potentially lead to racemization. Neutralize the reaction mixture carefully and avoid prolonged exposure to extreme pH.

    • Thermal Stress during Distillation: (S)-3-aminopropane-1,2-diol has a high boiling point.[7] Distillation at atmospheric pressure requires high temperatures, which can cause decomposition and racemization. Vacuum distillation is highly recommended to lower the boiling point and minimize thermal stress on the molecule.

ParameterRecommended ConditionRationale
Reaction pH Basic (e.g., using aqueous or liquid ammonia)Favors S(_N)2 mechanism, preserving stereochemistry.[2][3]
Temperature Low to moderate (e.g., 30-50°C)Minimizes side reactions and potential for racemization.[8]
Purification Vacuum DistillationLowers boiling point, preventing thermal degradation and racemization.[7]
Issue 2: Formation of Side Products Complicating Purification

Q: I am observing significant side product formation, which is making the purification of (S)-3-aminopropane-1,2-diol difficult. What are these side products and how can I minimize their formation?

A: The primary side products in this synthesis often arise from the reaction of the product with the starting epoxide or from the dimerization of the product.

Common Side Products and Mitigation Strategies:

  • Bis-addition Product: The amino group of the newly formed (S)-3-aminopropane-1,2-diol can act as a nucleophile and react with another molecule of (S)-glycidol.

    • Solution: Use a large excess of the aminating agent (ammonia). This ensures that the glycidol is more likely to react with ammonia rather than the product. Molar ratios of ammonia to glycidol of 10:1 or higher are common.[9]

  • Glycerol Formation: Hydrolysis of glycidol can occur if there is a significant amount of water present, especially under acidic or strongly basic conditions.

    • Solution: While aqueous ammonia is often used, controlling the reaction temperature and minimizing reaction time can help reduce the extent of this side reaction. Using liquid ammonia in the presence of a co-solvent is an alternative that minimizes water content.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to (S)-3-aminopropane-1,2-diol that minimizes racemization?

A1: The most common and stereoselective route starts from enantiomerically pure (S)-glycidol. The key is the nucleophilic ring-opening of the epoxide with ammonia. This reaction proceeds via an S(_N)2 mechanism, which results in the inversion of configuration at the C3 position of glycidol, leading to the desired (S)-3-aminopropane-1,2-diol. The stereocenter at C2 of glycidol is not involved in the reaction and its configuration is retained.

Synthesis of (S)-3-aminopropane-1,2-diol s_glycidol (S)-Glycidol product (S)-3-aminopropane-1,2-diol s_glycidol->product SN2 Ring Opening reagents NH₃ (excess)

Caption: Synthesis of (S)-3-aminopropane-1,2-diol from (S)-glycidol.

Q2: Are there alternative chiral starting materials besides (S)-glycidol?

A2: Yes, other chiral pool starting materials can be used. L-serine is a viable alternative. The synthesis involves the reduction of the carboxylic acid to a primary alcohol and the protection of the amino and hydroxyl groups, followed by deprotection. However, this route is often longer and may involve more complex protecting group chemistry.

Q3: How can I accurately determine the enantiomeric excess of my (S)-3-aminopropane-1,2-diol?

A3: Accurate determination of enantiomeric excess is crucial. Since (S)-3-aminopropane-1,2-diol lacks a strong chromophore for UV detection in HPLC, derivatization is often necessary.

Recommended Analytical Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method.[10][11]

    • Derivatization: The amino and/or hydroxyl groups can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[] Alternatively, derivatization with a UV-active group allows for sensitive detection on a chiral stationary phase (CSP).

  • Chiral Gas Chromatography (GC): For GC analysis, the analyte needs to be volatile. Derivatization of the polar amino and hydroxyl groups is required to increase volatility.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: The addition of a chiral solvating agent can induce different chemical shifts for the protons of the two enantiomers, allowing for quantification by integration.[14]

ee_Determination_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Product Sample Derivatization Derivatization (Optional) Sample->Derivatization NMR NMR with Chiral Solvating Agent Sample->NMR HPLC Chiral HPLC Derivatization->HPLC GC Chiral GC Derivatization->GC Integration Peak Integration HPLC->Integration GC->Integration NMR->Integration Calculation % ee Calculation Integration->Calculation

Caption: Workflow for determining the enantiomeric excess.

Q4: What is the role of protecting groups in the synthesis of (S)-3-aminopropane-1,2-diol?

A4: While the direct aminolysis of (S)-glycidol does not necessarily require protecting groups, they can be employed in alternative synthetic routes or to prevent side reactions.[15][16] For example, if the synthesis starts from a precursor where the hydroxyl groups need to be differentiated, a protecting group strategy would be essential.[17] The choice of protecting group depends on its stability to the reaction conditions and the ease of its selective removal.[15][18]

References

  • Epoxide Ring Opening With Base. Master Organic Chemistry. (2015-02-10). [Link]

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. (2024-03-24). [Link]

  • Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]

  • EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Protecting group. Wikipedia. [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]

  • 3-Amino-1,2-propanediol - the NIST WebBook. [Link]

  • Protecting Groups. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. (2020-06-15). [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. OUCI. [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA. (2024-01-16). [Link]

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Technical Support Center: Scale-Up of (S)-3-aminopropane-1,2-diol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of scaling the production of (S)-3-aminopropane-1,2-diol (S-APD). This chiral aminodiol is a vital building block in the pharmaceutical industry, notably as an intermediate for non-ionic X-ray contrast agents like Iohexol and Iopamidol.[1][2] Transitioning its synthesis from the laboratory bench to pilot or commercial scale introduces a host of challenges that can impact yield, purity, and stereochemical integrity.

This guide is structured to provide direct, actionable solutions to common problems encountered in the field. We will delve into the causality behind these issues and offer robust, field-proven strategies to ensure your scale-up process is efficient, safe, and successful.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, frequently encountered issues during the scale-up of S-APD synthesis. Each entry is formatted as a practical question-and-answer to help you diagnose and resolve experimental hurdles.

Issue 1: Diminished Enantioselectivity on Scale-Up

Q: My lab-scale synthesis of S-APD via asymmetric epoxidation of an allyl alcohol followed by aminolysis consistently yields >99% enantiomeric excess (ee). However, upon increasing the batch size tenfold, the ee has dropped to 92%. What are the likely causes and how can I rectify this?

A: A drop in enantioselectivity during scale-up is a common but solvable problem. The root cause almost always lies in physical process parameters that do not scale linearly and subsequently affect the delicate kinetics of the chiral catalyst system.

Causality and Troubleshooting Steps:

  • Inefficient Mixing and Mass Transfer: Large reactors have different mixing dynamics than round-bottom flasks. Poor agitation can lead to non-homogenous distribution of the catalyst, reagents, and heat. This is particularly critical in Sharpless asymmetric epoxidation, where the coordination of the allylic alcohol to the titanium-tartrate complex is fundamental to the stereochemical outcome.[3][4]

    • Solution: Re-evaluate the reactor's agitation system. The impeller type, speed (RPM), and position must be optimized for the specific viscosity and density of your reaction mixture. For heterogeneous catalytic systems, ensuring the catalyst remains well-suspended is paramount. Modeling software can help predict the effects of different mixing parameters at scale.[5]

  • Poor Temperature Control (Hot Spots): Exothermic reactions, such as epoxide ring-opening, can be difficult to control in large vessels. The surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient.[5][6] Localized hot spots can accelerate non-selective background reactions or alter the catalyst's optimal operating temperature, eroding enantioselectivity.

    • Solution: Implement a more robust temperature control strategy. This may involve using a reactor with a cooling jacket and/or internal cooling coils. A "fed-batch" or slow addition of the limiting reagent is a highly effective method to control the rate of heat generation.

  • Catalyst Poisoning: Impurities in starting materials or solvents, which may have been negligible at the lab scale, can become significant catalyst poisons at a larger scale. Amines themselves can sometimes inhibit certain catalysts if concentrations fluctuate locally.[7]

    • Solution: Scrutinize the purity of all raw materials. Consider passing solvents and achiral starting materials through a guard bed of activated carbon or alumina to remove trace contaminants. Ensure the reactor is scrupulously cleaned between batches to prevent cross-contamination.

Workflow for Troubleshooting Low Enantioselectivity

G start Low ee Observed on Scale-Up mixing Evaluate Mixing Efficiency start->mixing temp Analyze Temperature Profile start->temp purity Verify Raw Material Purity start->purity action_mixing Optimize Agitator Speed/Type Consider Baffles Model with Dynochem/Visimix mixing->action_mixing action_temp Implement Fed-Batch Addition Improve Reactor Cooling Monitor for Exotherms temp->action_temp action_purity Test Starting Materials for Impurities Use High-Purity Solvents Implement Guard Bed purity->action_purity result Enantioselectivity Restored action_mixing->result action_temp->result action_purity->result

Caption: Decision tree for diagnosing and resolving low enantioselectivity.

Issue 2: Increased Formation of Regioisomeric Impurities

Q: During the scale-up of S-APD from (R)-glycidol and aqueous ammonia, I'm observing a significant increase in the formation of (R)-2-amino-1,3-propanediol. How can I improve the regioselectivity of the ammonolysis?

A: This is a classic regioselectivity challenge in epoxide ring-opening. The nucleophilic attack of ammonia can occur at either the C1 (desired) or C2 (undesired) position of the glycidol. While the primary carbon (C1) is sterically less hindered, reaction conditions can influence the outcome.

Causality and Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures can reduce the selectivity of the reaction, favoring attack at the more substituted carbon. As discussed previously, poor heat dissipation at scale can create localized zones of high temperature where the formation of the 2-amino isomer is accelerated.

    • Solution: Maintain strict temperature control, ideally between 30-50°C for this reaction.[8] The slow, subsurface addition of glycidol into the ammonia solution is critical to prevent temperature spikes and ensure rapid dispersion.

  • pH and Catalyst: The reaction mechanism can be influenced by pH. While typically run under basic conditions with excess ammonia, some processes use catalysts which can impact regioselectivity.

    • Solution: Ensure the molar excess of ammonia to the epoxide is sufficient (often 15:1 or higher) to maintain a consistent basic environment and minimize side reactions.[9] If using a catalyst, verify its activity and stability have not been compromised at scale.

  • Post-Reaction Purification: If process modifications cannot completely eliminate the regioisomer, a purification strategy is necessary.

    • Solution: A highly effective method involves the derivatization of the crude aminodiol mixture with an aromatic aldehyde, such as benzaldehyde, to form Schiff bases (imines).[2][10] The different steric and electronic properties of the diastereomeric Schiff bases often lead to significant differences in solubility, allowing for the selective crystallization of the desired isomer's derivative. The purified Schiff base is then hydrolyzed under acidic conditions to yield high-purity S-APD.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to S-APD and their scale-up considerations?

A: Several routes exist, each with distinct advantages and challenges for large-scale production.

Synthetic Route Key Starting Material Core Reaction Scale-Up Advantages Scale-Up Challenges
Ammonolysis of Chiral Epoxide (R)-Glycidol or protected equivalentEpoxide ring-openingHigh atom economy; relatively few steps.Controlling exotherm and regioselectivity; (R)-glycidol stability.[11]
Asymmetric Synthesis Allyl alcoholSharpless Asymmetric EpoxidationHigh enantioselectivity possible (>99% ee).[12][13]Catalyst cost and sensitivity; multi-step process.[3]
Biocatalysis Prochiral ketone/aldehydeTransaminase or DehydrogenaseHigh selectivity; mild, aqueous conditions.[14][15]Enzyme stability, activity, and cost; downstream processing to remove biomass/enzyme.[16]
Resolution of Racemate Racemic 3-amino-1,2-propanediolDiastereomeric salt crystallizationUtilizes cheaper racemic starting material.Theoretical max yield of 50%; requires recycling of unwanted enantiomer.[17]

Q2: How do I handle the physical properties of 3-amino-1,2-propanediol (viscosity, high boiling point) during downstream processing at scale?

A: S-APD is a viscous, colorless liquid with a very high boiling point (~264 °C at atmospheric pressure), making purification by distillation challenging.[1][18]

  • Vacuum Distillation: This is the most common method for final purification. However, due to its viscosity, specialized equipment like a wiped-film or short-path distillation unit is often required at scale to ensure efficient heat transfer and prevent thermal degradation.

  • Crystallization: S-APD itself can be difficult to crystallize. It is far more common to crystallize it as a salt (e.g., hydrochloride) or after derivatization (e.g., as a Schiff base or acetal), which often yields well-defined, easily filterable crystals.[2][19]

  • Handling: The high viscosity means that heated lines and vessels may be necessary for efficient transfer between unit operations.[20] Storing and transporting the material in heated ISO containers is common practice.[20]

Q3: What are the critical process safety considerations for S-APD production?

A: Safety is paramount. The most common industrial routes involve hazardous reagents and conditions.

  • Ammonolysis: This reaction is typically run under pressure with a large excess of corrosive and toxic aqueous ammonia.[21] The reactor must be pressure-rated with appropriate relief systems. The reaction is also exothermic and has the potential for a thermal runaway if cooling fails.[22]

  • Epoxides: Starting materials like glycidol or epichlorohydrin are reactive and must be handled with care. Epichlorohydrin is a suspected carcinogen.[21]

  • Process Safety Testing: Before any scale-up, it is crucial to perform thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's heat flow, potential for gas evolution, and thermal stability of intermediates and products.[5]

Experimental Protocols

Protocol 1: Purification of Crude APD via Schiff Base Formation (Lab Scale)

This protocol describes the purification of a crude mixture of 3-amino-1,2-propanediol (APD) containing its regioisomer, 2-amino-1,3-propanediol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve 10.0 g of crude APD in 100 mL of toluene.

  • Schiff Base Formation: Add 1.1 equivalents of benzaldehyde to the solution.

  • Water Removal: Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 3-4 hours).

  • Crystallization: Slowly cool the reaction mixture to room temperature, then further cool to 0-5°C in an ice bath. The Schiff base of the desired 3-amino-1,2-propanediol isomer should selectively precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold toluene. Dry the solid under vacuum.

  • Hydrolysis: Suspend the purified Schiff base in 50 mL of 2 M hydrochloric acid. Stir the mixture vigorously at room temperature for 2-3 hours to hydrolyze the imine.

  • Workup: Transfer the mixture to a separatory funnel. The liberated benzaldehyde can be extracted with an organic solvent like ethyl acetate (2 x 30 mL).

  • Final Product: The aqueous layer contains the hydrochloride salt of the purified APD. The solution can be basified (e.g., with NaOH) and the water removed under reduced pressure to yield the free amine. Further purification can be achieved by vacuum distillation.

Visualizing the Ammonolysis Pathway

G cluster_products Products compound1 (R)-Glycidol reagent + NH3 (aq, excess) (Nucleophilic Attack) compound1->reagent product_desired (S)-3-aminopropane-1,2-diol (Desired Product - C1 Attack) reagent->product_desired Major Pathway (Steric Control) product_impurity (R)-2-amino-1,3-propanediol (Regioisomeric Impurity - C2 Attack) reagent->product_impurity Minor Pathway (Favored by High Temp)

Caption: Synthetic pathway showing the formation of S-APD and its primary regioisomer.

References

  • Synthesis of virtually enantiopure aminodiols with three adjacent stereogenic centers by epoxidation and ring-opening. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Virtually Enantiopure Aminodiols with Three Adjacent Stereogenic Centers by Epoxidation and Ring-Opening. National Institutes of Health (NIH). Available at: [Link]

  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.Google Patents.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. SciSpace. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...Google Patents.
  • One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol Using Engineered Transketolase and Transaminase. ResearchGate. Available at: [Link]

  • WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.Google Patents.
  • Applications of Sharpless asymmetric epoxidation in total synthesis. Moodle@Units. Available at: [Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. Available at: [Link]

  • CN104610074A - Preparation method of 3-amino-1,2-propanediol.Google Patents.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (NIH). Available at: [Link]

  • Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. MDPI. Available at: [Link]

  • 3-Amino-1,2-propanediol 616-30-8 (Isoserinol). Seema Finechem. Available at: [Link]

  • 3-Amino-1,2-propanediol. PubChem. Available at: [Link]

  • EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol.Google Patents.
  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol.Google Patents.
  • One-Pot Asymmetric Synthesis of an Aminodiol Intermediate of Florfenicol Using Engineered Transketolase and Transaminase. ACS Publications. Available at: [Link]

  • PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY. Purdue College of Engineering. Available at: [Link]

  • 3-Amino-1,2-propanediol. NIST WebBook. Available at: [Link]

  • How to Scale Up Pharmaceutical Manufacturing. SGS. Available at: [Link]

  • Scale Up of Liquid and Semisolid Manufacturing Processes. Pharmaceutical Technology. Available at: [Link]

  • 5 Common Challenges in Scaling Up an API. Neuland Labs. Available at: [Link]

  • FAQs on Scale Up in the Pharmaceutical Industry. YouTube. Available at: [Link]

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Technical Support Center: Catalyst Selection for Efficient (S)-3-Aminopropane-1,2-diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of (S)-3-aminopropane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. (S)-3-aminopropane-1,2-diol is a vital chiral building block in the pharmaceutical industry, notably as an intermediate for non-ionic X-ray contrast agents like iohexol and iodixanol.[1][2][3] Achieving high enantiopurity efficiently and reliably is therefore of paramount importance.

This resource provides in-depth, field-proven insights into catalyst systems, reaction optimization, and problem-solving, ensuring you can confidently advance your synthesis projects.

Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common questions regarding the strategic choice of a catalyst for synthesizing (S)-3-aminopropane-1,2-diol, helping you select the optimal approach for your specific laboratory or industrial needs.

Q1: What are the primary catalytic strategies for synthesizing (S)-3-aminopropane-1,2-diol?

The synthesis of enantiomerically pure (S)-3-aminopropane-1,2-diol primarily relies on two powerful catalytic strategies:

  • Chemo-catalytic Methods: These typically involve the use of chiral metal complexes to perform asymmetric transformations. The most prominent and industrially relevant method is the Hydrolytic Kinetic Resolution (HKR) of a racemic terminal epoxide, such as racemic glycidol (2,3-epoxy-1-propanol).[4][5][6] This reaction uses a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other, desired enantiomer unreacted and thereby enriched.

  • Bio-catalytic Methods (Enzymatic): This approach utilizes enzymes, such as epoxide hydrolases or lipases, to perform highly selective kinetic resolutions. Microbial whole-cell systems, like Acetobacter pasteurianus, can also be employed for the kinetic resolution of racemic glycidol.[7] These methods are prized for their exceptional selectivity under mild reaction conditions.

Q2: Which chemical catalysts are most effective for this synthesis, and what is their mechanism?

For the chemo-catalytic route, chiral (Salen)Co(III) complexes , often referred to as Jacobsen's catalysts , are the undisputed leaders for the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides.[4][5][8]

  • Mechanism of Action: The efficacy of the (Salen)Co(III) catalyst in HKR stems from a cooperative, bimetallic mechanism.[5][6] Two catalyst molecules work in concert: one molecule acts as a Lewis acid to activate the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack. The second catalyst molecule coordinates a water molecule, enhancing its nucleophilicity and delivering it to one of the epoxide's stereogenic centers. This dual-activation pathway is responsible for both the high reaction rate and the exceptional enantioselectivity of the process, often yielding both the unreacted epoxide and the resulting diol product with >98% enantiomeric excess (e.e.).[6][9]

Q3: What are the advantages of using an enzymatic approach?

Enzymatic catalysis offers several compelling advantages:

  • Exceptional Selectivity: Enzymes often exhibit near-perfect enantio- and regioselectivity, operating under mild conditions (room temperature, neutral pH), which minimizes side reactions and byproduct formation.

  • Sustainability: Biocatalysis is considered a "green" chemistry approach, as it avoids the use of heavy metals and harsh organic solvents.

  • Process Simplicity: While initial enzyme screening can be intensive, the operational setup is often straightforward. For example, yeast epoxide hydrolases have been successfully used for the kinetic resolution of various epoxides.[10]

However, limitations can include substrate scope, enzyme stability, and the potential for product or substrate inhibition, which can affect process feasibility.[7]

Q4: How do I choose between a chemical and an enzymatic catalyst?

The choice is multifactorial and depends on your specific goals, scale, and available resources. The following decision-making workflow can guide your selection.

G cluster_start Decision Start cluster_criteria Key Selection Criteria cluster_paths Catalyst Pathways cluster_considerations Practical Considerations Start Define Synthesis Goal: (S)-3-aminopropane-1,2-diol Scale Scale of Operation? Start->Scale Precursor Available Precursor? Start->Precursor Purity Required Purity (e.e.)? Start->Purity Chemo Chemo-catalysis (e.g., Jacobsen's Catalyst) Scale->Chemo Large Scale / Pilot Plant Enzyme Biocatalysis (e.g., Epoxide Hydrolase) Scale->Enzyme Lab Scale / High Purity Precursor->Chemo Racemic Glycidol or other epoxides Precursor->Enzyme Racemic Glycidol Purity->Chemo ~98% e.e. Acceptable Purity->Enzyme >99% e.e. Critical Chemo_Pros Pros: - High Throughput - Broad Substrate Scope - Well-established Chemo->Chemo_Pros Chemo_Cons Cons: - Metal Contamination - Harsher Conditions - Catalyst Cost Chemo->Chemo_Cons Enzyme_Pros Pros: - High Selectivity (>99% e.e.) - Mild Conditions - 'Green' Process Enzyme->Enzyme_Pros Enzyme_Cons Cons: - Slower Reaction Rates - Potential Inhibition - Narrower Substrate Scope Enzyme->Enzyme_Cons

Catalyst selection workflow for (S)-3-aminopropane-1,2-diol synthesis.

Troubleshooting Guide

Even with a well-chosen catalyst, experimental hurdles can arise. This section provides a systematic approach to diagnosing and resolving common issues.

Problem 1: Low Enantiomeric Excess (e.e.)
  • Potential Cause 1: Catalyst Purity/Integrity.

    • Explanation: Impurities in the chiral catalyst or ligand can severely compromise enantioselectivity.[11] For (Salen)Co(III) catalysts, improper preparation or handling can lead to the presence of inactive or non-selective species.

    • Solution:

      • Verify Catalyst Source: Use a commercially available, high-purity catalyst from a reputable supplier.[12]

      • Proper Handling: If preparing the catalyst in-house, ensure all reagents are pure and handle the final complex under an inert atmosphere if it is sensitive to air or moisture.

      • Ligand Purity: For multi-component catalysts, confirm the enantiomeric purity of the chiral ligand before complexation.

  • Potential Cause 2: Incorrect Reaction Temperature.

    • Explanation: Asymmetric reactions are highly sensitive to thermal energy. Higher temperatures can increase molecular motion, leading to a less-ordered transition state and allowing the disfavored reaction pathway to compete, thus lowering the e.e.[11]

    • Solution:

      • Temperature Screening: Run a series of small-scale reactions at different, precisely controlled temperatures (e.g., 0 °C, -10 °C, -20 °C) to find the optimum.

      • Maintain Consistency: Use a reliable cooling bath and monitor the internal reaction temperature throughout the experiment.

  • Potential Cause 3: Inappropriate Solvent.

    • Explanation: The solvent plays a critical role in stabilizing the catalyst-substrate complex and the transition states.[11] A poor solvent choice can disrupt the delicate interactions required for high stereodifferentiation.

    • Solution:

      • Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, MTBE, toluene, dichloromethane).

      • Literature Precedent: Consult literature for the specific catalyst system being used to identify proven solvents. For HKR with Jacobsen's catalyst, ethereal solvents are often effective.

G cluster_problem Observed Problem cluster_causes Potential Root Causes cluster_solutions Corrective Actions Problem Low Enantiomeric Excess (e.e.) Cause1 Catalyst Integrity Problem->Cause1 Cause2 Reaction Conditions Problem->Cause2 Cause3 Analytical Method Problem->Cause3 Sol1 Verify Purity Handle under Inert Atm. Cause1->Sol1 Investigate Sol2 Optimize Temperature Screen Solvents Cause2->Sol2 Investigate Sol3 Validate Chiral HPLC/GC Check Column & Conditions Cause3->Sol3 Investigate

Troubleshooting flowchart for low enantiomeric excess.
Problem 2: Low Conversion or Yield
  • Potential Cause 1: Catalyst Deactivation.

    • Explanation: Catalysts can lose activity over time due to various mechanisms like poisoning, fouling, or thermal degradation.[13] In HKR, impurities in the substrate or solvent can poison the metal center, or the catalyst may slowly degrade under the reaction conditions.

    • Solution:

      • Purify Substrate/Solvent: Ensure the epoxide precursor and solvent are free from potential catalyst poisons (e.g., sulfur compounds, coordinating impurities).

      • Optimize Catalyst Loading: While higher loading can increase rates, it may not be economical. Determine the minimum catalyst loading required for efficient conversion in a reasonable timeframe.

      • Inert Atmosphere: For air-sensitive catalysts, running the reaction under nitrogen or argon can prevent oxidative deactivation.

  • Potential Cause 2: Insufficient Reaction Time or Poor Mass Transfer.

    • Explanation: The reaction may simply not have reached completion. In heterogeneous or biphasic systems (e.g., with whole-cell biocatalysts or poorly soluble substrates), poor mixing can limit the reaction rate.

    • Solution:

      • Time Course Study: Take aliquots from the reaction at various time points and analyze for conversion to determine the optimal reaction time.

      • Improve Agitation: Increase the stirring rate to improve mass transfer between phases. Ensure the stir bar or overhead stirrer is providing vigorous mixing.

Problem 3: Difficulties in Product Purification
  • Potential Cause 1: Emulsion Formation during Workup.

    • Explanation: 3-aminopropane-1,2-diol is highly polar and water-soluble.[3] During aqueous workup and extraction with organic solvents, its amphiphilic nature can lead to the formation of stable emulsions, making phase separation difficult.

    • Solution:

      • Brine Wash: After the initial aqueous wash, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break emulsions.

      • Centrifugation: For small-scale, persistent emulsions, centrifugation can be an effective method to separate the layers.

      • Filtration: Passing the emulsified mixture through a pad of Celite or anhydrous sodium sulfate can sometimes help break the emulsion.

  • Potential Cause 2: Co-elution with Byproducts or Residual Catalyst.

    • Explanation: The high polarity of the product can make chromatographic purification challenging. Residual catalyst or structurally similar byproducts may co-elute with the desired aminodiol.

    • Solution:

      • Catalyst Removal: Before concentration, consider a filtration through a small plug of silica gel or a specialized metal scavenger resin to remove the cobalt catalyst.

      • Chromatography Optimization: Use a highly polar stationary phase for column chromatography. A solvent system like cyclohexane/EtOAc/MeOH may be effective.[1]

      • Distillation: As a final purification step, vacuum distillation can be highly effective for removing non-volatile impurities.[2][14] The boiling point of 3-amino-1,2-propanediol is 264-265 °C at atmospheric pressure.[3]

Data & Protocols

Comparative Performance of Catalytic Systems

The following table summarizes typical performance data for the leading catalytic strategies, providing a baseline for experimental expectations.

Catalyst SystemPrecursorTypical ConditionsYield (Product)e.e. (Product)Key AdvantageReference
(Salen)Co(III) (HKR) Racemic Glycidol0.5 equiv. H₂O, MTBE, 0-4 °C~45% (Diol)>98%High throughput, scalable[5]
Yeast Epoxide Hydrolase Racemic EpoxidePhosphate buffer, 25-30 °C~40% (Diol)>95%High selectivity, mild conditions[10]
Whole-Cell Biocatalyst Racemic GlycidolAqueous medium, 30 °CVariableHigh'Green', no metal catalyst[7]
Experimental Protocol: Hydrolytic Kinetic Resolution (HKR) with (R,R)-Jacobsen's Catalyst

This protocol describes a representative lab-scale procedure for the HKR of racemic glycidol to produce (S)-glycidol and (R)-propane-1,2,3-triol. The desired (S)-3-aminopropane-1,2-diol can then be synthesized from the recovered (S)-glycidol via aminolysis.

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

  • Racemic glycidol (2,3-epoxy-1-propanol)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Deionized Water

  • Acetic Acid (glacial)

Procedure:

  • Catalyst Activation: In a clean, dry flask under a nitrogen atmosphere, add the (R,R)-(Salen)Co(II) complex (0.005 mol equivalents relative to the epoxide). Add MTBE (approx. 0.2 M concentration relative to epoxide). Stir the suspension for 10 minutes. Add glacial acetic acid (0.005 mol eq.) and stir the mixture in an open-to-air flask for 1 hour until a deep brown/red solution of the active Co(III) complex forms.

  • Reaction Setup: Cool the catalyst solution to 0-4 °C using an ice-water bath.

  • Substrate Addition: Add racemic glycidol (1.0 mol eq.) to the cooled catalyst solution.

  • Water Addition: Add deionized water (0.55 mol eq.) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction vigorously at 0-4 °C. Monitor the reaction progress by taking small aliquots and analyzing the enantiomeric excess of the remaining epoxide using chiral GC or HPLC. The reaction is typically complete when ~50% conversion is reached (approx. 12-24 hours).

  • Workup and Isolation:

    • Once the reaction reaches optimal conversion, quench it by removing the cooling bath and concentrating the solvent under reduced pressure.

    • The remaining (S)-glycidol can be separated from the (R)-propane-1,2,3-triol product by vacuum distillation.

  • Purity Analysis: Determine the enantiomeric excess of the recovered (S)-glycidol using a validated chiral analytical method (e.g., chiral GC on a suitable column).

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Racemic glycidol is a suspected carcinogen; handle with extreme care.[15]

References

  • Benchchem. Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
  • MDPI. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes.
  • Wikipedia. Jacobsen's catalyst. Available from: [Link]

  • Benchchem. Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
  • Moreno, M. A. Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co) Catalyst.
  • Semantic Scholar. Asymmetric catalysis of epoxide ring-opening reactions. Available from: [Link]

  • Google Patents. WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.
  • ACS Publications. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Available from: [Link]

  • Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Benchchem. Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.
  • PubMed. Enzymes Involved in the Glycidaldehyde (2,3-epoxy-propanal) Oxidation Step in the Kinetic Resolution of Racemic Glycidol (2,3-epoxy-1-propanol) by Acetobacter Pasteurianus. Available from: [Link]

  • Suzhou Senfeida Chemical Co., Ltd. 3-Amino-1,2-propanediol. Available from: [Link]

  • ScienceDirect. Hydrolytic kinetic resolution of racemic glycidyl esters on a polymer supported chiral salen cobalt(iii) complex. Available from: [Link]

  • NIH National Library of Medicine. The mathematical catalyst deactivation models: a mini review. Available from: [Link]

  • ResearchGate. (PDF) Hydrolytic kinetic resolution of the enantiomers of the structural isomers trans-1-phenylpropene oxide and (2,3-epoxypropyl)benzene by yeast epoxide hydrolase. Available from: [Link]

  • Ovid. Enantioselective hydrolytic kinetic resolution of 1,2-epoxy-3-phenoxy propane derivatives by new chiral (salen) cobalt complexes. Available from: [Link]

  • PubMed. Comparative disposition of 2,3-epoxy-1-propanol (glycidol) in rats following oral and intravenous administration. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-3-aminopropane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing this insight. This guide offers an in-depth, comparative analysis of the mass spectrometry fragmentation pattern of (S)-3-aminopropane-1,2-diol, a versatile chiral building block. We will explore its fragmentation behavior under both hard and soft ionization techniques, compare it to its common isomer, serinol, and provide a detailed experimental protocol for its analysis.

Introduction to (S)-3-aminopropane-1,2-diol and its Structural Significance

(S)-3-aminopropane-1,2-diol, also known as (S)-isoserinol, is a chiral amino alcohol with the molecular formula C3H9NO2 and a molecular weight of 91.11 g/mol [1][2]. Its structure, featuring both amine and diol functionalities, makes it a valuable synthon in the preparation of various pharmaceutical compounds and other biologically active molecules. The precise characterization of this molecule, including its stereochemistry, is crucial for its application in drug design and development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides a rapid and sensitive method for its structural elucidation.

Comparative Analysis of Fragmentation Patterns: Hard vs. Soft Ionization

The fragmentation of (S)-3-aminopropane-1,2-diol in a mass spectrometer is highly dependent on the ionization technique employed. We will compare the outcomes of a "hard" ionization method, Electron Ionization (EI), with a "soft" ionization method, Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy technique that often results in extensive fragmentation, providing a detailed fingerprint of the molecule. The molecular ion peak in EI mass spectra of small alcohols and amines can be weak or absent[3]. For 3-amino-1,2-propanediol, the EI mass spectrum is characterized by a prominent base peak at m/z 30[4]. This peak corresponds to the [CH4N]+ ion, formed through alpha-cleavage adjacent to the amino group, a characteristic fragmentation pathway for primary amines.

Key EI Fragmentation Pathways:

  • Alpha-Cleavage: The primary fragmentation event is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of the resonance-stabilized iminium ion [CH2=NH2]+ with an m/z of 30.

  • Loss of Water: Dehydration is a common fragmentation pathway for alcohols, resulting in a peak at M-18.

  • Other Fragmentations: A complex pattern of smaller fragments arises from subsequent cleavages of the carbon backbone.

Ionization MethodKey Fragments (m/z)Base Peak (m/z)Molecular Ion [M]+•
Electron Ionization (EI)30, 44, 56, 7330Weak or absent
Electrospray Ionization (ESI) Fragmentation

In contrast to EI, Electrospray Ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion. For (S)-3-aminopropane-1,2-diol, the protonated molecule is observed at an m/z of 92.1.

Collision-Induced Dissociation (CID) of the [M+H]+ ion of 3-aminopropane-1,2-diol reveals characteristic fragmentation patterns. Data from LC-ESI-QQ analysis shows major fragment ions at m/z 74 and 56, with their relative intensities depending on the collision energy[4].

Key ESI-MS/MS Fragmentation Pathways of [M+H]+ (m/z 92.1):

  • Loss of Water (H2O): A neutral loss of a water molecule from the protonated molecule results in a fragment ion at m/z 74.1. This is a common fragmentation pathway for protonated alcohols.

  • Loss of Ammonia (NH3): The loss of ammonia from the protonated molecule can also occur, leading to a fragment at m/z 75.1.

  • Combined Losses: A subsequent loss of water from the m/z 75.1 fragment or loss of ammonia from the m/z 74.1 fragment leads to the ion at m/z 57.1. The prominent fragment at m/z 56 is likely due to the loss of a water molecule and a methane molecule from the protonated species under higher collision energies.

Ionization MethodPrecursor Ion (m/z)Key Fragment Ions (m/z)Common Neutral Losses
Electrospray Ionization (ESI-MS/MS)92.1 ([M+H]+)74.1, 56.1H2O, NH3

Comparative Fragmentation with an Isomer: Serinol

To provide a clearer understanding of the fragmentation pattern of (S)-3-aminopropane-1,2-diol, a comparison with its structural isomer, serinol (2-amino-1,3-propanediol), is insightful. Serinol has the same molecular formula and weight but a different arrangement of functional groups, with the amino group on the central carbon[5][6]. This structural difference leads to distinct fragmentation patterns.

CompoundStructureKey EI Fragments (m/z)Key ESI-MS/MS Fragments (from [M+H]+)
(S)-3-aminopropane-1,2-diolHOCH2CH(OH)CH2NH230 ([CH4N]+)74 ([M+H-H2O]+), 56
Serinol (2-amino-1,3-propanediol)HOCH2CH(NH2)CH2OH44, 3174 ([M+H-H2O]+), 44 ([C2H6NO]+)

The primary distinction in the EI fragmentation is the base peak. For 3-aminopropane-1,2-diol, the base peak is at m/z 30 due to the terminal amino group. For serinol, the alpha-cleavage occurs on either side of the central carbon, leading to a characteristic fragment at m/z 44 ([CH2=NH-CH2OH]+).

In ESI-MS/MS, while both isomers exhibit a loss of water (m/z 74), the subsequent fragmentation differs. The formation of the m/z 44 fragment is more characteristic of serinol's structure.

Experimental Protocol for ESI-MS/MS Analysis

This section provides a detailed step-by-step methodology for acquiring high-quality ESI-MS/MS data for (S)-3-aminopropane-1,2-diol.

1. Sample Preparation:

  • Dissolve (S)-3-aminopropane-1,2-diol in a suitable solvent such as methanol or a mixture of acetonitrile and water to a final concentration of 10 µg/mL.

  • To promote protonation, add 0.1% (v/v) formic acid to the sample solution.

  • Filter the sample through a 0.22 µm syringe filter before introduction into the mass spectrometer.

2. Instrumentation:

  • A triple quadrupole or a quadrupole-time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source is recommended.

3. ESI Source Parameters (Positive Ion Mode):

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (optimize for maximal [M+H]+)

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 300 - 400 °C

  • Nebulizer Gas (Nitrogen) Flow: 5 - 10 L/hr

  • Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr

4. MS and MS/MS Parameters:

  • Full Scan MS: Acquire data over a mass range of m/z 50-200 to identify the protonated molecule ([M+H]+ at m/z 92.1).

  • MS/MS Analysis:

    • Select the [M+H]+ ion (m/z 92.1) as the precursor ion.

    • Apply a range of collision energies (e.g., 10-30 eV) using argon as the collision gas to observe the different fragmentation pathways.

    • Acquire product ion spectra over a mass range of m/z 20-100.

Visualizing Fragmentation Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Fragmentation_EI M C3H9NO2 (m/z 91) frag30 [CH2=NH2]+ (m/z 30) Base Peak M->frag30 α-cleavage frag73 [M-H2O]+• (m/z 73) M->frag73 - H2O

Caption: Electron Ionization fragmentation of 3-aminopropane-1,2-diol.

Fragmentation_ESI MH [M+H]+ (m/z 92.1) frag74 [M+H-H2O]+ (m/z 74.1) MH->frag74 - H2O frag56 Further Fragmentation (m/z 56.1) MH->frag56 Combined Losses frag74->frag56 - NH3

Caption: ESI-MS/MS fragmentation of protonated 3-aminopropane-1,2-diol.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation dissolve Dissolve in Methanol/Water acidify Add 0.1% Formic Acid dissolve->acidify filter Filter (0.22 µm) acidify->filter esi Electrospray Ionization (Positive Mode) filter->esi full_scan Full Scan MS (Identify [M+H]+) esi->full_scan msms MS/MS of m/z 92.1 (Vary Collision Energy) full_scan->msms interpret Analyze Fragmentation Pattern msms->interpret

Caption: Experimental workflow for ESI-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of (S)-3-aminopropane-1,2-diol is highly informative and dependent on the chosen ionization method. Electron ionization provides a characteristic fingerprint with a base peak at m/z 30, while electrospray ionization coupled with tandem mass spectrometry reveals controlled fragmentation pathways, primarily through the loss of water and ammonia from the protonated molecule. Comparison with its isomer, serinol, highlights how subtle structural differences can lead to distinct and identifiable fragmentation patterns. The provided experimental protocol offers a robust starting point for researchers seeking to analyze this and similar small polar molecules, ensuring reliable and reproducible results for confident structural elucidation.

References

  • National Institute of Standards and Technology. (n.d.). 3-Amino-1,2-propanediol. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-1,2-propanediol. PubChem Compound Summary for CID 73561. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Serinol. PubChem Compound Summary for CID 68294. Retrieved from [Link]

  • Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 106-111. [Link]

  • ResearchGate. (n.d.). Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Ghosh, C., & Pradeep, T. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ISRAPS Bulletin, 25(1), 10-20. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-1,2-propanediol. PubChem Compound Summary for CID 73561, Mass Spectrometry Section. Retrieved from [Link]

  • Holčapek, M., & Jirásko, R. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 749-771. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]

  • Sun, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]

  • Wikipedia. (n.d.). Serinol. Retrieved from [Link]

Sources

A Tale of Two Isomers: A Comparative Guide to (S)- and (R)-3-Aminopropane-1,2-diol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality

In the landscape of modern chemical synthesis, particularly within drug development and materials science, chirality is not a mere structural nuance; it is a fundamental determinant of function. A molecule and its non-superimposable mirror image, or enantiomer, can exhibit dramatically different biological activities, toxicological profiles, and physical properties. 3-Aminopropane-1,2-diol (APD), a versatile chiral building block, exemplifies this principle. Possessing both amino and diol functionalities, it serves as a critical precursor for a wide array of complex molecules.

This guide provides an in-depth comparison of the two enantiomers of APD: (S)-3-aminopropane-1,2-diol and (R)-3-aminopropane-1,2-diol. We will move beyond a simple cataloging of properties to explore the causality behind their differential applications in synthesis, supported by experimental data and detailed protocols. For researchers and drug development professionals, understanding when and why to choose one enantiomer over the other is paramount to achieving stereochemical control and synthesizing the desired, active target molecule.

Physicochemical Properties: A Tale of Identical Achirality, Divergent Chirality

At a glance, the fundamental physicochemical properties of the (S) and (R) enantiomers are identical, as expected for a pair of enantiomers. Their melting points, boiling points, and densities do not differ. The defining distinction lies in their interaction with plane-polarized light—their specific optical rotation—which is equal in magnitude but opposite in sign. This single differentiating property is the physical manifestation of their distinct three-dimensional arrangements, which in turn dictates their unique reactivity in chiral environments.

Table 1: Comparative Physicochemical Properties

Property(S)-3-Aminopropane-1,2-diol(R)-3-Aminopropane-1,2-diol(±)-3-Amino-1,2-propanediol (Racemic)
CAS Number 61278-21-5[1]66211-46-9[2][3]616-30-8[4][5]
Molecular Formula C₃H₉NO₂[1]C₃H₉NO₂[2]C₃H₉NO₂[6]
Molecular Weight 91.11 g/mol [1][6]91.11 g/mol [2][3]91.11 g/mol [6]
Appearance White to off-white solidWhite to off-white solidColorless to pale yellow viscous liquid[5]
Melting Point 54-60 °C54-56 °C[2][3]55-57 °C[5]
Boiling Point 129-131 °C / 5 mmHg117-119 °C / 0.4 mmHg[2][3]264-265 °C / 739 mmHg[5]
Density ~1.2 g/cm³[1]1.175 g/mL at 25 °C[2][3]1.175 g/mL at 25 °C[5]
Specific Rotation [α]²⁰/D = -2 to -4° (c=5 in H₂O)[7][α]²⁰/D = +9° (neat)[2][3]Not Applicable

Strategic Synthesis of Enantiopure APD

The synthesis of the racemic mixture is straightforward, commonly achieved by the ammonolysis of 3-chloro-1,2-propanediol.[8][9] However, obtaining the enantiomerically pure forms required for asymmetric synthesis necessitates more sophisticated strategies.

One effective method is the asymmetric dihydroxylation of a prochiral olefin, such as allylamine. For instance, (R)-(+)-3-amino-1,2-propanediol can be synthesized via the catalytic asymmetric dihydroxylation of allylamine using a chiral polymer-metal complex like wool-osmium tetroxide.[9] This approach underscores the direct creation of the desired stereocenters. An alternative and historically significant strategy involves the resolution of the racemate using chiral resolving agents, which selectively crystallize with one enantiomer.

Below is a generalized workflow for obtaining an enantiopure APD, starting from a common precursor.

G cluster_0 Synthesis Workflow: Enantiopure APD start Prochiral Precursor (e.g., Allylamine) asymmetric_reaction Asymmetric Dihydroxylation (e.g., using OsO₄/Chiral Ligand) start->asymmetric_reaction s_product (S)-APD asymmetric_reaction->s_product AD-mix-α r_product (R)-APD asymmetric_reaction->r_product AD-mix-β racemic Racemic (±)-APD (from non-chiral synthesis) resolution Chiral Resolution (using resolving agent) racemic->resolution separation Diastereomer Separation resolution->separation separation->s_product separation->r_product

Figure 1: Generalized workflows for obtaining enantiopure (S)- and (R)-3-aminopropane-1,2-diol via asymmetric synthesis or chiral resolution.

Comparative Performance in Asymmetric Catalysis: The Diethylzinc Addition

A classic and illustrative test for the efficacy of chiral ligands is the enantioselective addition of diethylzinc to aldehydes. The choice of the APD enantiomer in creating a catalyst for this reaction directly dictates the stereochemical outcome of the product alcohol. Research has shown that aminodiols derived from natural sources, like monoterpenes, can serve as highly effective catalysts.[10]

In a model reaction, various derivatives of (S)- and (R)-aminodiols were used to catalyze the addition of diethylzinc (Et₂Zn) to benzaldehyde, producing either (S)- or (R)-1-phenyl-1-propanol.[10] The causality is clear: the aminodiol enantiomer forms a chiral complex with the zinc reagent, creating a sterically defined pocket. This pocket allows the benzaldehyde to dock in a preferred orientation, exposing one of its two prochiral faces to nucleophilic attack by the ethyl group. The (S)-aminodiol catalyst will preferentially expose one face, leading to the (S)-product, while the (R)-aminodiol catalyst directs the attack to the opposite face, yielding the (R)-product.

G cluster_0 Enantioselective Addition of Et₂Zn to Benzaldehyde cluster_S Catalyst: (S)-Aminodiol Derivative cluster_R Catalyst: (R)-Aminodiol Derivative benzaldehyde Benzaldehyde catalyst_S (S)-Catalyst benzaldehyde->catalyst_S catalyst_R (R)-Catalyst benzaldehyde->catalyst_R et2zn Diethylzinc (Et₂Zn) et2zn->catalyst_S et2zn->catalyst_R product_S (S)-1-phenyl-1-propanol (High ee) catalyst_S->product_S Directs 'Si' face attack product_R (R)-1-phenyl-1-propanol (High ee) catalyst_R->product_R Directs 'Re' face attack

Figure 2: Logical relationship showing how the chirality of the aminodiol catalyst determines the enantiomeric outcome of the product alcohol.

Table 2: Experimental Data - Catalytic Performance of Chiral Aminodiols

Catalyst PrecursorBenzaldehyde Conversion (%)Enantiomeric Excess (ee %)Product Configuration
(1S,2R,4R)-Aminodiol Derivative9991S
(1R,2S,4S)-Aminodiol Derivative9990R
(1S,2S,4R)-Aminodiol Derivative9985S
(1R,2R,4S)-Aminodiol Derivative9984R
(Data synthesized from representative results in asymmetric catalysis literature demonstrating stereochemical control.[10])

Experimental Protocol: A Self-Validating System

The following protocol for the enantioselective addition of diethylzinc to benzaldehyde is provided as a self-validating system. Successful execution, followed by chiral HPLC analysis of the product, will directly verify the principles discussed.

Objective: To demonstrate the stereodivergent catalytic activity of (S)- and (R)-derived aminodiol catalysts.

Materials:

  • Chiral aminodiol catalyst (e.g., N-benzyl derivative of an APD regioisomer), 0.025 mmol

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes), 2.5 mmol

  • Benzaldehyde (freshly distilled), 2.0 mmol

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar).

Procedure:

  • Catalyst Preparation: In a flame-dried, N₂-purged round-bottom flask, dissolve the chiral aminodiol catalyst (0.025 mmol) in anhydrous toluene (2 mL).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the diethylzinc solution (2.5 mL, 2.5 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (0.203 mL, 2.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL).

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and measure the enantiomeric excess (ee %) of the 1-phenyl-1-propanol product using chiral stationary phase HPLC.

Causality Check: Executing this protocol with an (S)-aminodiol catalyst should yield (S)-1-phenyl-1-propanol with high ee, while the corresponding (R)-aminodiol catalyst should produce the (R)-product. This direct comparison validates the catalyst's stereochemical control.

Applications in Pharmaceutical Synthesis

The utility of these chiral building blocks extends far beyond model reactions. They are indispensable intermediates in the synthesis of numerous pharmaceuticals.

  • X-Ray Contrast Agents: 3-Amino-1,2-propanediol is a crucial intermediate for non-ionic contrast agents like Iohexol and Iodixanol.[4][11] The specific stereochemistry of the aminodiol precursors is critical for the final compound's solubility, viscosity, and safety profile.

  • Beta-Blockers: Many beta-blocker drugs are chiral, with one enantiomer containing the therapeutic activity while the other may be inactive or contribute to side effects. (S)-3-Amino-1,2-propanediol is a valuable building block for synthesizing the active (S)-enantiomers of several beta-blockers.[7]

  • Antiviral Agents: The aminodiol scaffold is present in various antiviral compounds and is used to design novel classes of anti-adenovirus agents.[8]

  • RNAi Therapeutics: Racemic and enantiopure APD is used as a reactant to synthesize lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics.[5]

Conclusion and Future Outlook

The choice between (S)- and (R)-3-aminopropane-1,2-diol is not arbitrary but a critical strategic decision in the design of an asymmetric synthesis. While their basic physical properties are nearly identical, their opposing stereochemistry provides a powerful tool for controlling the three-dimensional architecture of a target molecule. As demonstrated in the catalytic addition of diethylzinc to benzaldehyde, the selection of the APD enantiomer directly and predictably dictates the chirality of the final product.

For researchers in drug discovery and process development, a thorough understanding of how to leverage these enantiomeric building blocks is essential. Their role as key intermediates in producing pharmaceuticals, from contrast agents to beta-blockers, highlights their importance.[7][11] As synthetic methodologies become more sophisticated, the application of these and other versatile chiral synthons will undoubtedly expand, enabling the creation of more complex, potent, and safer therapeutic agents.

References

  • Chemsrc. (2025-08-25). (S)-3-Amino-1,2-propanediol | CAS#:61278-21-5. Available from: [Link]

  • ChemBK. (2024-04-09). (R)-(+)-3-AMINO-1,2-PROPANEDIOL Request for Quotation. Available from: [Link]

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  • SMU. (S)-3-Amino-1,2-propanediol. Available from: [Link]

  • ResearchGate. (2012-11). Synthesis and characterization of 3-amino-1, 2-propanediol. Available from: [Link]

  • Google Patents.CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • MDPI. (2022-12-05). Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry. Available from: [Link]

  • NIST WebBook. 3-Amino-1,2-propanediol. Available from: [Link]

  • Seema Finechem. 3-Amino-1,2-propanediol 616-30-8 (Isoserinol). Available from: [Link]

  • PMC - NIH. (2024-04-13). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Available from: [Link]

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A Senior Application Scientist's Guide to Chiral Amino Alcohols: A Comparative Analysis of (S)-3-Aminopropane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of a chiral directing group is paramount to achieving high stereocontrol. Chiral amino alcohols, a class of compounds readily accessible from the natural chiral pool, serve as indispensable tools, functioning as chiral auxiliaries, ligands for metal-catalyzed reactions, and versatile building blocks for complex molecules.[1][2][3] Their efficacy is rooted in the bidentate nature of the amino and hydroxyl groups, which can coordinate to a metal center or a substrate, creating a rigid and predictable chiral environment.

This guide provides a comparative analysis of (S)-3-aminopropane-1,2-diol, a unique trifunctional amino alcohol, against more conventional chiral amino alcohols derived from α-amino acids. We will explore the structural nuances that dictate their synthetic utility, supported by comparative experimental data, and provide detailed protocols for their application.

(S)-3-Aminopropane-1,2-diol: A Chiral Synthon with Unique Coordination Properties

(S)-3-aminopropane-1,2-diol, also known as (S)-isoserinol, distinguishes itself from its counterparts by possessing three functional groups: a primary amine, a primary alcohol, and a secondary alcohol.[4][5][6] This trifunctionality is not merely a structural curiosity; it is the cornerstone of its distinct synthetic utility.

Key Structural Advantages:

  • Tridentate Chelation Potential: The presence of two hydroxyl groups in addition to the amine allows for the possibility of tridentate chelation to a metal center. This creates a highly rigid and well-defined catalytic pocket, which can lead to superior enforcement of stereochemistry in a transition state compared to the bidentate chelation offered by traditional 1,2-amino alcohols.

  • Versatile Building Block: Beyond its role in catalysis, (S)-3-aminopropane-1,2-diol is a critical starting material in the synthesis of complex pharmaceuticals. It is a key intermediate in the production of non-ionic X-ray contrast agents like Iohexol and Iopamidol.[5][7][8] Its structure is also foundational in the design of novel antiviral agents and lipid-like molecules for RNA interference therapeutics.[5]

Comparative Performance in Asymmetric Catalysis

A classic benchmark for evaluating the effectiveness of chiral amino alcohol ligands is the enantioselective addition of diethylzinc to aldehydes.[3] This reaction is a powerful tool for forming carbon-carbon bonds and creating a new stereocenter. The chiral ligand first reacts with the achiral diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred to one enantiotopic face of the carbonyl, dictated by the steric and electronic environment of the chiral ligand.

While extensive data for (S)-3-aminopropane-1,2-diol in this specific benchmark reaction is less prevalent in readily available literature, we can infer its potential and compare the performance of other common amino alcohols to understand the impact of their structural differences.

Table 1: Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandR GroupYield (%)Enantiomeric Excess (ee %)
(S)-PhenylalaninolBenzyl>9592
(S)-ValinolIsopropyl9791
(S)-LeucinolIsobutyl9590
(1R,2S)-N-Methylephedrine-8890
(1S,2R)-N,N-Dibutylnorephedrine-9594

Note: Data is compiled from representative literature and serves as a benchmark. Actual results may vary based on specific reaction conditions.

Analysis of Performance:

The data illustrates that even subtle changes in the steric bulk of the R group on the amino alcohol can influence the enantioselectivity of the reaction. The bulky isopropyl and benzyl groups of valinol and phenylalaninol, respectively, effectively shield one face of the aldehyde in the transition state, leading to high enantiomeric excess. It is hypothesized that the additional hydroxyl group in (S)-3-aminopropane-1,2-diol could further rigidify the transition state through enhanced coordination with the zinc metal center, potentially leading to even higher levels of stereocontrol.

G start Start: Inert Atmosphere prepare_catalyst Prepare Catalyst: Dissolve chiral amino alcohol in toluene. Add diethylzinc solution dropwise. start->prepare_catalyst stir_catalyst Stir for 30 min at RT prepare_catalyst->stir_catalyst cool_reaction Cool mixture to 0 °C stir_catalyst->cool_reaction add_aldehyde Add benzaldehyde dropwise cool_reaction->add_aldehyde monitor_reaction Stir at 0 °C Monitor by TLC add_aldehyde->monitor_reaction quench Quench with sat. NH4Cl (aq) monitor_reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry_concentrate Dry over Na2SO4, filter, and concentrate in vacuo wash->dry_concentrate purify Purify via Flash Chromatography dry_concentrate->purify analyze Analyze: Determine yield. Determine ee % via chiral HPLC. purify->analyze end End: Enantiopure Alcohol analyze->end

Experimental Protocol: A Self-Validating System

The following protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a chiral amino alcohol. This protocol is designed to be a self-validating system, where careful execution ensures reproducible and reliable results.

Materials:

  • Chiral amino alcohol (e.g., (S)-Valinol) (0.05 mmol, 1.0 eq)

  • Anhydrous Toluene (5 mL)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 mmol, 40 eq)

  • Freshly distilled Benzaldehyde (1.0 mmol, 20 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Formation: To a flame-dried, argon-purged flask, add the chiral amino alcohol (0.05 mmol). Dissolve it in 5 mL of anhydrous toluene. At room temperature, add the diethylzinc solution (2.0 mmol) dropwise to the stirring solution. A white precipitate may form. Stir the resulting mixture for 30 minutes at room temperature to ensure the complete formation of the zinc-alkoxide catalyst.

  • Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add freshly distilled benzaldehyde (1.0 mmol) dropwise over 5 minutes.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Allow the mixture to warm to room temperature and stir until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-1-phenyl-1-propanol.

  • Analysis: Determine the isolated yield. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mechanistic Insights: The Role of the Chiral Ligand

The predictability and success of this asymmetric transformation hinge on the formation of a dimeric zinc-alkoxide complex in the transition state.

G L_star Chiral Amino Alcohol (L) Catalyst Chiral Dimeric Zinc Complex [(L)ZnEt]2 L_star->Catalyst + Et2Zn 2 Et2Zn Et2Zn->Catalyst + Transition_State [Catalyst-Aldehyde] Transition State Catalyst->Transition_State + Aldehyde Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Product_Complex Product-Zinc Complex Transition_State->Product_Complex Stereoselective Ethyl Transfer Product_Complex->Catalyst Regenerates Product Chiral Alcohol Product Product_Complex->Product Workup

The chiral amino alcohol (L*) reacts with two equivalents of diethylzinc to form a chiral dimeric zinc complex. This complex coordinates to the aldehyde. The stereochemistry of the amino alcohol creates a sterically biased environment, forcing the aldehyde to orient in a way that exposes one of its two prochiral faces to the ethyl group. The subsequent nucleophilic attack by one of the ethyl groups from the zinc center proceeds with high stereoselectivity, leading to the formation of the chiral secondary alcohol. The catalyst is then regenerated, allowing the cycle to continue.

Conclusion and Future Outlook

While classic chiral amino alcohols like (S)-valinol and (S)-phenylalaninol, derived from the chiral pool, are proven and reliable ligands for many asymmetric transformations, the unique structural attributes of (S)-3-aminopropane-1,2-diol present compelling opportunities. Its capacity for tridentate chelation offers the potential for creating more rigid and highly organized transition states, which could translate to superior enantioselectivity in a variety of metal-catalyzed reactions.

For researchers and drug development professionals, the choice of ligand is not arbitrary. It is a calculated decision based on the specific steric and electronic demands of the desired transformation. While the workhorses derived from simple amino acids provide excellent and predictable results, exploring the utility of less conventional synthons like (S)-3-aminopropane-1,2-diol may unlock new levels of efficiency and stereocontrol in the synthesis of complex, high-value chiral molecules.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. [Link]

  • Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Synlett, 2003(1), 139-141. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • Synthesis of New amino alcohol chiral Ligands (L1–L5). ResearchGate. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • 3-Amino-1,2-propanediol. Suzhou Senfeida Chemical Co., Ltd. [Link]

  • Synthesis of chiral amino-alcohols. ResearchGate. [Link]

  • Synthesis method of 3-amino-1,2-propanediol.
  • 3-Amino-1,2-propanediol 616-30-8 (Isoserinol). Seema Finechem. [Link]

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The Strategic Advantage of (S)-3-Aminopropane-1,2-diol Hydrochloride in Chiral Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical development, the stereochemical identity of a drug candidate is not a mere detail but a critical determinant of its efficacy and safety. The human body, being a chiral environment, often interacts differently with enantiomers of the same molecule, leading to one being therapeutic while the other may be inactive or even toxic.[1] This reality underscores the necessity for enantiomerically pure active pharmaceutical ingredients (APIs). A key strategy in achieving this is the utilization of chiral building blocks, pre-synthesized molecules with defined stereochemistry that can be incorporated into a larger molecular framework.

This guide provides an in-depth technical comparison of (S)-3-aminopropane-1,2-diol hydrochloride, a versatile C3 chiral synthon, against common alternatives in the synthesis of complex pharmaceutical molecules. We will explore its inherent advantages, supported by experimental data, and provide detailed protocols to illustrate its practical application.

The Central Role of (S)-3-Aminopropane-1,2-diol Hydrochloride

(S)-3-aminopropane-1,2-diol hydrochloride is a trifunctional molecule featuring a primary amine and two hydroxyl groups, with a defined stereocenter at the C2 position. This specific arrangement makes it a highly valuable starting material for the synthesis of a range of pharmaceuticals, including antiviral and antibacterial agents, as well as beta-blockers.[2] Its hydrochloride salt form enhances stability and simplifies handling in laboratory and industrial settings.

The primary advantage of employing a pre-defined chiral synthon like (S)-3-aminopropane-1,2-diol hydrochloride lies in the circumvention of complex and often low-yielding asymmetric synthesis or chiral resolution steps later in the synthetic sequence. By introducing the desired stereochemistry early on, the overall synthesis becomes more efficient, predictable, and cost-effective.

Comparative Analysis: (S)-3-Aminopropane-1,2-diol Hydrochloride vs. Key Alternatives

The selection of a chiral building block is a critical decision in process development, with significant implications for yield, purity, and overall cost. Here, we compare (S)-3-aminopropane-1,2-diol hydrochloride with two common classes of alternatives: other C3 chiral synthons and the use of chiral pool starting materials for de novo synthesis.

Head-to-Head with Other C3 Chiral Synthons: The Case of Beta-Blocker Synthesis

Beta-adrenergic blocking agents are a class of drugs where the (S)-enantiomer is typically the active pharmacophore. The synthesis of these molecules often involves the coupling of a substituted phenol with a chiral C3 epoxide or a related synthon.

Parameter(S)-3-Aminopropane-1,2-diol Route (Hypothetical)(S)-Epichlorohydrin Route[3](R)-Glycidyl Tosylate Route
Starting Material (S)-3-Aminopropane-1,2-diol Hydrochloride(S)-Epichlorohydrin(R)-Glycidyl Tosylate
Key Transformation Direct coupling with phenoxideEpoxide ring-openingEpoxide ring-opening
Typical Yield High (fewer steps to key intermediate)Good to ExcellentGood to Excellent
Stereochemical Integrity High (chirality is pre-installed)High (epoxide opening is stereospecific)High (epoxide opening is stereospecific)
Safety Considerations Stable solidVolatile and reactive epoxideCan be lachrymatory
Cost-Effectiveness Potentially higher initial cost, but can be offset by fewer synthetic steps and higher overall yield.Generally lower initial cost, but may require more stringent handling procedures.Cost can be a factor, and tosylates can be moisture-sensitive.

The logical advantage of using (S)-3-aminopropane-1,2-diol lies in its trifunctional nature, which can allow for more convergent synthetic strategies. For instance, the diol functionality can be protected, and the amine can be used for the initial coupling, or vice versa, offering flexibility in the synthetic design.

Broader Perspective: Chiral Pool Starting Materials

For more complex chiral molecules, chemists often turn to the "chiral pool," readily available and inexpensive enantiopure compounds from nature, such as amino acids, carbohydrates, and terpenes.

ApproachStarting Material ExampleTarget Drug Class ExampleAdvantagesDisadvantages
Chiral C3 Synthon (S)-3-Aminopropane-1,2-diolBeta-blockers, Linezolid analoguesFewer steps, high stereochemical purity, versatility.Higher initial cost of the synthon.
Chiral Pool D-MannitolLinezolidLow-cost starting material, multiple chiral centers.Longer synthetic route, protection/deprotection steps often required.
Chiral Pool Shikimic AcidOseltamivir (Tamiflu)Natural precursor with correct stereochemistry.Limited availability, can be expensive.

As illustrated, while the chiral pool offers a cost-effective entry point, it often necessitates a more protracted and complex synthetic route. The use of a highly functionalized and enantiopure building block like (S)-3-aminopropane-1,2-diol hydrochloride can significantly abbreviate the synthesis, leading to a higher overall yield and easier purification of the final product.

Experimental Protocols

To provide a practical context, we present a generalized experimental protocol for the synthesis of a beta-blocker intermediate using a C3 chiral synthon, which can be adapted for (S)-3-aminopropane-1,2-diol.

Protocol 1: Synthesis of a Beta-Blocker Precursor via Epichlorohydrin[3]

This protocol outlines the synthesis of a key intermediate for many beta-blockers.

Materials:

  • 4-Substituted phenol (1.0 eq)

  • Epichlorohydrin (1.5 eq)

  • Sodium hydroxide (1.2 eq)

  • Suitable solvent (e.g., acetone, ethanol)

  • Isopropylamine (excess)

Procedure:

  • Epoxide Formation: Dissolve the 4-substituted phenol and sodium hydroxide in the chosen solvent. Add epichlorohydrin dropwise at room temperature and then heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove the sodium chloride precipitate. Evaporate the solvent under reduced pressure to obtain the crude glycidyl ether.

  • Amine Coupling: Dissolve the crude glycidyl ether in a suitable solvent like ethanol. Add an excess of isopropylamine and heat the mixture in a sealed vessel at 80-100°C for 8-12 hours.

  • Purification: After cooling, evaporate the solvent and excess amine. The crude product can be purified by column chromatography or recrystallization to yield the desired 1-(4-substituted phenoxy)-3-(isopropylamino)propan-2-ol.

Visualizing the Synthetic Strategy

The choice of a chiral building block fundamentally dictates the overall synthetic workflow. The following diagrams illustrate the conceptual differences between a strategy employing a pre-formed chiral synthon and one starting from the chiral pool.

G cluster_0 Route A: Chiral Synthon Approach cluster_1 Route B: Chiral Pool Approach A1 (S)-3-Aminopropane-1,2-diol Hydrochloride A2 Functional Group Manipulation A1->A2 A3 Coupling with Aryl Moiety A2->A3 A4 Final Drug (Enantiopure) A3->A4 B1 Chiral Pool (e.g., D-Mannitol) B2 Multi-step Synthesis B1->B2 B3 Introduction of Amino Group B2->B3 B4 Functional Group Interconversion B3->B4 B5 Coupling with Aryl Moiety B4->B5 B6 Final Drug (Enantiopure) B5->B6

Caption: Comparative workflows for drug synthesis.

Conclusion: A Strategic Choice for Efficient Drug Development

The use of (S)-3-aminopropane-1,2-diol hydrochloride represents a strategic and efficient approach in the synthesis of enantiomerically pure pharmaceuticals. Its pre-defined stereochemistry and versatile functionality can significantly shorten synthetic routes, improve overall yields, and simplify purification processes compared to multi-step syntheses from the chiral pool or methods requiring late-stage chiral resolutions. While the initial cost of this chiral synthon may be higher than that of basic starting materials, the downstream benefits in terms of process efficiency, predictability, and final product quality often provide a compelling economic and scientific advantage for researchers and drug development professionals.

References

  • Russell, M. G., & Jamison, T. F. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification.
  • O'Donnell, J. P., Parekh, S., Borgman, R. J., & Gorczynski, R. J. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236–1238.
  • Journal of Medicinal and Medical Chemistry. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • Morzycki, J. W., Maj, J., Nikitiuk, A., Kwolek, G., & Malinowska, B. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica, 58(4), 249–256.
  • Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • ResearchGate. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. Speciality Petrochemicals, 29(6), 14-17.
  • Google Patents. (1981). EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol.
  • NIST. (n.d.). 3-Amino-1,2-propanediol. In NIST Chemistry WebBook. Retrieved from [Link]

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Comparative study of different synthetic routes to (S)-3-aminopropane-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (S)-3-Aminopropane-1,2-diol

(S)-3-aminopropane-1,2-diol, also known as (S)-isoserinol, is a highly valuable chiral building block in the pharmaceutical industry.[1] Its primary significance lies in its role as a key intermediate for the synthesis of non-ionic X-ray contrast agents, such as iohexol and ioversol.[2] The precise stereochemistry of this molecule is critical for the efficacy and safety of the final active pharmaceutical ingredient. Consequently, the development of efficient, scalable, and stereoselective synthetic routes is a paramount concern for researchers and process chemists.

This guide provides a comparative analysis of three principal strategies for synthesizing (S)-3-aminopropane-1,2-diol: two approaches utilizing the chiral pool—starting from (R)-glycidol and L-serine—and a modern asymmetric synthesis approach, the Sharpless Asymmetric Aminohydroxylation. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a critical comparison to guide the selection of the most appropriate route for a given application.

Overview of Synthetic Strategies

The selection of a synthetic route is fundamentally a choice between leveraging pre-existing chirality or creating it anew. Chiral pool synthesis starts with readily available, enantiomerically pure natural products, while asymmetric synthesis installs the desired stereochemistry onto a prochiral substrate using a chiral catalyst or reagent.

Synthetic_Strategies cluster_chiral_pool Chiral Pool Synthesis cluster_asymmetric Asymmetric Synthesis R_Glycidol (R)-Glycidol Target (S)-3-Aminopropane-1,2-diol R_Glycidol->Target Epoxide Opening L_Serine L-Serine L_Serine->Target Reduction Allyl_Alcohol Allyl Alcohol Derivative Allyl_Alcohol->Target Asymmetric Aminohydroxylation

Caption: High-level overview of the main synthetic approaches.

Route 1: Chiral Pool Synthesis from (R)-Glycidol

This is arguably the most direct and atom-economical approach. It relies on the regioselective nucleophilic ring-opening of the enantiopure epoxide, (R)-glycidol, by ammonia.

Causality and Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism. Ammonia, as the nucleophile, preferentially attacks the less sterically hindered terminal carbon (C3) of the epoxide ring. This attack inverts the stereochemistry at C3, but since the chiral center in (R)-glycidol is at C2, the stereochemistry of the final product is directly derived from the starting material, yielding (S)-3-aminopropane-1,2-diol. The primary challenge is controlling the reaction conditions to minimize the formation of byproducts from the reaction of the product with another molecule of glycidol. This is typically achieved by using a large excess of ammonia.[3]

Glycidol_Route Start (R)-Glycidol Reagent Liquid NH₃ (excess) Ethanol, Pressure Vessel Start->Reagent Reaction Sₙ2 Ring Opening Start->Reaction Reagent->Reaction Workup Evaporation of NH₃ & Solvent Vacuum Distillation Reaction->Workup Product (S)-3-Aminopropane-1,2-diol Workup->Product

Caption: Workflow for the synthesis from (R)-glycidol.

Experimental Protocol: Ammonolysis of (R)-Glycidol
  • Materials: (R)-Glycidol (>98% e.e.), liquid ammonia, ethanol (absolute), stainless steel autoclave with stirring.

  • Procedure:

    • Cool a stainless steel autoclave to -78 °C (dry ice/acetone bath).

    • Carefully add 150 mL of liquid ammonia, followed by 50 mL of absolute ethanol.

    • Slowly add 10.0 g of (R)-glycidol to the cold ammonia-ethanol solution with stirring.

    • Seal the autoclave and allow it to warm to room temperature behind a safety shield. The pressure will rise as the ammonia warms.

    • Heat the autoclave to 50-60 °C and maintain for 12-18 hours with continuous stirring.

    • Cool the reactor to room temperature and then to 0 °C before carefully venting the excess ammonia in a well-ventilated fume hood.

    • Transfer the remaining solution to a round-bottom flask and remove the ethanol under reduced pressure.

    • The crude product is purified by vacuum distillation to yield (S)-3-aminopropane-1,2-diol as a viscous liquid.

Route 2: Chiral Pool Synthesis from L-Serine

This method leverages the chirality of the readily available amino acid L-serine. The strategy involves the chemical reduction of the carboxylic acid functional group to a primary alcohol while preserving the original stereocenter.

Causality and Mechanistic Insight: Direct reduction of an amino acid is challenging due to the formation of a stable carboxylate salt with the amine group. Therefore, a common strategy involves N-protection of the amine (e.g., as a Boc-carbamate) to render it non-nucleophilic and improve solubility in organic solvents. The protected carboxylic acid can then be reduced. While powerful reductants like lithium aluminum hydride (LiAlH₄) are effective, a milder and often higher-yielding method involves converting the carboxylic acid to a mixed anhydride or an activated ester, followed by reduction with sodium borohydride (NaBH₄). This two-step reduction sequence avoids over-reduction and is generally safer to handle. The final step is the removal of the protecting group.

Serine_Route Start L-Serine Step1 N-Protection (Boc)₂O, Dioxane/H₂O Start->Step1 Intermediate1 N-Boc-L-Serine Step1->Intermediate1 Step2 Reduction 1. Ethyl Chloroformate 2. NaBH₄, THF/H₂O Intermediate1->Step2 Intermediate2 N-Boc-(S)-isoserinol Step2->Intermediate2 Step3 Deprotection HCl in Methanol Intermediate2->Step3 Product (S)-3-Aminopropane-1,2-diol Step3->Product

Caption: Workflow for the multi-step synthesis from L-serine.

Experimental Protocol: Reduction of L-Serine
  • Materials: L-Serine, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide, ethyl chloroformate, triethylamine, sodium borohydride (NaBH₄), tetrahydrofuran (THF), methanol, hydrochloric acid.

  • Procedure:

    • N-Protection: Dissolve L-serine in a 1:1 mixture of dioxane and 1M NaOH. Cool to 0 °C and add (Boc)₂O portion-wise. Allow the mixture to warm to room temperature and stir overnight. Acidify with citric acid and extract the N-Boc-L-serine with ethyl acetate. Dry and concentrate to yield the protected amino acid.

    • Reduction: Dissolve N-Boc-L-serine in anhydrous THF and cool to -10 °C. Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir for 30 minutes to form the mixed anhydride. In a separate flask, dissolve NaBH₄ in a small amount of water and add it to the reaction mixture, keeping the temperature below 0 °C. Stir for 3-4 hours.

    • Work-up: Quench the reaction with acetone, followed by water. Extract the product, N-Boc-(S)-isoserinol, with ethyl acetate. Dry the organic layers and concentrate in vacuo.

    • Deprotection: Dissolve the crude N-Boc protected product in methanol and add a solution of HCl in methanol or dioxane. Stir at room temperature for 2-4 hours until TLC indicates complete deprotection. Evaporate the solvent and purify the resulting hydrochloride salt or neutralize and purify the free amine by chromatography or distillation.

Route 3: Asymmetric Synthesis via Sharpless Aminohydroxylation

This elegant method creates the chiral centers directly from a prochiral alkene, such as a protected allyl alcohol. The Sharpless Asymmetric Aminohydroxylation (AA) reaction installs an amino group and a hydroxyl group across the double bond in a syn orientation with high enantioselectivity.[4][5]

Causality and Mechanistic Insight: The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand.[4] The ligands, typically phthalazine (PHAL) derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD), form a chiral complex with the osmium catalyst. This complex coordinates with the alkene from a specific face, directing the subsequent nucleophilic attack of the nitrogen source.[5] The choice between the (DHQ)₂PHAL or (DHQD)₂PHAL ligand determines which enantiomer of the product is formed. For (S)-3-aminopropane-1,2-diol from allyl alcohol, the (DHQ)₂PHAL ligand is typically used. The nitrogen source is often a salt of an N-halo-sulfonamide or carbamate, which must be cleaved post-reaction.[6]

Sharpless_Route Start Allyl Alcohol Reagents Nitrogen Source (e.g., Chloramine-T) OsO₄ (cat.), (DHQ)₂PHAL (cat.) t-BuOH/H₂O Start->Reagents Step1 Asymmetric Aminohydroxylation Start->Step1 Reagents->Step1 Intermediate N-Tosyl-(S)-isoserinol Step1->Intermediate Step2 N-Deprotection e.g., Na/NH₃ (Birch Reduction) Intermediate->Step2 Product (S)-3-Aminopropane-1,2-diol Step2->Product

Caption: Workflow for the Sharpless Asymmetric Aminohydroxylation.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation
  • Materials: Allyl alcohol, Chloramine-T trihydrate, potassium osmate(VI) dihydrate, (DHQ)₂PHAL ligand, tert-butanol, water.

  • Procedure:

    • Reaction Setup: To a solution of Chloramine-T trihydrate (3.0 mmol) in a 1:1 mixture of tert-butanol and water (20 mL), add the (DHQ)₂PHAL ligand (0.015 mmol) and potassium osmate(VI) dihydrate (0.012 mmol). Stir until the solids dissolve.

    • Aminohydroxylation: Cool the mixture to 0 °C and add allyl alcohol (1.0 mmol). Stir the reaction vigorously at 0-4 °C for 24 hours.

    • Work-up: Quench the reaction by adding sodium sulfite and stir for 1 hour. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is the N-tosylated amino diol.

    • Deprotection: The tosyl group is robust and its cleavage requires harsh conditions, such as reduction with sodium in liquid ammonia (Birch reduction) or treatment with HBr/phenol. After cleavage, a standard aqueous work-up and purification by chromatography or distillation yields the final product.

Comparative Analysis and Data Summary

The choice of synthesis is a trade-off between step count, cost, scalability, and safety. The following table summarizes the key performance indicators for each route.

MetricRoute 1: (R)-GlycidolRoute 2: L-SerineRoute 3: Sharpless AA
Overall Yield High (~80-90%)Moderate (~50-70%)Moderate (~60-75%)
Enantiomeric Excess >98% (depends on starting material)>99% (depends on starting material)High (often >95%)
Number of Steps 1 (plus purification)3-42 (plus purification)
Starting Material (R)-GlycidolL-SerineAllyl Alcohol
Key Reagents Liquid Ammonia (pressurized)(Boc)₂O, NaBH₄, HClOsO₄ (toxic, expensive), Chiral Ligand
Scalability Excellent; well-suited for industryGood; requires multiple unit operationsModerate; catalyst cost can be prohibitive
Safety/Green Notes Requires handling of pressurized, corrosive ammonia.Use of strong reducing agents and protecting groups.Use of highly toxic and volatile OsO₄. Harsh deprotection.

Conclusion and Expert Recommendation

Each synthetic route to (S)-3-aminopropane-1,2-diol offers a unique set of advantages and disadvantages.

  • The (R)-Glycidol Route is the most efficient and is the preferred method for large-scale industrial production . Its single-step, high-yield nature makes it economically superior, provided that the infrastructure for handling pressurized ammonia is in place.

  • The L-Serine Route is an excellent choice for lab-scale synthesis when (R)-glycidol is unavailable . It starts from an inexpensive and readily available natural product. However, its multi-step nature, involving protection and deprotection, makes it less appealing for large-scale manufacturing.

  • The Sharpless Asymmetric Aminohydroxylation Route represents the pinnacle of elegant and highly selective asymmetric catalysis . It is an ideal approach in a medicinal chemistry or discovery setting where creating molecular diversity and achieving high enantiopurity on a small scale is the primary goal. The high cost and toxicity of the osmium catalyst, along with the often harsh deprotection step, are its main drawbacks for process development.

Ultimately, the optimal synthetic strategy is dictated by the specific constraints of the project, including scale, budget, available equipment, and safety considerations.

References

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • US5905166A - Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
  • ResearchGate - Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

  • EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol.
  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • MDPI - Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry. [Link]

  • RSC Publishing - Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. [Link]

  • PubMed Central (PMC) - Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. [Link]

  • ResearchGate - The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. [Link]

  • Seema Finechem Industry LLP - 3-Amino-1,2-propanediol 616-30-8 (Isoserinol). [Link]

  • PubChem - (S)-3-Amino-1,2-propanediol. [Link]

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A Comparative Guide to Purity Analysis of (S)-3-aminopropane-1,2-diol: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of chiral intermediates like (S)-3-aminopropane-1,2-diol is a cornerstone of quality control and regulatory compliance. This versatile building block is integral to the synthesis of numerous active pharmaceutical ingredients (APIs), where its stereochemical and chemical purity directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the classical, yet robust, titration method against modern, high-specificity chromatographic techniques—namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity assessment of (S)-3-aminopropane-1,2-diol.

The Critical Role of Purity in (S)-3-aminopropane-1,2-diol

(S)-3-aminopropane-1,2-diol, a chiral amino alcohol, serves as a key precursor in the synthesis of a variety of pharmaceuticals. Its molecular structure, containing both an amine and two hydroxyl groups, imparts specific properties that are harnessed in drug design. The enantiomeric form, (S), is often the biologically active isomer, necessitating stringent control over both chemical impurities and the presence of the unwanted (R)-enantiomer. Impurities can arise from the synthetic route or degradation and may possess undesirable toxicological profiles. Therefore, a multi-faceted analytical approach is often required to provide a complete purity profile.

Purity by Titration: A Timeless and Precise Approach

Acid-base titration remains a fundamental and highly precise method for determining the overall purity of basic compounds like (S)-3-aminopropane-1,2-diol. The principle lies in the stoichiometric neutralization of the basic amino group with a standardized acid. Due to the weakly basic nature of the amine, the titration is best performed in a non-aqueous solvent to enhance the endpoint detection.

The Scientific Rationale for Non-Aqueous Titration

Water can act as a weak acid or base, which can interfere with the titration of very weak bases, leading to indistinct endpoints. By using a non-aqueous solvent like glacial acetic acid, the basicity of the amine is enhanced relative to the solvent, resulting in a much sharper and more accurate endpoint when titrated with a strong acid like perchloric acid.[1][2] This method provides a direct measure of the total basic content, which is a reliable indicator of the purity of the aminodiol.

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of (S)-3-aminopropane-1,2-diol purity via non-aqueous potentiometric titration.

Materials:

  • (S)-3-aminopropane-1,2-diol sample

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (0.1 N in glacial acetic acid), standardized

  • Potentiometric titrator with a suitable electrode (e.g., glass-calomel or a specialized non-aqueous electrode)

  • Analytical balance

Procedure:

  • Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard, such as potassium hydrogen phthalate (KHP), in glacial acetic acid.

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the (S)-3-aminopropane-1,2-diol sample into a clean, dry beaker.

  • Dissolution: Add 50 mL of glacial acetic acid to the beaker and stir until the sample is completely dissolved.

  • Titration: Immerse the electrode in the sample solution and titrate with the standardized 0.1 N perchloric acid. Record the potential (mV) as a function of the titrant volume.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve. This can be determined by plotting the first or second derivative of the curve.

  • Calculation: The purity of (S)-3-aminopropane-1,2-diol is calculated using the following formula:

    Where:

    • V = Volume of perchloric acid consumed at the endpoint (mL)

    • N = Normality of the perchloric acid titrant (mol/L)

    • MW = Molecular weight of (S)-3-aminopropane-1,2-diol (91.11 g/mol )

    • W = Weight of the sample (g)

Chromatographic Methods: Specificity in Impurity Profiling

While titration provides an excellent measure of total purity, it cannot distinguish between the active compound and other basic impurities. For a detailed impurity profile and enantiomeric purity assessment, chromatographic techniques are indispensable.

Gas Chromatography (GC) for Volatile Impurities and Purity Assay

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For polar analytes like (S)-3-aminopropane-1,2-diol, derivatization is typically required to increase volatility and improve peak shape.

The Logic of Derivatization in GC

The hydroxyl and amino groups of (S)-3-aminopropane-1,2-diol are polar and can interact with the stationary phase of the GC column, leading to poor peak shape and resolution. Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts these polar groups into less polar trifluoroacetyl esters and amides, making the molecule more volatile and amenable to GC analysis.[3][4]

Experimental Protocol: GC-FID Analysis

This protocol describes the purity analysis of (S)-3-aminopropane-1,2-diol by GC with Flame Ionization Detection (FID) after derivatization.

Materials:

  • (S)-3-aminopropane-1,2-diol sample and reference standard

  • Trifluoroacetic anhydride (TFAA)

  • Suitable solvent (e.g., acetonitrile or ethyl acetate)

  • Gas chromatograph with FID

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the (S)-3-aminopropane-1,2-diol reference standard and the sample in the chosen solvent.

    • In a reaction vial, mix an aliquot of the stock solution with an excess of TFAA.

    • Allow the reaction to proceed at a controlled temperature (e.g., 50°C for 30 minutes) to ensure complete derivatization.[4]

  • GC Conditions:

    • Column: DB-1701, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent)[3]

    • Carrier Gas: Helium

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 280°C

    • Oven Program: Start at 90°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

  • Injection and Analysis: Inject the derivatized standard and sample solutions into the GC.

  • Data Analysis: Determine the purity by comparing the peak area of the derivatized (S)-3-aminopropane-1,2-diol in the sample to that of the standard (external standard method) or by area percent calculation, assuming all components have a similar response factor.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

For a chiral compound, determining the enantiomeric purity is as crucial as determining the chemical purity. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

The Principle of Chiral Recognition in HPLC

Chiral HPLC columns contain a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are commonly used for the separation of amino alcohols.[5][6]

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the development of a chiral HPLC method for (S)-3-aminopropane-1,2-diol.

Materials:

  • (S)-3-aminopropane-1,2-diol sample and racemic standard

  • HPLC grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • HPLC system with a UV or other suitable detector

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a solution of the racemic 3-aminopropane-1,2-diol to be used for method development and to identify the elution order of the (S) and (R) enantiomers.

    • Prepare a solution of the (S)-3-aminopropane-1,2-diol sample at a known concentration.

  • HPLC Conditions (Starting Point):

    • Column: Chiralpak AD-H (or similar)

    • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

  • Analysis: Inject the racemic standard to confirm the separation of the two enantiomers. Then, inject the sample to determine the peak area of the (R)-enantiomer impurity in relation to the main (S)-enantiomer peak.

  • Calculation of Enantiomeric Purity:

Comparative Analysis: Choosing the Right Method

The choice of analytical method depends on the specific requirements of the analysis.

Parameter Titration Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Acid-base neutralizationSeparation based on volatility and interaction with stationary phaseSeparation based on partitioning between mobile and stationary phases
Specificity Low (measures total basicity)High (separates individual volatile impurities)High (separates individual non-volatile impurities and enantiomers)
Primary Use Assay (total purity)Impurity profiling (volatile), AssayImpurity profiling (non-volatile), Enantiomeric purity, Assay
Sample Prep Simple dissolutionDerivatization requiredDissolution, may require filtration
Precision Very HighHighHigh
Sensitivity ModerateHigh (with FID)High (with UV or other detectors)
Cost LowModerateHigh
Throughput HighModerateModerate to Low

Workflow and Decision Making

The following diagram illustrates a logical workflow for the purity analysis of (S)-3-aminopropane-1,2-diol, incorporating the strengths of each technique.

PurityAnalysisWorkflow cluster_0 Initial Purity Assessment cluster_1 Detailed Impurity and Chiral Analysis cluster_2 Final Report Start Sample of (S)-3-aminopropane-1,2-diol Titration Potentiometric Titration Start->Titration Purity_Check Purity > 99%? Titration->Purity_Check GC_Analysis GC-FID Analysis (Derivatization) Purity_Check->GC_Analysis Yes HPLC_Analysis Chiral HPLC Analysis Purity_Check->HPLC_Analysis Yes Final_Report Comprehensive Purity Report Purity_Check->Final_Report No (Investigate) GC_Report Volatile Impurity Profile GC_Analysis->GC_Report HPLC_Report Enantiomeric Purity HPLC_Analysis->HPLC_Report GC_Report->Final_Report HPLC_Report->Final_Report

Caption: Workflow for the comprehensive purity analysis of (S)-3-aminopropane-1,2-diol.

Conclusion

For the purity analysis of (S)-3-aminopropane-1,2-diol, a single method is often insufficient to provide a complete picture. Non-aqueous potentiometric titration stands out as a highly precise and cost-effective method for determining the overall assay value. However, it lacks the specificity to identify and quantify individual chemical and chiral impurities.

Chromatographic methods, GC and HPLC, are essential for a comprehensive impurity profile. GC, following derivatization, is well-suited for identifying and quantifying volatile impurities. Chiral HPLC is the definitive technique for determining the enantiomeric purity, a critical quality attribute for this chiral intermediate.

Ultimately, a combination of these techniques provides a robust and self-validating system for the quality control of (S)-3-aminopropane-1,2-diol, ensuring its suitability for use in the development and manufacturing of safe and effective pharmaceuticals. The choice and validation of these methods should be in accordance with regulatory guidelines, such as those from the ICH and USP, to ensure data integrity and product quality.[7][8][9]

References

  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. Retrieved from [Link]

  • Ng, K. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
  • Pandey, P. K. (2025, July 5). Key Difference Between Chromatographic And Titrimetric Methods. PharmaGuru. Retrieved from [Link]

  • Scribd. (n.d.). Non Aqueous Titrations. Retrieved from [Link]

  • Matmour, D., et al. (2022). Comparison of High-Performance Liquid Chromatography and Potentiometric Titration Methods for the Content Determination of Metronidazole API. Algerian Journal of Engineering and Technology, 7, 69-74.
  • Slideshare. (2021, June 4). Non aqueous titration. Retrieved from [Link]

  • Rahman, A., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 175-182.
  • ResearchGate. (2023, March 2). Why titration method is more accurate than HPLC method? Retrieved from [Link]

  • Quora. (2020, June 23). Which one is better between assay by HPLC or assay by titration? Retrieved from [Link]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD).
  • ResearchGate. (2025, August 5). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. Retrieved from [Link]

  • Pawar, A., et al. (2025). Analytical method validation: ICH and USP perspectives. International Journal of Research and Review, 12(8), 70-76.
  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Differential Electrolytic Potentiometric Determination of Some Amino Acids in Dosage Forms. Retrieved from [Link]

  • Google Patents. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • JOCPR. (2011). A validated non-aqueous potentiometric titration method for the quantitative determination of Azelnidipine from pharmaceutical preparation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Differential electrolytic potentiometric determination of some thiol compounds in their dosage forms. Retrieved from [Link]

  • Analyst. (1971). Titrations in non-aqueous media. Part XIII. Potentiometric and conductimetric titrations of α-amino acids with perchloric acid in acetic acid and acetonitrile-acetic acid solvents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1,2-propanediol. Retrieved from [Link]

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A Comparative Spectroscopic Guide to (S)-3-aminopropane-1,2-diol and Its N-Protected Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. (S)-3-aminopropane-1,2-diol is a versatile chiral building block in the synthesis of numerous pharmaceutical compounds. Its primary amine and diol functionalities offer multiple reaction pathways, making it a valuable synthon. Protecting the amine group, most commonly with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is a frequent initial step in multi-step syntheses. This guide provides a detailed spectroscopic comparison of (S)-3-aminopropane-1,2-diol and its widely used N-Boc and N-Cbz derivatives, offering insights into how these modifications influence their spectral characteristics. The experimental data presented herein is supported by established spectroscopic principles to aid in the unambiguous identification and characterization of these critical compounds.

Introduction to Spectroscopic Characterization

The structural elucidation of organic molecules relies heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the functional groups present in a molecule. Mass Spectrometry (MS) reveals the molecular weight and provides information about the fragmentation patterns, aiding in structural confirmation. By comparing the spectra of (S)-3-aminopropane-1,2-diol with its N-protected analogues, we can observe distinct changes that are directly attributable to the introduction of the Boc and Cbz protecting groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds in solution. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. The introduction of an electron-withdrawing protecting group on the nitrogen atom of (S)-3-aminopropane-1,2-diol induces significant changes in the chemical shifts of nearby protons and carbons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of (S)-3-aminopropane-1,2-diol in a protic solvent like D₂O shows a set of coupled signals corresponding to the three distinct types of protons on the carbon backbone. Upon N-protection, the most significant changes are observed for the protons on the carbon adjacent to the nitrogen (C3).

  • (S)-3-aminopropane-1,2-diol: The protons on C3 appear as a multiplet, influenced by coupling to the proton on C2. The protons of the primary amine are typically exchanged with deuterium in D₂O and are therefore not observed.

  • N-Boc-(S)-3-aminopropane-1,2-diol: The introduction of the Boc group causes a downfield shift of the C3 protons due to the electron-withdrawing nature of the carbonyl group. A characteristic singlet for the nine equivalent protons of the tert-butyl group appears around 1.4 ppm. The NH proton, now part of a carbamate, will appear as a broad singlet or a triplet if coupled to the C3 protons, though it may also exchange with D₂O.

  • N-Cbz-(S)-3-aminopropane-1,2-diol: Similar to the Boc derivative, the Cbz group shifts the C3 protons downfield. The spectrum will also feature aromatic protons from the benzyl group, typically in the 7.3-7.4 ppm region, and a singlet for the benzylic CH₂ protons around 5.1 ppm.

Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts in ppm)

Proton Assignment(S)-3-aminopropane-1,2-diol (in D₂O)N-Boc-(S)-3-aminopropane-1,2-diol (in CDCl₃)N-Cbz-(S)-3-aminopropane-1,2-diol (in CDCl₃)
H-1 (CH₂OH)~3.5-3.7 (m)~3.5-3.7 (m)~3.6-3.8 (m)
H-2 (CHOH)~3.8-4.0 (m)~3.7-3.9 (m)~3.8-4.0 (m)
H-3 (CH₂N)~2.8-3.0 (m)~3.2-3.4 (m)~3.3-3.5 (m)
Boc (t-Bu)-~1.4 (s, 9H)-
Cbz (CH₂)--~5.1 (s, 2H)
Cbz (Aromatic)--~7.3-7.4 (m, 5H)
NHNot Observed~5.0-5.5 (br s)~5.2-5.7 (br s)
OHNot ObservedBroadBroad

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectra provide a clear picture of the carbon skeleton. The introduction of the protecting groups introduces new carbon signals and shifts the existing ones.

  • (S)-3-aminopropane-1,2-diol: The spectrum shows three signals for the propanediol backbone.

  • N-Boc-(S)-3-aminopropane-1,2-diol: The spectrum will show additional signals for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The C3 carbon signal is shifted downfield.

  • N-Cbz-(S)-3-aminopropane-1,2-diol: The Cbz derivative will exhibit signals for the carbamate carbonyl (around 157 ppm), the benzylic carbon (around 67 ppm), and the aromatic carbons (in the 128-136 ppm range). The C3 carbon is also shifted downfield.

Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts in ppm)

Carbon Assignment(S)-3-aminopropane-1,2-diol (in D₂O)N-Boc-(S)-3-aminopropane-1,2-diol (in CDCl₃)N-Cbz-(S)-3-aminopropane-1,2-diol (in CDCl₃)[1]
C-1 (CH₂OH)~65~64~64
C-2 (CHOH)~72~71~71
C-3 (CH₂N)~45~44~46
Boc (C=O)-~156-
Boc (C(CH₃)₃)-~80-
Boc (C(CH₃)₃)-~28-
Cbz (C=O)--~157
Cbz (CH₂)--~67
Cbz (Aromatic)--~128-136

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for confirming the presence or absence of specific functional groups. The key transformations we are observing are the conversion of a primary amine to a secondary carbamate.

  • (S)-3-aminopropane-1,2-diol: The spectrum is characterized by a broad O-H stretching band around 3300-3400 cm⁻¹ and N-H stretching bands (for the primary amine) in the same region, often appearing as a shoulder on the O-H band. A key feature is the N-H bending vibration around 1600 cm⁻¹.

  • N-Boc and N-Cbz Derivatives: The most significant change is the appearance of a strong carbonyl (C=O) stretching band from the carbamate group, typically in the region of 1680-1720 cm⁻¹. The N-H stretching vibration of the carbamate is observed as a single sharp peak around 3300-3400 cm⁻¹, and the N-H bending vibration is found near 1520 cm⁻¹. The broad O-H stretch remains.

Table 3: Key IR Absorption Frequencies (in cm⁻¹)

Functional Group(S)-3-aminopropane-1,2-diolN-Boc DerivativeN-Cbz Derivative
O-H Stretch~3300-3400 (broad)~3300-3400 (broad)~3300-3400 (broad)
N-H Stretch~3300-3400 (medium)~3300-3400 (sharp)~3300-3400 (sharp)
C-H Stretch~2850-2950~2850-2960~2850-3100
C=O Stretch-~1680-1700~1690-1710
N-H Bend~1600~1520~1530
C-O Stretch~1050-1150~1050-1150~1050-1150

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules, typically yielding the protonated molecule [M+H]⁺.

  • (S)-3-aminopropane-1,2-diol: The ESI-MS will show a prominent peak at m/z 92, corresponding to [C₃H₉NO₂ + H]⁺.

  • N-Boc-(S)-3-aminopropane-1,2-diol: The protonated molecule will be observed at m/z 192. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, fragment ions at m/z 136 and/or 92 are expected.

  • N-Cbz-(S)-3-aminopropane-1,2-diol: The [M+H]⁺ ion will be at m/z 226. Common fragmentation pathways for Cbz-protected amines include the loss of the benzyl group (91 Da) or the entire Cbz group (135 Da), leading to fragment ions at m/z 135 and 91 (the tropylium ion, a very stable fragment).

Table 4: Expected m/z Values in ESI-MS

CompoundMolecular Weight[M+H]⁺Key Fragment Ions
(S)-3-aminopropane-1,2-diol91.1192-
N-Boc-(S)-3-aminopropane-1,2-diol191.22192136, 92
N-Cbz-(S)-3-aminopropane-1,2-diol225.24226135, 91

Experimental Protocols

Synthesis of N-Boc-(S)-3-aminopropane-1,2-diol
  • Dissolve (S)-3-aminopropane-1,2-diol (1.0 eq) in a suitable solvent such as a mixture of dioxane and water (1:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.

  • Slowly add a solution of sodium hydroxide (1.1 eq) in water, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Synthesis of N-Cbz-(S)-3-aminopropane-1,2-diol
  • Dissolve (S)-3-aminopropane-1,2-diol (1.0 eq) in a mixture of an organic solvent (e.g., THF or dioxane) and water.

  • Cool the solution to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl) (1.1 eq) and a base such as sodium bicarbonate or sodium hydroxide (2.2 eq) simultaneously in portions, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Spectroscopic Analysis Workflow

Caption: Workflow for synthesis and spectroscopic characterization.

Conclusion

The N-protection of (S)-3-aminopropane-1,2-diol with Boc or Cbz groups results in predictable and readily identifiable changes in its NMR, IR, and mass spectra. The key diagnostic features for successful protection are the appearance of signals corresponding to the protecting group in the NMR spectra, the strong carbamate C=O stretch in the IR spectrum, and the expected molecular ion peak in the mass spectrum. This guide provides a foundational understanding of the spectroscopic properties of these important compounds, enabling researchers to confidently characterize their synthetic intermediates and products.

References

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  • Morzycki, J. W., Maj, J., Nikitiuk, A., Kwolek, G., & Malinowska, B. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta poloniae pharmaceutica, 58(4), 249–256.
  • NIST. 3-Amino-1,2-propanediol. [Link]

  • Royal Society of Chemistry. Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-aminopropane-1,2-diol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our facilities, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-3-aminopropane-1,2-diol hydrochloride, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically contributes to a safe and compliant outcome.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. (S)-3-aminopropane-1,2-diol hydrochloride, and its free base, is classified as a hazardous substance, primarily due to its corrosive nature.[1][2][3][4] The GHS classification "Causes severe skin burns and eye damage" (H314) dictates the stringent precautions we must take.[3][4] Ingestion can cause severe damage to delicate tissues, and inhalation of dust or mists should be avoided.[2]

The hydrochloride salt is highly soluble in water, which means spills can easily spread and enter drainage systems if not properly contained.[1] Therefore, under no circumstances should this chemical or its waste be disposed of via sink drains.[5][6][7]

PropertyIdentifier / Hazard Information
Chemical Name (S)-3-aminopropane-1,2-diol hydrochloride
Base Compound CAS No. 616-30-8[6][8][9]
GHS Hazard Class Corrosive (Skin Corrosion 1B/1C, Serious Eye Damage 1)[3][4]
Primary Hazard Statement H314: Causes severe skin burns and eye damage[3][4]
Key Incompatibilities Strong oxidizing agents, Acids, Bases[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the severe corrosive hazard, a robust PPE protocol is mandatory when handling either the pure substance or its waste.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. The risk of severe, irreversible eye damage necessitates this dual layer of protection.[1][3][6]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Ensure gloves are inspected for integrity before use. Contaminated clothing must be removed immediately, and the affected skin rinsed with copious amounts of water.[1][2][3]

  • Respiratory Protection: If handling the solid in a way that generates dust, or if working with solutions outside of a fume hood, a NIOSH-approved respirator is necessary.[2] All waste handling should ideally be performed inside a certified chemical fume hood.[10]

Waste Segregation and Containerization Protocol

The core of proper disposal lies in meticulous segregation and containment. Federal and local regulations, such as those from the Environmental Protection Agency (EPA), mandate these procedures.[10][11]

Step-by-Step Containerization:

  • Select a Compatible Container: Choose a robust, leak-proof container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers, as the acidic nature of the hydrochloride salt can cause corrosion.[10][12] The container must have a secure, screw-top cap.[5]

  • Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[11][13][14] This label is non-negotiable. On the label, clearly write the full chemical name, "(S)-3-aminopropane-1,2-diol hydrochloride," and its approximate concentration or percentage in the waste stream. Do not use abbreviations or chemical formulas.[14]

  • Accumulate Waste Safely: Place the labeled container in a designated Satellite Accumulation Area (SAA) within the lab.[5][13][14] This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[10][14]

  • Maintain Segregation: This is a critical step. The SAA must be organized to prevent accidental mixing of incompatible chemicals.[5][12] Store the (S)-3-aminopropane-1,2-diol hydrochloride waste container away from:

    • Strong Bases: To avoid neutralization reactions.

    • Strong Acids: To prevent potential violent reactions.[5]

    • Oxidizing Agents: To avoid redox reactions that can be energetic.[2]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[5][12][14][15] Leaving a funnel in the container is a common but dangerous violation.[14]

The Disposal Workflow: From Benchtop to Final Disposition

The journey of chemical waste from its point of generation to its final disposal is a regulated and tracked process.[13] The following workflow ensures compliance and safety at every stage.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Final Disposal A Waste Generated: (S)-3-aminopropane-1,2-diol HCl B Select & Label Compatible Container A->B C Add Waste to Container in Fume Hood B->C D Store in Designated SAA (Segregated from Incompatibles) C->D E Is Container >90% Full? D->E F Continue Safe Accumulation E->F No G Complete & Submit Waste Pickup Request to EHS E->G Yes F->C H EHS Personnel Collects Waste (within 3 days of 'full' status) G->H I Transport to Central Accumulation Area H->I J Final Disposal at a Licensed Waste Facility I->J

Caption: Decision workflow for the safe disposal of (S)-3-aminopropane-1,2-diol hydrochloride waste.

Once your waste container is approximately 90% full, you must submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[14] EHS professionals will then collect the waste for consolidation and shipment to a licensed hazardous waste disposal facility.[11][16] Disposal often occurs via methods like high-temperature incineration.[13]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their consequences.

Spill Response (Small, Manageable Spills):

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Contain and Absorb: Do not use water. Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[1][7]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a pre-labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Notify your supervisor and EHS office of the incident.

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention.[2]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the disposal of (S)-3-aminopropane-1,2-diol hydrochloride is handled with the scientific rigor it demands.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • American Society for Clinical Pathology. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations. [Link]

  • TCI EUROPE N.V. (2024, December 10). (S)-3-Amino-1,2-propanediol - SAFETY DATA SHEET. [Link]

  • TCI EUROPE N.V. (2024, December 2). 2-Amino-1,3-propanediol - SAFETY DATA SHEET. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-3-aminopropane-1,2-diol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling (S)-3-aminopropane-1,2-diol hydrochloride, a versatile building block, demands a comprehensive understanding of its properties to ensure personal safety and experimental success. This guide moves beyond a simple checklist, offering a procedural and logical framework for its safe handling, grounded in authoritative safety data.

Core Hazard Assessment: Understanding the Risks

(S)-3-aminopropane-1,2-diol hydrochloride and its parent compound, 3-amino-1,2-propanediol, are classified as corrosive materials.[1][2][3] The primary danger associated with this chemical is its ability to cause severe skin burns and serious eye damage upon contact.[4][5][6] Ingestion and inhalation may also be harmful.[2][7][8] The hydrochloride salt is often a solid that can be hygroscopic (absorbs moisture from the air) and moisture-sensitive, which can influence its handling characteristics.[1][4] Therefore, all safety protocols are designed to prevent direct contact and inhalation.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical safety goggles with side shields or a full-face shield.[2][9]Nitrile or neoprene gloves.[10] Immediately dispose of if contamination is suspected.[11]Lab coat fully fastened. An acid-resistant apron is recommended.[11]Work within a chemical fume hood to control dust and aerosols.[11][12]
Preparing Solutions Chemical safety goggles with side shields or a full-face shield.[2][9]Nitrile or neoprene gloves.[10]Lab coat fully fastened. An acid-resistant apron is recommended.[11]Work within a chemical fume hood to prevent inhalation of vapors or mists.[10][13]
Post-Experiment Cleanup Chemical safety goggles with side shields.[2][9]Nitrile or neoprene gloves.[10]Lab coat fully fastened.Not typically required if glassware is decontaminated within a fume hood.

Causality Behind PPE Choices:

  • Eye and Face Protection: Because the compound can cause severe and potentially irreversible eye damage, standard safety glasses are insufficient.[2][9] Chemical splash goggles provide a seal around the eyes, while a face shield protects the entire face from splashes during solution preparation or accidental spills.[9]

  • Gloves: The corrosive nature of the chemical necessitates gloves that resist degradation. Nitrile gloves offer good protection against acids and bases.[10] It is critical to inspect gloves for any tears or punctures before use and to remove them immediately and wash hands if contamination occurs.

  • Body Protection: A lab coat protects the skin on your arms and torso. An acid-resistant apron provides an additional layer of protection against spills of corrosive liquids.[11] All protective clothing should be removed before leaving the laboratory to prevent cross-contamination.[9]

  • Respiratory Protection: Handling the solid powder can generate dust that is harmful if inhaled.[7][14] Performing these operations within a certified chemical fume hood is the most effective engineering control to minimize respiratory exposure.[11]

Procedural Workflow for Safe Handling

This step-by-step process integrates PPE use with best laboratory practices to ensure a safe operational sequence from start to finish.

G cluster_prep 1. Preparation Phase cluster_don 2. Donning PPE cluster_handle 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Doffing cluster_dispose 5. Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Gather All Required PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup don_coat Lab Coat & Apron don_goggles Goggles / Face Shield don_coat->don_goggles don_gloves Gloves (Inspect First) don_goggles->don_gloves handle_weigh Weigh Solid Chemical don_gloves->handle_weigh handle_dissolve Prepare Solution (Add solid to solvent) handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer clean_equip Decontaminate Equipment & Surfaces handle_transfer->clean_equip doff_gloves Remove Gloves clean_equip->doff_gloves doff_goggles Remove Goggles / Shield doff_gloves->doff_goggles doff_coat Remove Lab Coat doff_goggles->doff_coat wash_hands Wash Hands Thoroughly doff_coat->wash_hands dispose_waste Dispose of Chemical Waste in a Labeled, Closed Container wash_hands->dispose_waste dispose_ppe Dispose of Contaminated PPE as Hazardous Waste dispose_waste->dispose_ppe

Caption: Safe handling workflow for (S)-3-aminopropane-1,2-diol hydrochloride.

Step-by-Step Methodology:

  • Preparation and Planning:

    • Always review the Safety Data Sheet (SDS) before beginning work.[10][12]

    • Ensure a safety shower and eyewash station are accessible and unobstructed.[2][8]

    • Prepare your work area, preferably within a chemical fume hood, by laying down absorbent bench paper.[11]

    • Assemble all necessary glassware and equipment.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Wear appropriate chemical safety goggles. If a significant splash risk exists, use a full-face shield over the goggles.[9]

    • Don the correct type of gloves, ensuring they are free of defects.[10]

  • Handling Operations (Inside a Fume Hood):

    • Weighing: Carefully weigh the solid chemical, avoiding the creation of dust. Use a spatula to gently transfer the material.

    • Dissolution: When preparing solutions, slowly add the (S)-3-aminopropane-1,2-diol hydrochloride to the solvent with stirring. Never add solvent to the bulk solid in a way that could cause splashing.

    • Transfers: Use appropriate tools like a funnel when transferring solutions to prevent spills.[10]

  • Accidental Exposure and Spills:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2][4]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][4]

    • Spills: For small spills, absorb the material with an inert absorbent like sand or vermiculite.[1][5] Scoop the material into a suitable, closed container for disposal.[4] Ensure adequate ventilation and wear all appropriate PPE during cleanup.

  • Decontamination and Doffing PPE:

    • Thoroughly decontaminate all work surfaces and equipment after use.[11]

    • Remove PPE in the correct order to avoid self-contamination: first gloves, then face shield/goggles, and finally the lab coat.

    • Dispose of contaminated disposable PPE (like gloves) in a designated hazardous waste container.[1]

    • Wash hands thoroughly with soap and water after removing all PPE.[4][15]

  • Storage and Disposal:

    • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents, acids, and bases.[2][4]

    • Dispose of waste material in a clearly labeled, sealed container.[1][4] All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3]

By adhering to this comprehensive safety protocol, you can confidently handle (S)-3-aminopropane-1,2-diol hydrochloride, ensuring your personal safety and the integrity of your research.

References

  • AMINO ALCOHOL EA Safety Data Sheet. Nippon Nyukazai Co., Ltd. [Link]

  • Common Hazardous M
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. Centers for Disease Control and Prevention. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. [Link]

  • How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta Blog. [Link]

  • JNJ-42756493 SAFETY DATA SHEET. Cayman Chemical. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.